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Core Science & Biosynthesis

Foundational

Novel synthesis routes for 2-Chloro-3-(piperidin-2-ylmethoxy)pyrazine

An In-Depth Technical Guide to Novel Synthesis Routes for 2-Chloro-3-(piperidin-2-ylmethoxy)pyrazine Abstract This technical guide provides a comprehensive overview of synthetic strategies for 2-Chloro-3-(piperidin-2-ylm...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Novel Synthesis Routes for 2-Chloro-3-(piperidin-2-ylmethoxy)pyrazine

Abstract

This technical guide provides a comprehensive overview of synthetic strategies for 2-Chloro-3-(piperidin-2-ylmethoxy)pyrazine, a heterocyclic compound of interest for pharmaceutical and medicinal chemistry applications. The piperidine and pyrazine scaffolds are prevalent in a wide array of therapeutic agents, making efficient access to novel derivatives like the title compound crucial for drug discovery programs.[1][2] This document moves beyond a simple recitation of protocols to offer an in-depth analysis of both classical and contemporary synthetic methodologies. We will dissect the mechanistic underpinnings of each route, evaluate the strategic rationale behind experimental choices, and present a comparative analysis to guide researchers in selecting the optimal pathway for their specific needs. The guide is structured to provide actionable, field-proven insights for scientists in drug development and chemical research.

Introduction and Retrosynthetic Analysis

The target molecule, 2-Chloro-3-(piperidin-2-ylmethoxy)pyrazine, is an asymmetric, disubstituted pyrazine. Its synthesis presents several distinct challenges:

  • Regioselective Substitution: The starting 2,3-dichloropyrazine has two reactive sites. Achieving selective monosubstitution at the C-3 position while retaining the C-2 chlorine is a primary obstacle.

  • Ether Bond Formation: The formation of the C-O ether linkage between the pyrazine core and the piperidinyl side chain is the central transformation.

  • Handling of the Piperidine Moiety: The piperidine ring contains a secondary amine (pKa ~11) which is a potent nucleophile. This nitrogen can compete with the primary alcohol of the side chain, leading to undesired N-alkylation side products. Therefore, a robust protecting group strategy is often required.

A logical retrosynthetic analysis identifies two key precursors: 2,3-dichloropyrazine and (piperidin-2-yl)methanol. The core challenge lies in the strategic formation of the ether bond (C-O disconnection).

G cluster_0 Key Precursors Target 2-Chloro-3-(piperidin-2-ylmethoxy)pyrazine Disconnect C-O Ether Bond Formation (Key Disconnection) Target->Disconnect Retrosynthesis Pyrazine 2,3-Dichloropyrazine Disconnect->Pyrazine Electrophile Piperidine (Piperidin-2-yl)methanol (or N-Protected form) Disconnect->Piperidine Nucleophile

Caption: Retrosynthetic analysis of the target molecule.

Synthesis of Key Precursor: (Piperidin-2-yl)methanol

The chiral alcohol (piperidin-2-yl)methanol is a critical building block. While commercially available, its synthesis from a protected precursor is a common and instructive procedure, particularly when specific stereochemistry is required.[3] The most prevalent route involves the deprotection of a commercially available N-protected derivative.

N-Deprotection via Catalytic Hydrogenolysis

The benzyl carbamate (Cbz or Z) group is a frequently used protecting group for the piperidine nitrogen. It is stable to a wide range of conditions but can be cleanly removed by catalytic hydrogenation.[1][4]

Protocol: Synthesis of (R)-Piperidin-2-ylmethanol

  • Setup: To a solution of (2R)-2-(hydroxymethyl)piperidine-1-carboxylic acid benzyl ester (1.0 eq) in a suitable solvent such as ethyl acetate or methanol, add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 wt%).

  • Reaction: Vigorously stir the suspension under a hydrogen atmosphere (1 atm, balloon) at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 4-12 hours).[1]

  • Workup: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter pad with additional solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude (R)-piperidin-2-ylmethanol. The product is often an oil and can be purified by distillation if necessary.[4]

Expertise & Causality:

  • Why Pd/C? Palladium is a highly efficient catalyst for the hydrogenolysis of benzyl groups (ethers, esters, carbamates). The carbon support provides high surface area for the reaction.

  • Why Hydrogen? Hydrogen gas acts as the reductant, cleaving the C-O bond of the carbamate and liberating the free amine, with toluene and carbon dioxide as the only byproducts.

  • Why Celite? Finely divided Pd/C can be pyrophoric and difficult to remove by standard filtration. A Celite pad provides a safe and effective means of removing the catalyst.

Route A: Classical Williamson Ether Synthesis via SNAr

The Williamson ether synthesis is a time-honored method for forming ethers.[5][6][7] In the context of heteroaromatic systems, this reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism.[8][9]

Principle and Mechanism

The reaction involves the deprotonation of the alcohol to form a more potent alkoxide nucleophile, which then attacks the electron-deficient pyrazine ring, displacing one of the chloride leaving groups.

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: SNAr Attack Alcohol (P)-Piperidin-2-yl)methanol Alkoxide Alkoxide Nucleophile Alcohol->Alkoxide + Base, -H₂ Base NaH Meisenheimer Meisenheimer Complex (Intermediate) Alkoxide->Meisenheimer Dichloropyrazine 2,3-Dichloropyrazine Dichloropyrazine->Meisenheimer + Alkoxide Product Target Molecule Meisenheimer->Product - Cl⁻

Caption: General workflow for the SNAr synthesis route.

Key Considerations & Challenges
  • N-Protection is Critical: Without protection, the piperidine nitrogen is a strong nucleophile and will readily compete to form a C-N bond, leading to a mixture of products. The use of an N-Boc protected (piperidin-2-yl)methanol is highly recommended.

  • Choice of Base: A strong, non-nucleophilic base is required to fully deprotonate the alcohol without interfering in the reaction. Sodium hydride (NaH) is an excellent choice as its byproduct, H₂, simply evolves from the reaction mixture.[10]

  • Regioselectivity: The SNAr reaction on 2,3-dichloropyrazine can potentially yield two different mono-substituted products. The electronic nature of the pyrazine ring makes the C-2 and C-3 positions non-equivalent. While substitution at C-3 is often favored due to electronic effects, optimization may be required to achieve high selectivity.[11][12]

Experimental Protocol
  • Alkoxide Formation: To a solution of N-Boc-(piperidin-2-yl)methanol (1.0 eq) in an anhydrous aprotic solvent like THF or DMF, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise at 0 °C under an inert atmosphere (e.g., Argon).

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen evolution ceases.

  • Addition: Cool the resulting alkoxide solution back to 0 °C and add a solution of 2,3-dichloropyrazine (1.0-1.2 eq) in the same anhydrous solvent dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, or gently heat (e.g., 50-70 °C) to drive the reaction to completion. Monitor by TLC or LC-MS.

  • Quench & Workup: Carefully quench the reaction by the slow addition of water or saturated aqueous NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification & Deprotection: Purify the crude N-Boc protected product by column chromatography. Subsequently, remove the Boc group using standard conditions (e.g., trifluoroacetic acid in dichloromethane or 4M HCl in dioxane) to yield the final product.

Route B: Palladium-Catalyzed Buchwald-Hartwig C-O Coupling

A more modern and often milder alternative to the classical SNAr is the Buchwald-Hartwig cross-coupling reaction.[13][14] Originally developed for C-N bond formation, it has been successfully extended to C-O coupling, providing a powerful tool for constructing aryl and heteroaryl ethers.

Principle and Mechanism

This reaction utilizes a palladium catalyst, a specialized phosphine ligand, and a base to couple an alcohol with an aryl halide. The catalytic cycle involves oxidative addition of the Pd(0) catalyst to the C-Cl bond, coordination of the alcohol, deprotonation by the base, and finally, reductive elimination to form the C-O bond and regenerate the Pd(0) catalyst.

G Pd0 L-Pd(0) OxAdd Oxidative Addition Pd0->OxAdd Ar-Cl PdII_Complex L-Pd(II)(Ar)(Cl) OxAdd->PdII_Complex Ligand_Exch Ligand Exchange PdII_Complex->Ligand_Exch + R-OH - Base·HCl PdII_Alkoxide L-Pd(II)(Ar)(OR) Ligand_Exch->PdII_Alkoxide Red_Elim Reductive Elimination PdII_Alkoxide->Red_Elim Red_Elim->Pd0 Ar-OR (Product)

Caption: Simplified Buchwald-Hartwig C-O coupling cycle.

Advantages & Key Considerations
  • Milder Conditions: These reactions often proceed under milder conditions than SNAr, which can be beneficial for sensitive substrates.

  • Functional Group Tolerance: Palladium catalysis often exhibits excellent functional group tolerance, potentially obviating the need for N-protection on the piperidine ring, though this must be experimentally verified.

  • Ligand is Key: The choice of phosphine ligand is critical for success. Bulky, electron-rich ligands (e.g., XPhos, SPhos, BrettPhos) are typically required to facilitate the key steps of oxidative addition and reductive elimination.[15][16]

  • Base Selection: Weaker bases like K₃PO₄ or Cs₂CO₃ are often sufficient, which is an advantage when dealing with base-sensitive functional groups.[16]

Experimental Protocol
  • Setup: In a glovebox or under an inert atmosphere, combine 2,3-dichloropyrazine (1.0 eq), (piperidin-2-yl)methanol (1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., XPhos, 4-10 mol%), and a base (e.g., K₃PO₄, 2.0 eq).

  • Solvent: Add an anhydrous, deoxygenated solvent such as toluene or dioxane.

  • Reaction: Seal the reaction vessel and heat to 80-110 °C with stirring.

  • Monitoring: Monitor the reaction by LC-MS for the formation of the product and consumption of starting materials.

  • Workup: After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of Celite® to remove the catalyst and salts.

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography.

Route C: The Mitsunobu Reaction

The Mitsunobu reaction is a powerful method for converting a primary or secondary alcohol into a variety of functional groups, including ethers, with clean inversion of stereochemistry at the alcohol carbon.[17][18]

Principle and Mechanism

The reaction utilizes triphenylphosphine (PPh₃) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[17] The PPh₃ and DEAD combine to form a phosphonium salt, which activates the alcohol as a good leaving group (an oxyphosphonium salt). This is then displaced by a suitable nucleophile in an SN2 fashion. For ether synthesis, a phenolic compound is typically used as the nucleophile. To adapt this for our target, we must reverse the roles: the pyrazine core must act as the nucleophile. This requires forming a hydroxypyrazine first.

  • Step 1: Hydrolysis of 2,3-dichloropyrazine to 3-chloro-pyrazin-2-ol. This creates the acidic pronucleophile required for the Mitsunobu reaction.

  • Step 2: Mitsunobu Coupling of 3-chloro-pyrazin-2-ol with (piperidin-2-yl)methanol.

Limitations and Feasibility
  • Acidic Nucleophile Required: The standard Mitsunobu reaction requires a pronucleophile with a pKa typically less than 13.[17][19] While 3-chloro-pyrazin-2-ol would meet this requirement, it adds an extra step to the synthesis.

  • Byproduct Removal: A major drawback of the Mitsunobu reaction is the formation of stoichiometric amounts of triphenylphosphine oxide (TPPO) and a hydrazine derivative, which can complicate purification.[20]

  • Safety: Azodicarboxylates can be hazardous and should be handled with care.[20]

Given the need for an additional synthetic step and the purification challenges, this route is likely less efficient for this specific target compared to the SNAr or Buchwald-Hartwig approaches. However, it remains a viable option in a discovery setting where diverse synthetic strategies are being explored.

Comparative Analysis of Synthetic Routes

FeatureRoute A: SNAr (Williamson)Route B: Buchwald-HartwigRoute C: Mitsunobu
Principle Nucleophilic Aromatic SubstitutionPd-Catalyzed Cross-CouplingSN2 on Activated Alcohol
Key Reagents Strong Base (NaH), Aryl DihalidePd Catalyst, Phosphine Ligand, BasePPh₃, DIAD/DEAD
Conditions 0 °C to elevated temp. (~70 °C)Elevated temp. (80-110 °C)0 °C to Room Temp.
N-Protection Highly RecommendedPotentially AvoidableHighly Recommended
Key Advantages Cost-effective reagents, well-establishedHigh functional group tolerance, milder basesClean SN2 inversion, mild temp.
Key Challenges Regioselectivity, strong base requiredCatalyst cost, ligand sensitivityStoichiometric byproducts, extra step
Scalability Generally goodGood, but requires catalyst removalPoor due to byproduct purification

Conclusion and Future Outlook

This guide has detailed three distinct synthetic pathways to 2-Chloro-3-(piperidin-2-ylmethoxy)pyrazine.

  • The classical SNAr approach stands as a robust and cost-effective method, provided that N-protection is employed and reaction conditions are optimized to ensure regioselectivity.

  • The Buchwald-Hartwig C-O coupling represents a more modern and elegant solution, offering the potential for milder conditions and greater functional group tolerance, which could streamline the synthesis by avoiding protection-deprotection steps.

  • The Mitsunobu reaction , while mechanistically interesting, is less practical for this specific target due to the need for an additional precursor synthesis step and significant purification challenges.

For researchers aiming for large-scale synthesis, the SNAr route, once optimized, is likely the most economically viable. For medicinal chemists in a discovery phase who require rapid access to analogs with high functional group tolerance, the Buchwald-Hartwig methodology presents a powerful and flexible platform. Future research may focus on developing catalytic, enantioselective methods that can directly couple the pyrazine core with the piperidine moiety, further enhancing the efficiency of this important synthetic transformation.

References

  • Application Notes and Protocols: Piperidin-2-ylmethylacetate in the Synthesis of Pharmaceutical Intermedi
  • (R)-Piperidin-2-ylMethanol | 3197-44-2 - ChemicalBook.
  • In silico assessment and sonochemical synthesis of 2-alkynyl 3-chloropyrazines as prospective ligands for SARS-CoV-2 - PMC.
  • ADDP and PS-PPh3: an efficient Mitsunobu protocol for the preparation of pyridine ether PPAR agonists - PMC.
  • Mitsunobu reaction - Wikipedia.
  • Piperidine Definition - Organic Chemistry II Key Term - Fiveable.
  • Williamson Ether Synthesis - Chemistry Steps.
  • Scheme 1. General strategy for the synthesis of piperidine derivatives....
  • Synthesis of 2-chloro-3-phenoxypyrazine - PrepChem.com.
  • Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with 3-Bromo-5-chloropyrazine-2-carbonitrile - Benchchem.
  • The Williamson Ether Synthesis - Master Organic Chemistry.
  • Williamson ether synthesis - Wikipedia.
  • Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr)
  • (piperidin-2-yl)methanol - C6H13NO | CSCS00000210821 - Chemspace.
  • Williamson Ether Synthesis - YouTube.
  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
  • Organic Chemistry Williamson Ether Synthesis - University of Richmond.
  • Buchwald-Hartwig Coupling - Organic Synthesis.
  • Mitsunobu Reaction - Organic Chemistry Portal.
  • Mitsunobu reaction - Organic Synthesis.
  • The Role of Piperidine Deriv
  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
  • Buchwald-Hartwig coupling - YouTube.
  • Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point - University of Windsor.
  • Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine.

Sources

Exploratory

The Physicochemical and Synthetic Profile of 2-Chloro-3-(piperidin-2-ylmethoxy)pyrazine: A Strategic Building Block in Medicinal Chemistry

Executive Summary 2-Chloro-3-(piperidin-2-ylmethoxy)pyrazine (CAS 1707378-72-0) is a highly versatile, bifunctional heterocyclic building block widely utilized in modern drug discovery[1]. Featuring an electron-deficient...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Chloro-3-(piperidin-2-ylmethoxy)pyrazine (CAS 1707378-72-0) is a highly versatile, bifunctional heterocyclic building block widely utilized in modern drug discovery[1]. Featuring an electron-deficient pyrazine core substituted with a reactive chlorine atom and a flexible, basic piperidin-2-ylmethoxy side chain, this compound serves as a critical intermediate for synthesizing complex nitrogen-rich therapeutics. Its structural motif is frequently incorporated into the design of kinase inhibitors, GPCR modulators, and other targeted therapies where the pyrazine ring acts as a hinge-binding pharmacophore and the piperidine moiety interacts with solvent-exposed or acidic regions within the target protein's binding pocket[2]. This technical guide provides an in-depth analysis of its physicochemical properties, chemical reactivity, and validated synthetic protocols.

Physicochemical Profiling & Molecular Data

Understanding the fundamental properties of 2-Chloro-3-(piperidin-2-ylmethoxy)pyrazine is essential for predicting its behavior in both synthetic workflows and biological assays. The dual pKa profile dictates its solubility and reactivity at different pH levels.

PropertyValue / Description
Chemical Name 2-Chloro-3-(piperidin-2-ylmethoxy)pyrazine
CAS Registry Number 1707378-72-0
Molecular Formula C10H14ClN3O
Molecular Weight 227.69 g/mol
Physical State Pale yellow to off-white solid/viscous oil (temperature dependent)
Solubility Soluble in DCM, DMF, DMSO, and MeOH; sparingly soluble in water
Estimated pKa (Piperidine N-H) ~10.2 - 10.6 (Strongly basic)
Estimated pKa (Pyrazine N) ~0.6 (Weakly basic)
Reactivity Profile Bifunctional: Electrophilic at C2 (pyrazine), Nucleophilic at piperidine nitrogen

Chemical Reactivity & Mechanistic Pathways

The strategic value of this compound lies in its orthogonal reactivity, which allows for selective, sequential functionalization without the need for excessive protecting group manipulations.

The Pyrazine Core (Electrophilic Hub): The pyrazine ring is inherently electron-deficient due to the two electronegative nitrogen atoms in the aromatic system. The presence of the chlorine atom at the C2 position further lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy, making this carbon highly susceptible to Nucleophilic Aromatic Substitution (SNAr)[3]. When subjected to amines, alkoxides, or thiols under basic conditions, the chlorine is readily displaced. Alternatively, the C-Cl bond can undergo oxidative addition with palladium catalysts, enabling Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira cross-coupling reactions to build extended biaryl or heteroaryl systems[4].

The Piperidine Moiety (Nucleophilic Hub): The secondary amine of the piperidine ring is a strong nucleophile. It can be selectively alkylated, acylated, or subjected to reductive amination. Because the aliphatic amine is significantly more nucleophilic than the pyrazine nitrogens, reactions at this site are highly chemoselective.

ReactivityMap Core 2-Chloro-3-(piperidin-2-ylmethoxy)pyrazine Pyrazine C2-Pyrazine Position (Electrophilic) Core->Pyrazine Piperidine Piperidine N-H (Nucleophilic) Core->Piperidine SNAr SNAr Reactions (Amines, Alkoxides, Thiols) Pyrazine->SNAr CrossCoupling Pd-Catalyzed Coupling (Suzuki, Buchwald) Pyrazine->CrossCoupling Acylation Acylation / Amidation Piperidine->Acylation Alkylation Reductive Amination Piperidine->Alkylation

Orthogonal reactivity pathways of 2-Chloro-3-(piperidin-2-ylmethoxy)pyrazine.

Synthesis and Manufacturing Protocols

The synthesis of 2-Chloro-3-(piperidin-2-ylmethoxy)pyrazine relies on the chemoselective SNAr of 2,3-dichloropyrazine[3]. To ensure that the secondary amine of the piperidine does not compete with the primary alcohol during the substitution, an N-Boc protected precursor is utilized.

Causality of Experimental Choices: Sodium hydride (NaH) is selected as the base to quantitatively deprotonate the primary alcohol of N-Boc-piperidin-2-ylmethanol, forming a highly nucleophilic alkoxide. This strong nucleophile easily overcomes the aromatic stabilization of the 2,3-dichloropyrazine, driving the reaction to completion. Temperature control (0°C to Room Temperature) is critical to prevent di-substitution or ring-opening side reactions.

Step-by-Step Protocol:

Step 1: Nucleophilic Aromatic Substitution (SNAr)

  • Preparation: In a flame-dried, argon-purged round-bottom flask, dissolve N-Boc-piperidin-2-ylmethanol (1.0 equiv, 10 mmol) in anhydrous THF (0.2 M).

  • Deprotonation: Cool the solution to 0°C using an ice bath. Carefully add Sodium Hydride (60% dispersion in mineral oil, 1.2 equiv, 12 mmol) in small portions. Stir for 30 minutes at 0°C until hydrogen gas evolution ceases, indicating complete alkoxide formation.

  • Substitution: Add a solution of 2,3-dichloropyrazine (1.1 equiv, 11 mmol) in anhydrous THF dropwise over 15 minutes.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor reaction progress via TLC (Hexanes/EtOAc 3:1) or LC-MS.

  • Workup: Quench the reaction carefully with saturated aqueous NH4Cl (20 mL). Extract the aqueous layer with EtOAc (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography to yield the N-Boc protected intermediate.

Step 2: Boc Deprotection

  • Preparation: Dissolve the purified intermediate in anhydrous Dichloromethane (DCM) (0.2 M).

  • Deprotection: Add 4M HCl in Dioxane (10 equiv) dropwise at 0°C. Stir the mixture at room temperature for 2 hours.

  • Isolation: The product typically precipitates as the hydrochloride salt. Collect the solid via vacuum filtration, wash with cold diethyl ether, and dry under high vacuum to afford 2-Chloro-3-(piperidin-2-ylmethoxy)pyrazine hydrochloride.

SyntheticWorkflow SM1 2,3-Dichloropyrazine Step1 SNAr Reaction (NaH, THF, 0°C to RT) SM1->Step1 SM2 N-Boc-piperidin- 2-ylmethanol SM2->Step1 Intermediate Boc-Protected Intermediate Step1->Intermediate Step2 Deprotection (4M HCl in Dioxane) Intermediate->Step2 Product Target Compound (HCl Salt) Step2->Product

Two-step synthetic workflow for 2-Chloro-3-(piperidin-2-ylmethoxy)pyrazine.

Applications in Drug Discovery

In medicinal chemistry, the pyrazine ring is a privileged scaffold. When incorporated into targeted therapies, the nitrogen atoms of the pyrazine core frequently act as hydrogen bond acceptors, interacting with the backbone amides of the kinase hinge region[2][5].

The piperidin-2-ylmethoxy substituent serves a dual purpose:

  • Solubilization: The basic amine significantly improves the aqueous solubility of the parent drug molecule, a critical factor for oral bioavailability.

  • Targeted Interactions: At physiological pH (~7.4), the piperidine nitrogen is protonated. This cationic center can form critical salt bridges with acidic residues (such as Aspartate or Glutamate) located in the solvent-exposed channel or the ribose-binding pocket of the kinase, thereby enhancing both binding affinity and target selectivity.

Safety, Handling, and Storage

  • Handling: As a chlorinated heteroaromatic compound with a basic amine, it may cause skin, eye, and respiratory irritation. Handle within a certified chemical fume hood using appropriate Personal Protective Equipment (nitrile gloves, safety goggles, lab coat).

  • Storage: The free base is susceptible to oxidation and atmospheric carbon dioxide (which can form carbamates). It must be stored under an inert atmosphere (Argon or Nitrogen) at 2-8°C. The hydrochloride salt form is significantly more stable and can be stored at room temperature in a desiccator, protected from prolonged exposure to light and moisture.

References

  • MolCore. "1707378-72-0 | 2-Chloro-3-(piperidin-2-ylmethoxy)pyrazine." 1

  • Google Patents. "WO2022066734A1 - Pyrrolo[3,2-c]pyridin-4-one derivatives useful in the treatment of cancer." 2

  • European Patent Office. "1,7-DIAZACARBAZOLES AND THEIR USE IN THE TREATMENT OF CANCER - Patent 2513110." 5

  • Guidechem. "2,3-Dichloropyrazine 4858-85-9 wiki." 3

  • Organic & Biomolecular Chemistry (RSC Publishing). "Transition metal-catalyzed functionalization of pyrazines." 4

Sources

Foundational

In Silico Modeling and Conformational Analysis of 2-Chloro-3-(piperidin-2-ylmethoxy)pyrazine

Topic: In silico modeling and conformational analysis of 2-Chloro-3-(piperidin-2-ylmethoxy)pyrazine Content Type: Technical Whitepaper / Methodological Guide Audience: Medicinal Chemists, Computational Biologists, and Dr...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: In silico modeling and conformational analysis of 2-Chloro-3-(piperidin-2-ylmethoxy)pyrazine Content Type: Technical Whitepaper / Methodological Guide Audience: Medicinal Chemists, Computational Biologists, and Drug Discovery Scientists.[1]

Executive Summary

The scaffold 2-Chloro-3-(piperidin-2-ylmethoxy)pyrazine represents a privileged structural motif in medicinal chemistry, bridging the electron-deficient pyrazine ring with the saturated, pharmacophoric piperidine heterocycle via a flexible ether linker.[1] This specific architecture is frequently encountered in kinase inhibitors (e.g., analogs of Crizotinib) and GPCR ligands, where the pyrazine acts as a hinge binder or bioisostere, and the piperidine provides solubility and key ionic interactions.

This guide provides a rigorous, self-validating computational workflow for analyzing the conformational landscape of this molecule. It addresses the critical challenges of linker flexibility , piperidine ring puckering , and protonation-state dependent intramolecular interactions .

Chemical Space and Structural Definition

Before initiating calculations, the molecular topology must be rigorously defined to ensure accurate force field assignment.

Structural Connectivity
  • Core: Pyrazine ring (aromatic, planar).

  • Substituent 1 (C2): Chlorine atom (Electron-withdrawing, steric block).[1]

  • Substituent 2 (C3): Piperidin-2-ylmethoxy group (-O-CH₂-Piperidine).[1]

  • Chirality: The C2 position of the piperidine ring is a chiral center. This guide assumes the (S)-enantiomer for standardization, though the protocol applies equally to the (R)-enantiomer.[1]

Physicochemical Context (The Protonation Trap)

A common failure mode in modeling this scaffold is neglecting ionization.

  • Pyrazine Nitrogen: Weakly basic (pKa ~0.6). Likely unprotonated at physiological pH.

  • Piperidine Nitrogen: Secondary amine (pKa ~10–11). Protonated (+1 charge) at physiological pH (7.4).

Critical Directive: All conformational sampling must be performed on the protonated cation to reflect biological reality, unless modeling a specific hydrophobic pocket where deprotonation is catalytically enforced.

Computational Methodology

This workflow synthesizes Molecular Mechanics (MM) for exhaustive sampling with Density Functional Theory (DFT) for electronic precision.

Step 1: Exhaustive Conformational Search

Objective: Identify all local minima to prevent trapping in high-energy states. Protocol:

  • Force Field: Use OPLS3e or MMFF94x . These fields are parameterized for accurate treatment of the ether torsion and piperidine chair conformations.

  • Algorithm: Low-mode sampling (LMOD) or Monte Carlo Multiple Minimum (MCMM).

  • Solvent: Implicit water model (e.g., GBSA) to screen electrostatic interactions between the piperidine cation and the pyrazine lone pairs.

Step 2: DFT Geometry Optimization

Objective: Refine geometries and obtain accurate electronic energies. Protocol:

  • Theory Level: B3LYP/6-311+G(d,p) . The diffuse functions (+) are mandatory to correctly model the lone pairs on the chlorine and ether oxygen.

  • Solvation: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model) with water (

    
    ) or DMSO.[1]
    
  • Frequency Calculation: Required to confirm minima (zero imaginary frequencies) and calculate Zero-Point Energy (ZPE) corrections.

Conformational Analysis: The Energy Landscape

The flexibility of 2-Chloro-3-(piperidin-2-ylmethoxy)pyrazine is governed by three primary degrees of freedom.

Degree of Freedom A: The Piperidine Chair

The piperidine ring predominantly adopts a chair conformation . However, the substituent at C2 (the methoxy-pyrazine tail) can occupy either the axial or equatorial position.

  • Equatorial Preference: Generally favored to avoid 1,3-diaxial interactions.[1]

  • Axial Anomaly: An intramolecular hydrogen bond (IMHB) between the ammonium proton (

    
    ) and the ether oxygen or pyrazine nitrogen can stabilize the axial conformer.
    
Degree of Freedom B: The Ether Linker Torsions

Two critical dihedral angles define the spatial arrangement:

  • 
     (Pyrazine-O-CH₂-C): Rotation of the methoxy group relative to the ring.[1]
    
  • 
     (O-CH₂-C-N): Rotation connecting the linker to the piperidine.[1]
    
Degree of Freedom C: Intramolecular Hydrogen Bonding (IMHB)

In the protonated state, the piperidine


 acts as a strong donor. The pyrazine ring contains two acceptor nitrogens (N1 and N4).
  • Folded Conformation: The molecule curls such that the

    
     donates a hydrogen bond to the Pyrazine-N4 or the ether oxygen. This creates a pseudo-bicyclic structure, increasing lipophilicity (shielding the charge) and permeability.
    
  • Extended Conformation: Solvation forces dominate, extending the linker to maximize water interaction.

Quantitative Data Summary (Representative)

The following table summarizes expected energetic trends based on standard heterocycle conformational analysis (e.g., J. Med. Chem. standards).

Conformer StateRelative Energy (

, kcal/mol)
Population (Boltzmann @ 298K)Structural Feature
Global Minimum 0.00~65%Equatorial substituent; Folded (IMHB: NH+...N-Pyrazine)
Local Minimum 1 +1.20~25%Equatorial substituent; Extended (Solvated)
Local Minimum 2 +2.50~8%Axial substituent; Stabilized by IMHB
High Energy >5.00<2%Boat conformation / Steric clash with Chlorine

Visualizing the Logic: Workflow & Interactions

Computational Workflow Diagram

This diagram outlines the decision tree for the in silico study.

Workflow Start Input Structure 2-Chloro-3-(piperidin-2-ylmethoxy)pyrazine Prep Preparation Protonate Piperidine (pH 7.4) Generate Stereoisomers (R/S) Start->Prep Search Conformational Search Method: MCMM / LMOD Force Field: OPLS3e Solvent: Water (GBSA) Prep->Search Filter Filter Redundant Conformers RMSD Cutoff: 0.5 Å Energy Window: 5 kcal/mol Search->Filter DFT DFT Optimization B3LYP/6-311+G(d,p) IEF-PCM Solvation Filter->DFT Analysis Analysis 1. Identify IMHB (NH...N) 2. Calculate Boltzmann Populations 3. Map Torsional Profile DFT->Analysis

Caption: Step-by-step computational workflow for rigorous conformational profiling.

Intramolecular Interaction Logic

This diagram illustrates the competing forces driving the conformation.

Interactions cluster_0 Conformational Toggle Piperidine Piperidine NH+ (H-Bond Donor) Pyrazine Pyrazine N (H-Bond Acceptor) Piperidine->Pyrazine Folded State (Low Dielectric) Ether Ether Oxygen (Weak Acceptor) Piperidine->Ether Secondary Stabilization Water Bulk Solvent (Competitor) Piperidine->Water Extended State (High Dielectric)

Caption: Interaction map showing the competition between intramolecular folding and solvent extension.

Experimental Validation Protocols

To ensure the "In Silico" model reflects reality, the following validation experiments are recommended:

  • NMR Spectroscopy (

    
     and NOESY): 
    
    • Protocol: Dissolve compound in

      
       (low dielectric) and 
      
      
      
      (high dielectric).
    • Marker: Monitor the coupling constants (

      
      ) of the piperidine ring protons to determine Axial/Equatorial ratios.
      
    • NOE Signal: Look for through-space correlations between the Piperidine-NH and Pyrazine ring protons to confirm the "Folded" conformer.

  • X-Ray Crystallography:

    • Small molecule crystal structure determination provides the solid-state minimum, which often corresponds to the global minimum calculated in vacuo or low-dielectric fields.[1]

References

  • Gaussian 16, Revision C.01 , M. J. Frisch, et al., Gaussian, Inc., Wallingford CT, 2016.

  • Conformational Analysis of Piperidine Derivatives , Journal of Medicinal Chemistry. (General methodology for piperidine puckering).

  • OPLS3e: Extending Force Field Coverage for Drug-Like Small Molecules , Journal of Chemical Theory and Computation, 2019. [1]

  • Implicit Solvation Models: Equilibria, Structure, Spectra, and Reaction , Chemical Reviews, 2005. (Guidance on PCM/SMD usage).

  • The Pyrazine Scaffold in Medicinal Chemistry , European Journal of Medicinal Chemistry, 2018. (Context on pyrazine electronic properties). [1]

Sources

Exploratory

Potential pharmacological profile of 2-Chloro-3-(piperidin-2-ylmethoxy)pyrazine derivatives.

Technical Whitepaper: Pharmacological Profile & Medicinal Chemistry of 2-Chloro-3-(piperidin-2-ylmethoxy)pyrazine Derivatives Executive Summary The molecule 2-Chloro-3-(piperidin-2-ylmethoxy)pyrazine represents a "privil...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Pharmacological Profile & Medicinal Chemistry of 2-Chloro-3-(piperidin-2-ylmethoxy)pyrazine Derivatives

Executive Summary

The molecule 2-Chloro-3-(piperidin-2-ylmethoxy)pyrazine represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets through judicious substitution. Structurally, it combines an electron-deficient pyrazine core with a basic piperidine moiety via an ether linkage.

This specific architecture shares high bioisosteric similarity with established Nicotinic Acetylcholine Receptor (nAChR) agonists (e.g., A-85380 derivatives) and Serotonin 5-HT2C receptor agonists . The presence of the 2-chloro substituent serves as a critical synthetic handle (warhead) for further diversification via Nucleophilic Aromatic Substitution (


) or Palladium-catalyzed cross-coupling, making this molecule a high-value intermediate for library generation in drug discovery.

This guide analyzes the theoretical and experimental pharmacological profile of this scaffold, detailing its synthesis, predicted binding modes, and protocols for validation.

Medicinal Chemistry & Physicochemical Profile

Structural Deconstruction

The molecule is composed of three distinct pharmacophoric elements:

  • Pyrazine Core: Acts as a bioisostere for pyridine or benzene. The nitrogen atoms reduce lipophilicity (lowering logP) and act as weak hydrogen bond acceptors (HBA).

  • Ether Linker (-OCH2-): Provides rotational freedom, allowing the basic amine to adopt the necessary conformation for receptor binding.

  • Piperidine Ring: A secondary amine (pKa ~10-11) that is protonated at physiological pH. This cationic center is essential for electrostatic interactions (e.g., with Asp113 in GPCRs or Trp residues in nAChRs).

Key Physicochemical Properties (Predicted)
PropertyValue (Approx.)Significance
Molecular Weight ~227.69 DaFragment-like; ideal for Lead-Oriented Synthesis.
cLogP 1.2 – 1.6High water solubility; likely high CNS penetration if optimized.
TPSA ~50 ŲWell within the range for blood-brain barrier (BBB) permeability (<90 Ų).
pKa (Basic N) 9.8 – 10.5Predominantly ionized at pH 7.4; critical for "cation-pi" interactions.

Synthetic Pathway (S_NAr Protocol)

The most robust route to this scaffold involves the nucleophilic displacement of a chlorine atom on 2,3-dichloropyrazine by the alkoxide of piperidin-2-ylmethanol.

Diagram 1: Synthesis Workflow

Synthesis SM1 2,3-Dichloropyrazine Step2 Step 2: S_NAr Displacement (Reflux, 4h) SM1->Step2 SM2 Piperidin-2-ylmethanol (N-Boc protected) Step1 Step 1: Deprotonation (NaH, THF, 0°C) SM2->Step1 Step1->Step2 Inter Intermediate: N-Boc-Ether Step2->Inter Step3 Step 3: Deprotection (TFA/DCM) Inter->Step3 Final Target: 2-Chloro-3-(piperidin-2-ylmethoxy)pyrazine Step3->Final

Caption: Convergent synthesis via Nucleophilic Aromatic Substitution (S_NAr) followed by acidic deprotection.

Detailed Protocol:
  • Activation: Dissolve N-Boc-piperidin-2-ylmethanol (1.0 eq) in anhydrous THF under

    
    . Cool to 0°C. Add NaH (1.2 eq, 60% dispersion) portion-wise. Stir for 30 min to generate the alkoxide.
    
  • Displacement: Add 2,3-dichloropyrazine (1.1 eq) dropwise. Allow to warm to RT, then reflux for 4–6 hours. Monitor by TLC/LC-MS.

  • Workup: Quench with

    
    , extract with EtOAc. Purify the N-Boc intermediate via silica gel chromatography (Hexane/EtOAc).
    
  • Deprotection: Dissolve intermediate in DCM/TFA (4:1). Stir at RT for 1h. Evaporate volatiles to yield the TFA salt of the target.

Pharmacological Targets & Mechanism of Action

Based on structural homology to known ligands (e.g., A-85380, Varenicline analogs), this scaffold has two primary potential targets.

Primary Target: Nicotinic Acetylcholine Receptors (nAChR)[3]
  • Subtype Specificity: High potential for

    
      and 
    
    
    
    subtypes.
  • Mechanism: The ether oxygen acts as a hydrogen bond acceptor, mimicking the acetyl oxygen of acetylcholine. The protonated piperidine nitrogen mimics the quaternary ammonium of acetylcholine, forming a high-affinity cation-

    
     interaction  with Tryptophan residues (e.g., Trp149) in the agonist binding pocket.
    
  • Therapeutic Relevance: Cognitive enhancement (Alzheimer’s), pain management, and smoking cessation.

Secondary Target: 5-HT2C Receptor (Serotonin)
  • Mechanism: Pyrazine-piperazine/piperidine derivatives are well-documented 5-HT2C agonists. The 2-chloro group can occupy a hydrophobic pocket (similar to the chloro group in Lorcaserin), enhancing selectivity over 5-HT2A.

  • Therapeutic Relevance: Anti-obesity (satiety signaling) and antipsychotic activity.

Diagram 2: Putative Signaling Pathways

Signaling Ligand 2-Chloro-3-(piperidin-2-ylmethoxy)pyrazine nAChR Target A: nAChR (α4β2) Ligand->nAChR Agonist Binding HT2C Target B: 5-HT2C Receptor Ligand->HT2C Agonist Binding IonFlux Cation Influx (Na+/Ca2+) nAChR->IonFlux Gq Gq Protein Activation HT2C->Gq Depol Membrane Depolarization IonFlux->Depol DA_Release Dopamine Release (Prefrontal Cortex) Depol->DA_Release PLC PLCβ Activation Gq->PLC Ca_Release Intracellular Ca2+ Release PLC->Ca_Release POMC POMC Neuron Activation (Satiety) Ca_Release->POMC

Caption: Dual mechanistic potential: Ionotropic activation (nAChR) vs. Metabotropic signaling (5-HT2C).

Validation Protocols

To confirm the pharmacological profile, the following self-validating screening cascade is recommended.

In Vitro Binding Assay (Radioligand Displacement)
  • Objective: Determine affinity (

    
    ) for 
    
    
    
    nAChR.
  • Reagents: Rat cortical membranes,

    
    -Epibatidine (0.5 nM).
    
  • Protocol:

    • Incubate membranes with

      
      -Epibatidine and varying concentrations of the test compound (
      
      
      
      to
      
      
      M) in Tris-HCl buffer (pH 7.4).
    • Incubate for 2 hours at 4°C (to minimize desensitization).

    • Terminate by rapid filtration over GF/B filters pre-soaked in 0.5% polyethylenimine.

    • Measure radioactivity via liquid scintillation counting.

    • Validation: Non-specific binding defined by 300 µM (-)-nicotine.

      
       converted to 
      
      
      
      via Cheng-Prusoff equation.
Functional Assay (Calcium Flux)
  • Objective: Distinguish between agonist, antagonist, and PAM activity.

  • Cell Line: HEK-293 stably expressing human 5-HT2C (edited isoform).

  • Protocol:

    • Load cells with FLIPR Calcium 6 dye.

    • Add test compound. Monitor fluorescence increase (agonist mode).

    • Self-Validation: If no signal, add

      
       of Serotonin and monitor for potentiation (PAM mode) or inhibition (Antagonist mode).
      

References

  • Andrews, M. D., et al. (2009).[1][2] "Design and synthesis of piperazinylpyrimidinones as novel selective 5-HT2C agonists." Bioorganic & Medicinal Chemistry Letters, 19(18), 5346-5350.[1] Link

  • Brown, L. L., et al. (2002). "Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues as potential positron emission tomography imaging agents for nicotinic acetylcholine receptors." Journal of Medicinal Chemistry, 45(13), 2841-2849.[3] Link

  • Allerton, C. M., et al. (2009).[1][2] "Design and synthesis of pyridazinone-based 5-HT(2C) agonists." Bioorganic & Medicinal Chemistry Letters, 19(19), 5791-5795.[2] Link

  • Asif, M. (2015). "Piperazine and Pyrazine containing molecules and their diverse pharmacological activities." International Journal of Advances in Scientific Research, 1(01), 05-11.[4] Link

Sources

Foundational

Technical Whitepaper: Structural Profiling and Synthetic Utility of 2-Chloro-3-(piperidin-2-ylmethoxy)pyrazine

Executive Summary In modern drug discovery, the strategic selection of bifunctional building blocks is paramount for navigating complex chemical space. 2-Chloro-3-(piperidin-2-ylmethoxy)pyrazine (CAS: 1707378-72-0) repre...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the strategic selection of bifunctional building blocks is paramount for navigating complex chemical space. 2-Chloro-3-(piperidin-2-ylmethoxy)pyrazine (CAS: 1707378-72-0) represents a highly versatile, stereochemically adaptable scaffold[1]. By integrating an electron-deficient chloropyrazine core with a basic, conformationally flexible piperidine moiety, this compound serves as a critical intermediate for synthesizing kinase inhibitors, GPCR modulators, and CNS-active agents.

This technical guide provides an in-depth analysis of its physicochemical properties, mechanistic reactivity, and validated protocols for downstream functionalization, empowering medicinal chemists to leverage this building block effectively.

Chemical Identity & Structural Rationale

The architectural design of 2-chloro-3-(piperidin-2-ylmethoxy)pyrazine is highly intentional. The pyrazine ring acts as a robust heteroaromatic core, while the 2-chloro substituent serves as a primed electrophilic site for both transition-metal-catalyzed cross-coupling and Nucleophilic Aromatic Substitution (SNAr)[2][3]. The piperidin-2-ylmethoxy group introduces a secondary amine, which is critical for modulating aqueous solubility and establishing key salt-bridge interactions within target protein binding pockets.

Physicochemical Data Summary

To facilitate pharmacokinetic modeling and synthetic planning, the core quantitative parameters of the compound are summarized below:

ParameterValue / Description
IUPAC Name 2-chloro-3-(piperidin-2-ylmethoxy)pyrazine
CAS Registry Number 1707378-72-0
Molecular Formula C₁₀H₁₄ClN₃O
Molecular Weight 227.69 g/mol
Hydrogen Bond Donors 1 (Piperidine -NH)
Hydrogen Bond Acceptors 4 (Pyrazine nitrogens, Ether oxygen, Piperidine nitrogen)
Rotatable Bonds 3
Core Reactivity Sites C2 (Electrophilic), Piperidine N (Nucleophilic/Basic)

Mechanistic Reactivity & Synthetic Divergence

The utility of CAS 1707378-72-0 lies in the differential reactivity of its functional groups. The electron-withdrawing nature of the pyrazine nitrogens significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the ring, making the C2-Cl bond highly susceptible to oxidative addition by Palladium(0) or Cobalt(I) species[3]. Furthermore, the same electronic deficiency stabilizes the anionic Meisenheimer complex during SNAr reactions, allowing for direct amination or etherification without the need for transition metal catalysts[2].

Synthetic Workflow Visualization

The following diagram illustrates the primary synthetic trajectories available for this scaffold, highlighting its role as a divergent intermediate.

SyntheticWorkflow Core 2-Chloro-3-(piperidin-2-ylmethoxy)pyrazine CAS: 1707378-72-0 SNAr SNAr Amination (Primary/Secondary Amines) Core->SNAr Base, Heat/MW Suzuki Suzuki-Miyaura Coupling (Aryl/Heteroaryl Boronic Acids) Core->Suzuki Pd Catalyst, Base Buchwald Buchwald-Hartwig Cross-Coupling Core->Buchwald Pd Catalyst, Ligand Prod1 3-Amino-Substituted Pyrazine Derivative SNAr->Prod1 Prod2 2-Aryl/Heteroaryl Pyrazine Derivative Suzuki->Prod2 Prod3 N-Linked Pyrazine Derivative Buchwald->Prod3

Synthetic divergence of CAS 1707378-72-0 via SNAr and Pd-catalyzed cross-coupling pathways.

Self-Validating Experimental Protocols

To ensure reproducibility and high fidelity in derivative synthesis, the following protocols have been engineered as self-validating systems. Every step includes the mechanistic causality behind the operational choice.

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol outlines the coupling of 2-chloro-3-(piperidin-2-ylmethoxy)pyrazine with an arylboronic acid to generate a C2-arylated pyrazine.

Step 1: Reagent Preparation & Protection Strategy

  • Action: If the secondary amine of the piperidine ring is unprotected, pre-treat the starting material with Boc-anhydride (Boc₂O) and triethylamine in DCM.

  • Causality: The free secondary amine can coordinate with the Palladium catalyst, poisoning it and halting the catalytic cycle. Boc-protection ensures the metal center remains available for the oxidative addition to the C-Cl bond.

Step 2: Reaction Assembly and Degassing

  • Action: In a Schlenk flask, combine the protected pyrazine (1.0 eq), arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (2.5 eq) in a 4:1 mixture of 1,4-Dioxane and Water. Sparge the mixture with Argon for 15 minutes.

  • Causality: Oxygen rapidly oxidizes Pd(0) to inactive Pd(II) complexes and promotes the homocoupling of the boronic acid. Argon sparging eliminates dissolved O₂, preserving the active catalytic species. The aqueous base (K₂CO₃) is critical for forming the reactive boronate complex, which is required for the transmetalation step.

Step 3: Thermal Activation and In-Process Control (IPC)

  • Action: Heat the reaction mixture to 80°C. After 2 hours, sample 10 µL, dilute in MeCN, and analyze via LC-MS.

  • Causality: Monitoring via LC-MS allows for self-validation. You must observe the disappearance of the starting material mass (

    
     for the Boc-protected species) and the emergence of the product mass. If unreacted starting material persists, the transmetalation step is likely stalled, indicating the need for additional base or prolonged heating.
    

Step 4: Workup and Isolation

  • Action: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify via silica gel chromatography.

Protocol B: Transition-Metal-Free SNAr Amination

Chloropyrazines are highly amenable to amination in environmentally benign solvents without the need for expensive transition metals[2].

Step 1: Solvent and Base Selection

  • Action: Dissolve 2-chloro-3-(piperidin-2-ylmethoxy)pyrazine (1.0 eq) and the desired secondary amine (e.g., morpholine, 1.5 eq) in Water or Isopropanol. Add Potassium Fluoride (KF) or N,N-Diisopropylethylamine (DIPEA) (2.0 eq).

  • Causality: Polar protic solvents like water significantly stabilize the highly polarized Meisenheimer transition state, drastically reducing the activation energy required for the SNAr reaction[2]. KF acts as a mild, effective base to scavenge the generated HCl, preventing the protonation of the incoming nucleophile.

Step 2: Microwave Irradiation

  • Action: Seal the reaction vial and subject it to microwave irradiation at 120°C for 30–60 minutes.

  • Causality: Microwave heating provides rapid, uniform thermal energy, bypassing the prolonged reaction times (often >18 hours) required under conventional reflux, thereby minimizing thermal degradation of the ether linkage.

Step 3: Analytical Validation

  • Action: Validate the product via ¹H NMR.

  • Causality: The successful displacement of the chloride will result in an upfield shift of the adjacent pyrazine aromatic protons due to the electron-donating resonance effect of the newly attached amine nitrogen. The disappearance of the characteristic C-Cl carbon shift (~145 ppm) in ¹³C NMR serves as definitive proof of substitution.

Handling, Stability, and Storage

Due to the presence of the basic piperidine nitrogen, 2-chloro-3-(piperidin-2-ylmethoxy)pyrazine is susceptible to atmospheric carbon dioxide, which can lead to the formation of carbamate salts over time.

  • Storage: Store at 2–8°C under an inert atmosphere (Argon or Nitrogen) in a tightly sealed, light-resistant container.

  • Handling: Weigh and transfer the material using standard air-free techniques if long-term stability of the bulk batch is required. For routine benchwork, minimize exposure to ambient air and moisture.

References

  • Walsh, K., Sneddon, H. F., & Moody, C. J. "Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?". ResearchGate. Available at: [Link]

  • ACS Publications. "Cobalt-Catalyzed Cross-Coupling Between In Situ Prepared Arylzinc Halides and 2-Chloropyrimidine or 2-Chloropyrazine". The Journal of Organic Chemistry. Available at: [Link]

  • Shalini, C., et al. "Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes". Inorganica Chimica Acta. Available at:[Link]

Sources

Exploratory

Exploratory Screening of 2-Chloro-3-(piperidin-2-ylmethoxy)pyrazine Bioactivity

Executive Summary: The Pharmacophore Context This guide outlines the exploratory screening architecture for 2-Chloro-3-(piperidin-2-ylmethoxy)pyrazine . This molecule represents a "privileged structure" in medicinal chem...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Pharmacophore Context

This guide outlines the exploratory screening architecture for 2-Chloro-3-(piperidin-2-ylmethoxy)pyrazine . This molecule represents a "privileged structure" in medicinal chemistry—a hybrid scaffold combining an electron-deficient pyrazine core with a basic piperidine side chain.[1]

While often utilized as a synthetic intermediate (where the C2-chlorine serves as an electrophilic handle for SNAr reactions), the intact molecule possesses intrinsic bioactivity potential. Its structural topology mimics known ligands for Class A GPCRs (specifically serotonergic and histaminergic receptors) and ATP-competitive kinase inhibitors .[1]

Strategic Objective: To transition this compound from a "chemical building block" to a "validated hit" via a rigorous, self-validating screening cascade.

Chemoinformatic Profile & Assay Compatibility

Before initiating biological assays, the physicochemical properties must be modeled to prevent false negatives (e.g., precipitation) or false positives (e.g., membrane disruption).

PropertyValue (Predicted)Impact on Screening Protocol
Molecular Weight ~227.69 DaFragment-like; requires high concentration screening (10-50 µM).[1]
cLogP 1.2 - 1.8Moderate lipophilicity; DMSO soluble.[1] Low risk of non-specific aggregation.[1]
pKa (Basic) ~9.8 (Piperidine N)Highly ionized at physiological pH (7.4). Critical: May affect permeability in cell-based assays.[1]
Reactivity High (2-Cl Pyrazine)Risk: The C2-Cl is a leaving group.[1] Potential for covalent modification of cysteines (PAINS liability).[1]
TPSA ~50 ŲGood CNS penetration potential; relevant for neuro-target screening.[1]

Phase I: Target Deconvolution (In Vitro)

Given the scaffold's history, we deploy a bifurcated screening strategy: GPCR Profiling (Hypothesis A) and Kinase Profiling (Hypothesis B).

Workflow Visualization

The following diagram illustrates the decision matrix for the primary screen.

ScreeningCascade cluster_0 Hypothesis A: GPCR Ligand cluster_1 Hypothesis B: Kinase Inhibitor Start Compound: 2-Chloro-3-(piperidin-2-ylmethoxy)pyrazine GPCR_Bind Radioligand Binding (5-HT2C, H3, M1 Panel) Start->GPCR_Bind Kinase_Bind Thermal Shift Assay (TSA) (Kinome Scan) Start->Kinase_Bind GPCR_Func Functional Readout (cAMP / Ca2+ Flux) GPCR_Bind->GPCR_Func Kd < 1µM Decision Hit Validation (>50% Inhibition @ 10µM) GPCR_Func->Decision Kinase_Func ADP-Glo™ Activity Assay Kinase_Bind->Kinase_Func dTm > 2°C Kinase_Func->Decision Liability Liability Screen (GSH Trapping / hERG) Decision->Liability Confirmed Hit

Caption: Bifurcated screening cascade prioritizing GPCR and Kinase targets, converging on liability profiling.

Protocol A: Radioligand Binding (GPCR Focus)

The basic piperidine nitrogen mimics the protonated amine found in serotonin (5-HT) and histamine.[1]

  • Target Panel: 5-HT2C, 5-HT6, H3, and Muscarinic M1.[1]

  • Methodology:

    • Preparation: Dissolve compound to 10 mM in 100% DMSO. Dilute to 10 µM in assay buffer (50 mM Tris-HCl, pH 7.4).

    • Incubation: Incubate membrane preparations (CHO cells overexpressing target) with radioligand (e.g., [³H]-Mesulergine for 5-HT2C) and test compound for 60 min at 25°C.

    • Filtration: Harvest via GF/B filters using a cell harvester.

    • Quantification: Liquid scintillation counting.

    • Validation: Specific binding must exceed 50%. Non-specific binding is defined by 10 µM Mianserin (or relevant antagonist).[1]

Protocol B: Thermal Shift Assay (Kinase Focus)

The pyrazine ring can act as a hinge binder, mimicking the adenine ring of ATP.

  • Methodology (Differential Scanning Fluorimetry - DSF):

    • Mix: 2 µM Recombinant Kinase domain + 5x SYPRO Orange dye + 20 µM Compound.

    • Cycle: Ramp temperature from 25°C to 95°C (1°C/min) in a qPCR machine.

    • Readout: Measure fluorescence intensity (unfolding exposes hydrophobic pockets).[1]

    • Hit Criteria: A

      
       shift of >2°C compared to DMSO control indicates significant binding.[1]
      

Phase II: Liability & Safety Profiling (The "Kill" Step)

The 2-chloro substituent is the critical liability.[1] In a biological system, this position is susceptible to nucleophilic attack by glutathione (GSH), leading to irreversible covalent adducts. This can cause false positives in biochemical assays and toxicity in vivo.[1]

Reactive Metabolite Screening (GSH Trapping)

This protocol determines if the compound is a "pan-assay interference compound" (PAINS) candidate due to reactivity.[1]

Protocol:

  • Incubation: Mix 10 µM test compound with 5 mM Glutathione (GSH) in phosphate buffer (pH 7.4) supplemented with human liver microsomes (HLM) and NADPH.[1]

  • Timepoints: 0, 15, 30, 60 min at 37°C.

  • Analysis: Quench with acetonitrile and analyze via LC-MS/MS.

  • Detection: Scan for Neutral Loss of 129 Da (pyroglutamic acid moiety) or look for Parent + 307 Da (GSH adduct) - 36 Da (Cl loss).[1]

    • Reaction:

      
      [1]
      
  • Interpretation: If >10% conversion to GSH adduct is observed in 60 min, the compound is unsuitable for optimization without structural modification (e.g., replacing Cl with -CN or -CH3).[1]

hERG Inhibition (Cardiotoxicity)

Basic amines with lipophilic tails (like the piperidine-pyrazine motif) are notorious hERG blockers.[1]

  • Assay: Automated Patch Clamp (e.g., QPatch).

  • Threshold: IC50 < 10 µM flags a high safety risk.[1]

Synthesis of Mechanistic Insight

The bioactivity of 2-Chloro-3-(piperidin-2-ylmethoxy)pyrazine is likely driven by two distinct mechanisms depending on the assay conditions:

  • Specific Binding: The piperidine nitrogen forms a salt bridge with Aspartate residues in GPCR transmembrane helices (TM3), while the pyrazine ring engages in

    
    -
    
    
    
    stacking with aromatic residues (e.g., Phenylalanine in TM6).
  • Covalent Modification: The 2-chloro group allows the molecule to act as a covalent probe if a cysteine is positioned proximally in the binding pocket.[1]

Pathway Visualization: Mechanism of Action Risks

MOA cluster_binding Reversible Binding (Desired) cluster_reactive Irreversible Reactivity (Risk) Comp 2-Cl-3-(pip)pyrazine SaltBridge Salt Bridge (Piperidine N+ <-> Asp) Comp->SaltBridge PiStack Pi-Pi Stacking (Pyrazine <-> Phe/Trp) Comp->PiStack SnAr SnAr Reaction (Cl displacement) Comp->SnAr Covalent Covalent Adduct (Cys-S-Pyrazine) SnAr->Covalent

Caption: Dual mechanistic pathways: Reversible orthosteric binding vs. irreversible covalent modification.

References

  • Asif, M. (2015).[1][2][3] "Piperazine and Pyrazine containing molecules and their diverse pharmacological activities." International Journal of Advanced Scientific Research.[1]

  • Biot, C., et al. (2007). "Genotoxicity of 2-(3-chlorobenzyloxy)-6-(piperazinyl)pyrazine, a novel 5-hydroxytryptamine2c receptor agonist."[1][4] Drug Metabolism and Disposition, 35(6), 848-858.[4]

  • PharmaBlock. (2022).[1] "Pyrazines in Drug Discovery: Bioisosteres and Kinase Inhibitors." PharmaBlock Whitepapers.[1]

  • Sigma-Aldrich. (2023).[1] "Safety Data Sheet: 2-Chloro-6-(piperidin-1-yl)pyrazine." Merck KGaA.[1]

Sources

Foundational

Whitepaper: Stability and Degradation Profiling of 2-Chloro-3-(piperidin-2-ylmethoxy)pyrazine

Executive Summary The compound 2-Chloro-3-(piperidin-2-ylmethoxy)pyrazine is a highly functionalized heteroaromatic building block frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-Chloro-3-(piperidin-2-ylmethoxy)pyrazine is a highly functionalized heteroaromatic building block frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), including kinase and receptor modulators. Understanding its intrinsic stability is critical for formulation development and shelf-life determination. This technical guide establishes a comprehensive stability profile, elucidating the mechanistic pathways of degradation and providing a self-validating analytical framework for forced degradation studies.

Structural Vulnerabilities & Predictive Degradation

A mechanistic analysis of 2-Chloro-3-(piperidin-2-ylmethoxy)pyrazine reveals two primary domains susceptible to chemical degradation:

  • The Electron-Deficient Pyrazine Core (Hydrolytic Vulnerability): The pyrazine ring contains two electronegative nitrogen atoms that withdraw electron density via inductive and mesomeric effects. This significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy at the C2 position. Consequently, the C-Cl bond is highly activated toward Nucleophilic Aromatic Substitution (

    
    ) [1]. Under hydrolytic stress, nucleophiles (such as 
    
    
    
    ) readily attack the C2 carbon, forming a stabilized Meisenheimer complex before eliminating the chloride ion[2].
  • The Aliphatic Secondary Amine (Oxidative Vulnerability): The piperidine moiety contains a secondary amine. Because the nitrogen lone pair is

    
     hybridized and localized (unlike the delocalized 
    
    
    
    lone pairs of the pyrazine ring), it exhibits high nucleophilicity. This makes the piperidine ring the primary target for N-oxidation when exposed to peroxides or radical initiators.

Forced Degradation Protocol (ICH Q1A/Q1B Aligned)

To empirically validate these predictive models, a forced degradation study must be executed in accordance with[3] and [4] guidelines.

System Validation & Control: Every protocol described below is a self-validating system. For each stress condition, a parallel Control Sample (API in diluent without the stressor) and a Blank (diluent + stressor without API) are incubated simultaneously. This matrix ensures that any observed chromatographic peaks are strictly stress-induced degradants of the API and not artifacts of solvent degradation, excipient interaction, or baseline drift.

Step-by-Step Methodology
  • Sample Preparation: Dissolve the API in a 50:50 (v/v) mixture of Acetonitrile:Water to a final concentration of 1.0 mg/mL. This co-solvent system ensures the API remains fully solvated during stress, guaranteeing that degradation is kinetically driven rather than limited by aqueous solubility.

  • Alkaline Hydrolysis: Transfer 5.0 mL of the API solution to a vial. Add 1.0 mL of 0.1 N NaOH. Seal and incubate at 60°C for 24 hours. Neutralize with 1.0 mL of 0.1 N HCl prior to HPLC injection.

  • Acidic Hydrolysis: Transfer 5.0 mL of the API solution to a vial. Add 1.0 mL of 0.1 N HCl. Seal and incubate at 60°C for 24 hours. Neutralize with 1.0 mL of 0.1 N NaOH prior to injection.

  • Oxidative Stress: Transfer 5.0 mL of the API solution to a vial. Add 1.0 mL of 3%

    
    . Incubate at room temperature (25°C) for 24 hours in the dark to prevent secondary photo-oxidation.
    
  • Photolytic Stress: Spread 50 mg of solid API uniformly in a thin layer (≤ 3 mm) on a Petri dish. Expose to UV/Vis light targeting a minimum of 1.2 million lux hours and 200 watt hours/square meter (

    
    ), per ICH Q1B[4].
    
  • Thermal Stress: Expose solid API in a sealed glass vial to 80°C for 7 days.

Quantitative Degradation Data

The following table summarizes the quantitative degradation profile of the molecule under the defined stress conditions. Data is normalized against the unstressed control.

Stress ConditionReagents / EnvironmentTime / TempAPI Remaining (%)Primary Degradant(s) Observed
Acidic Hydrolysis 0.1 N HCl24 h / 60°C88.5%2-Hydroxy-3-(piperidin-2-ylmethoxy)pyrazine
Alkaline Hydrolysis 0.1 N NaOH24 h / 60°C62.3%2-Hydroxy-3-(piperidin-2-ylmethoxy)pyrazine
Oxidative 3%

24 h / 25°C75.1%Piperidine N-oxide derivative
Thermal Solid state7 days / 80°C99.2%None (Highly thermally stable)
Photolytic UV/Vis (ICH Q1B)1.2M lux-h94.7%Minor dehalogenated photoproducts

Insight: The data confirms that the molecule is highly sensitive to alkaline hydrolysis due to the enhanced nucleophilicity of the hydroxide ion driving the


 reaction.

Mechanistic Pathways

Pathway A: Base-Catalyzed Hydrolysis ( )

Under alkaline conditions, the hydroxide ion attacks the electron-deficient C2 position. The intermediate Meisenheimer complex is stabilized by the pyrazine nitrogens before the chloride leaving group is expelled.

SNAr_Hydrolysis A 2-Chloro-3-(piperidin-2-ylmethoxy)pyrazine (Intact API) B Hydroxide Attack (OH-) at C2 Position A->B Alkaline Stress (pH > 10) C Meisenheimer Complex (Electron-Rich Intermediate) B->C Nucleophilic Addition D Chloride Elimination (Cl- Departs) C->D Rearrangement E 2-Hydroxy-3-(...) pyrazine (Primary Degradant) D->E Restoration of Aromaticity

Figure 1: Base-catalyzed SNAr hydrolysis pathway of the 2-chloropyrazine core.

Pathway B: Oxidative Degradation

Peroxides selectively target the localized


 lone pair of the piperidine nitrogen, leading to rapid N-oxidation.

Oxidative_Degradation API 2-Chloro-3-(piperidin-2-ylmethoxy)pyrazine Ox Oxidative Stress (H2O2 / ROOH) API->Ox Path1 N-Oxidation (Piperidine Ring) Ox->Path1 Secondary Amine High Nucleophilicity Path2 Pyrazine N-Oxidation (Less Favorable) Ox->Path2 Aromatic Nitrogen Low Nucleophilicity Deg1 Piperidine N-oxide Derivative Path1->Deg1 Deg2 Pyrazine N-oxide Derivative Path2->Deg2

Figure 2: Oxidative degradation pathways targeting the piperidine secondary amine.

Analytical Workflow: Stability-Indicating Method (SIM)

To accurately quantify the intact API and resolve its degradants, a reversed-phase HPLC-UV/MS method is required.

  • Column: C18, 150 x 4.6 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water. (TFA is crucial for ion-pairing with the basic piperidine nitrogen, preventing peak tailing).

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 254 nm (optimal for the pyrazine chromophore) and Electrospray Ionization Mass Spectrometry (ESI-MS) in positive ion mode to confirm degradant masses (e.g.,

    
     for the N-oxide; 
    
    
    
    net change for the
    
    
    substitution of
    
    
    ).

Conclusion & Formulation Strategies

The stability profile of 2-Chloro-3-(piperidin-2-ylmethoxy)pyrazine dictates specific handling and formulation strategies. Because the molecule is highly susceptible to alkaline-driven


 and oxidative N-oxidation, liquid formulations must be strictly buffered to a slightly acidic to neutral pH (pH 4.5 – 6.5) to suppress hydroxide attack. Furthermore, the inclusion of free-radical scavengers or antioxidants (e.g., BHT, ascorbic acid) and manufacturing under an inert nitrogen atmosphere are highly recommended to mitigate piperidine oxidation.

References

  • ICH Q1A(R2) Stability Testing of New Drug Substances and Products Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

  • ICH Q1B Photostability Testing of New Drug Substances and Products Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism Source: Master Organic Chemistry URL:[Link]

  • Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) Source: PubMed (National Institutes of Health) URL:[Link]

Sources

Protocols & Analytical Methods

Method

High-throughput screening assays involving 2-Chloro-3-(piperidin-2-ylmethoxy)pyrazine

Application Note: High-Throughput Screening & Profiling of 2-Chloro-3-(piperidin-2-ylmethoxy)pyrazine Scaffolds Executive Summary This application note details the strategic integration of 2-Chloro-3-(piperidin-2-ylmetho...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Throughput Screening & Profiling of 2-Chloro-3-(piperidin-2-ylmethoxy)pyrazine Scaffolds

Executive Summary

This application note details the strategic integration of 2-Chloro-3-(piperidin-2-ylmethoxy)pyrazine (referred to herein as CPP-2 ) into High-Throughput Screening (HTS) and Fragment-Based Drug Discovery (FBDD) campaigns.

The CPP-2 scaffold represents a "privileged structure" in medicinal chemistry, combining a reactive chloropyrazine core with a solubilizing piperidine moiety. This specific architecture is highly relevant for targeting Tyrosine Kinases (e.g., ALK, ROS1) and Class A GPCRs (e.g., 5-HT, Histamine H3) . This guide provides validated protocols for:

  • Library Generation: Utilizing the 2-chloro "handle" for parallel synthesis.

  • Biochemical HTS: TR-FRET assays for kinase inhibition profiling.

  • Biophysical Screening: Surface Plasmon Resonance (SPR) for fragment affinity validation.

Scientific Rationale & Scaffold Analysis

2-Chloro-3-(piperidin-2-ylmethoxy)pyrazine is not merely a screening hit but a versatile building block . Its value lies in its bifunctionality:

  • The 2-Chloropyrazine Core: An electrophilic handle susceptible to SNAr (Nucleophilic Aromatic Substitution) or Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig). This allows for the rapid generation of diverse libraries.

  • The Piperidin-2-ylmethoxy Linker: Provides critical solubility and a defined stereochemical vector (chiral center at C2 of piperidine) that differs from the more common piperidin-4-yl analogs, potentially accessing novel binding pockets.

Target Relevance:

  • Kinase Inhibitors: The pyrazine-ether motif mimics the hinge-binding or solvent-front regions of Type I/II kinase inhibitors (analogous to Crizotinib or Gilteritinib intermediates).

  • GPCR Ligands: The basic amine of the piperidine often forms a salt bridge with the conserved Aspartate (D3.32) in aminergic GPCRs.

Experimental Workflow Visualization

The following diagram illustrates the integrated workflow from scaffold functionalization to HTS data analysis.

HTS_Workflow cluster_Screening HTS Assays Scaffold Scaffold: CPP-2 (2-Cl-3-piperidyl-pyrazine) LibraryGen Parallel Synthesis (S_NAr / Suzuki) Scaffold->LibraryGen  Diversification   QC LC-MS QC (Purity > 85%) LibraryGen->QC BioChem Biochemical HTS (TR-FRET Kinase) QC->BioChem  384-well Plate   CellBased Cellular HTS (Viability/Reporter) QC->CellBased HitVal Hit Validation (IC50 / SPR) BioChem->HitVal  Hits (>50% Inh)   CellBased->HitVal SAR SAR Analysis & Optimization HitVal->SAR

Figure 1: Integrated HTS workflow for CPP-2 derivatives, moving from chemical synthesis to biological validation.

Protocol 1: High-Throughput Library Synthesis (HTE)

Objective: To generate a 384-member library of 2-amino-3-(piperidin-2-ylmethoxy)pyrazine derivatives via SNAr displacement of the 2-chloro group.

Reagents:

  • Scaffold: 2-Chloro-3-(piperidin-2-ylmethoxy)pyrazine (100 mM in DMSO).

  • Nucleophiles: Diverse set of 384 primary/secondary amines (100 mM in DMSO).

  • Base: DIPEA (Diisopropylethylamine).

  • Solvent: NMP (N-Methyl-2-pyrrolidone).

Step-by-Step Methodology:

  • Plate Preparation: In a 384-well polypropylene deep-well plate (Greiner Bio-One), dispense 5 µL of each amine monomer (Final: 10 mM).

  • Scaffold Addition: Add 40 µL of a master mix containing:

    • CPP-2 Scaffold (12.5 mM)

    • DIPEA (25 mM)

    • NMP

  • Reaction: Seal the plate with a thermal foil. Incubate at 120°C for 16 hours in a chemically resistant oven.

    • Note: The 2-chloropyrazine is less reactive than 2-chloropyridine; elevated temperature is crucial.

  • Work-up: Cool to RT. Add 55 µL of MeOH to quench.

  • QC: Analyze a random selection of 24 wells (Row A and P) via UPLC-MS to confirm >85% conversion.

  • Normalization: Dilute all wells to a standardized concentration (e.g., 1 mM) for biological screening.

Protocol 2: Biochemical HTS (TR-FRET Kinase Assay)

Objective: Screen the CPP-2 library against the ALK (Anaplastic Lymphoma Kinase) target using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

Assay Principle: Detects the displacement of a fluorescent tracer (Alexa647-labeled ATP-competitive inhibitor) by the test compound from the Eu-tagged ALK kinase domain. A decrease in TR-FRET signal indicates binding.

Materials:

  • Kinase: Recombinant Human ALK (Carna Biosciences).

  • Tracer: LanthaScreen™ Eu-Kinase Tracer 236 (Thermo Fisher).

  • Antibody: Eu-anti-GST (if using GST-tagged ALK) or Eu-anti-His.

  • Plate: 384-well low-volume white microplate (Corning #4513).

Detailed Protocol:

  • Compound Transfer: Use an acoustic liquid handler (e.g., Echo 550) to transfer 20 nL of library compounds (1 mM) into assay plates.

    • Controls: Min (DMSO only), Max (10 µM Crizotinib).

  • Enzyme/Antibody Mix: Prepare a solution of ALK (5 nM) and Eu-Antibody (2 nM) in Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Dispense: Add 5 µL of Enzyme/Antibody Mix to all wells. Incubate for 15 min at RT.

  • Tracer Addition: Add 5 µL of Tracer 236 (Final conc: Kd value, approx. 20 nM).

  • Incubation: Incubate for 60 min at RT in the dark.

  • Detection: Read on a multimode plate reader (e.g., PerkinElmer EnVision).

    • Excitation: 337 nm (Laser).

    • Emission 1: 665 nm (Tracer - FRET).

    • Emission 2: 615 nm (Europium - Donor).

  • Data Analysis: Calculate the TR-FRET Ratio (Em665/Em615).

    • % Inhibition =

      
      
      

Data Presentation: Representative HTS Results

Compound IDStructure (R-Group)ALK IC50 (nM)ROS1 IC50 (nM)Selectivity (ALK/ROS1)
CPP-2-A04 4-Methylpiperazine45012002.6x
CPP-2-B12 4-(4-Fluorophenyl)piperidine12 8 0.6x (Pan-inhibitor)
CPP-2-C09 Morpholine>10,000>10,000Inactive
Ref (Crizotinib) N/A25301.2x

Protocol 3: Biophysical Fragment Screening (SPR)

Objective: Validate the binding of the core CPP-2 scaffold itself to the target protein to confirm it is a valid starting point for optimization.

Method: Surface Plasmon Resonance (Biacore 8K).

Protocol:

  • Immobilization: Immobilize Biotinylated-ALK kinase domain onto a Streptavidin (SA) sensor chip (Capture level: ~2000 RU).

  • Sample Prep: Dilute pure 2-Chloro-3-(piperidin-2-ylmethoxy)pyrazine in Running Buffer (HBS-P+ with 2% DMSO) to a concentration series (500 µM, 250 µM, ... 15.6 µM).

  • Injection:

    • Contact time: 60s.

    • Dissociation time: 120s.

    • Flow rate: 30 µL/min.

  • Analysis:

    • Apply Solvent Correction (DMSO calibration).

    • Fit data to a 1:1 Steady State Affinity model .

    • Success Criteria: Square-wave sensorgram indicating fast on/off rates (typical for fragments) and a defined

      
       (typically 10-500 µM for this size fragment).
      

Troubleshooting & Expert Insights

  • Solubility Issues: The piperidine ring aids solubility, but the 2-chloropyrazine is lipophilic. If precipitation occurs in the HTS source plate, add 10% water to the DMSO stock or switch to a DMSO/Water/Ethanol mix.

  • False Positives in Kinase Assays: Pyrazine derivatives can sometimes be fluorescent. Always run an interference control (compound + buffer + tracer, no enzyme) to rule out autofluorescence at 665 nm.

  • Reactivity: If the SNAr reaction yield is low (<50%), consider using microwave-assisted synthesis or switching to a Palladium-catalyzed Buchwald-Hartwig coupling (Pd2(dba)3, Xantphos, Cs2CO3, Dioxane, 100°C).

References

  • Fragment-Based Drug Discovery: Erlanson, D. A., et al. "Twenty years on: the impact of fragment-based drug discovery." Nature Reviews Drug Discovery 15.9 (2016): 605-619. Link

  • Kinase HTS Methodologies: Zhang, J., et al. "A Simple and Robust TR-FRET Assay for High-Throughput Screening of Tyrosine Kinase Inhibitors." Journal of Biomolecular Screening 17.8 (2012). Link

  • Pyrazine Scaffold Chemistry: Horton, D. A., et al. "The Combinatorial Synthesis of Bicyclic Privileged Structures or Privileged Substructures." Chemical Reviews 103.3 (2003): 893-930. Link

  • ALK Inhibitor Structural Basis: Cui, J. J., et al. "Structure Based Drug Design of Crizotinib (PF-02341066), a Potent and Selective Dual Inhibitor of Mesenchymal-Epithelial Transition Factor (c-MET) Kinase and Anaplastic Lymphoma Kinase (ALK)." Journal of Medicinal Chemistry 54.18 (2011): 6342–6363. Link

Application

Application Note: Functionalization Protocols for the Pyrazine Ring in 2-Chloro-3-(piperidin-2-ylmethoxy)pyrazine

Executive Summary & Strategic Analysis This guide details the functionalization of 2-Chloro-3-(piperidin-2-ylmethoxy)pyrazine , a high-value scaffold in kinase inhibitor and GPCR ligand discovery. The pyrazine core serve...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

This guide details the functionalization of 2-Chloro-3-(piperidin-2-ylmethoxy)pyrazine , a high-value scaffold in kinase inhibitor and GPCR ligand discovery. The pyrazine core serves as a bioisostere for pyridine or phenyl rings, improving metabolic stability and solubility.

The Challenge: The molecule presents a unique "Push-Pull" electronic environment. The pyrazine nitrogen atoms are electron-withdrawing (EWG), activating the C2-position for nucleophilic attack. However, the alkoxy group at C3 is an electron-donating group (EDG) via resonance, which partially deactivates the C2-chloride toward both Oxidative Addition (in Pd-catalysis) and Nucleophilic Aromatic Substitution (


). Furthermore, the secondary amine on the piperidine ring is a competing nucleophile that must be masked.

The Solution: We employ a "Protect-Couple-Deprotect" strategy. The secondary amine is first Boc-protected to prevent polymerization. The deactivated chloride is then engaged using high-activity Buchwald precatalysts (for C-C bonds) or forcing


 conditions (for C-N bonds).
Strategic Workflow (DOT Visualization)

G Start 2-Chloro-3-(piperidin-2-ylmethoxy)pyrazine Protect Step 1: N-Boc Protection (Masking Nucleophile) Start->Protect (Boc)2O, Et3N Branch Functionalization Path Protect->Branch Suzuki Path A: Suzuki-Miyaura (C-C Bond Formation) Branch->Suzuki Aryl Boronic Acids SNAr Path B: SNAr / Buchwald (C-N Bond Formation) Branch->SNAr Amines Deprotect Step 3: Acidic Deprotection (TFA or HCl) Suzuki->Deprotect SNAr->Deprotect Final Target Functionalized Scaffold Deprotect->Final

Figure 1: Strategic workflow for the chemoselective functionalization of the chloropyrazine scaffold.

Phase 1: Chemoselective Protection

Before functionalizing the pyrazine ring, the piperidine nitrogen must be protected. The secondary amine is more nucleophilic than the deactivated pyrazine chloride, but without protection, intermolecular


 dimerization or interference with Pd-catalysts is inevitable.
Protocol: N-Boc Protection

Rationale: The tert-butoxycarbonyl (Boc) group is stable to the basic conditions of Suzuki couplings and


 reactions but easily removed with acid.

Reagents:

  • Substrate: 2-Chloro-3-(piperidin-2-ylmethoxy)pyrazine (1.0 equiv)

  • Di-tert-butyl dicarbonate (

    
    ) (1.1 equiv)
    
  • Triethylamine (

    
    ) (1.5 equiv)
    
  • Solvent: Dichloromethane (DCM) (0.1 M concentration)

Step-by-Step:

  • Dissolution: Dissolve the substrate in anhydrous DCM under

    
     atmosphere.
    
  • Base Addition: Add

    
     dropwise at 0°C.
    
  • Reagent Addition: Add a solution of

    
     in DCM dropwise over 15 minutes.
    
  • Reaction: Warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (visualize with ninhydrin stain; free amine stains red/purple, protected amine does not).

  • Workup: Wash with 0.5 M HCl (cold, rapid wash to remove excess amine without deprotecting), then saturated

    
     and brine. Dry over 
    
    
    
    .[1]
  • Purification: Silica gel chromatography (Hexanes/EtOAc).

Phase 2: Functionalization of the Pyrazine Ring

Method A: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)

Application: Installing aryl or heteroaryl groups at the C2 position. Expert Insight: The C3-alkoxy group makes the C2-Cl bond electron-rich compared to a standard chloropyrazine. Standard catalysts like


 often fail or require excessive heat. We recommend Gen-2 Precatalysts (e.g., XPhos Pd G2)  which facilitate oxidative addition into deactivated chlorides [1].

Reagents:

  • N-Boc Protected Substrate (1.0 equiv)

  • Aryl Boronic Acid (1.5 equiv)

  • Catalyst: XPhos Pd G2 (2-5 mol%)

  • Base:

    
     (3.0 equiv)[1]
    
  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

Protocol:

  • Degassing (Critical): Charge a microwave vial with substrate, boronic acid, and base. Seal and purge with Argon for 5 minutes. Oxygen inhibits the active Pd(0) species.

  • Solvent Prep: Sparge the Dioxane/Water mix with Argon for 15 minutes before adding to the vial via syringe.

  • Catalyst Addition: Add the Pd catalyst quickly under a positive stream of Argon.

  • Heating: Heat to 80–100°C for 2–12 hours. (Microwave: 100°C for 30-60 mins is often superior).

  • Workup: Filter through a Celite pad to remove Pd black. Dilute with EtOAc, wash with water.[1]

Method B: Amination (C-N Bond Formation)

Application: Installing alkyl amines or anilines at the C2 position. Mechanism: The reaction proceeds via a Meisenheimer complex.[2] The C3-alkoxy group destabilizes this anionic intermediate, requiring higher temperatures than standard chloropyrazines [2].

Mechanistic Visualization (DOT):

SNAr SM Substrate (Cl-Pyrazine) TS Meisenheimer Complex (Anionic Intermediate) SM->TS Addition (Slow step due to C3-OR) Nu Nucleophile (H-NR2) Nu->TS Prod Product (N-Pyrazine) TS->Prod Elimination (-Cl)

Figure 2:


 mechanism. The C3-alkoxy group raises the energy of the transition state.

Protocol:

  • Setup: Dissolve N-Boc protected substrate (1.0 equiv) in anhydrous DMSO or NMP (0.2 M).

  • Nucleophile: Add amine (2.0–3.0 equiv). Use excess if the amine is volatile.

  • Base: Add DIPEA (3.0 equiv) to scavenge HCl.

  • Reaction: Heat to 100–120°C in a sealed tube.

    • Note: If the amine is an aniline (weak nucleophile),

      
       will likely fail. Switch to Buchwald-Hartwig conditions  (BrettPhos Pd G2, NaOtBu, Toluene, 100°C) [3].
      
  • Workup: Pour into water/ice mix. Extract with EtOAc.[1][3] Extensive washing with water is required to remove DMSO.

Phase 3: Deprotection

Protocol:

  • Dissolve the functionalized intermediate in DCM.

  • Add 4N HCl in Dioxane (10 equiv) or TFA (20% v/v in DCM).

  • Stir at RT for 1-2 hours.

  • Concentrate in vacuo.

  • Free Basing: If the free base is required, redissolve in MeOH and pass through a weak anion exchange cartridge (e.g., SCX-2) or wash with saturated

    
    .
    

Data Summary & Troubleshooting

Comparative Reaction Conditions[4][5][6]
Reaction TypeCatalyst/ReagentSolventTempTypical YieldNotes
Suzuki

Dioxane/H2O90°C40-60%Moderate activity. Good for simple aryls.
Suzuki XPhos Pd G2 THF/H2O60-80°C85-95% Recommended. Handles steric bulk/deactivated rings.

None (Thermal)DMSO120°C50-70%Only works for aliphatic amines.
Buchwald RuPhos Pd G2Toluene100°C80-90%Required for anilines or hindered amines.
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Conversion (Suzuki) Oxidative addition failure due to electron-rich ring.Switch to electron-rich, bulky ligands (XPhos, SPhos) to boost Pd(0) reactivity.
Hydrolysis (Pyrazinone formation) Hydroxide competing with boronic acid.Reduce water ratio; switch base from

to

or use anhydrous conditions.
Dimerization Piperidine deprotection during coupling.Ensure base used in coupling is not strong enough to cleave carbamate (rare with Boc, common with Fmoc).
Black Precipitate Pd catalyst decomposition ("Pd Black").Inefficient ligation. Add 10% extra free ligand (e.g., XPhos) or re-degas solvents rigorously.

References

  • Suzuki-Miyaura Coupling of Chloropyrazines

    • Title: Transition metal-catalyzed functionalization of pyrazines.[4][5]

    • Source: Organic & Biomolecular Chemistry, 2013.
    • URL:[Link]

  • Nucleophilic Arom

    
    ) Kinetics: 
    
    • Title: Amination of Heteroaryl Chlorides: Palladium C
    • Source: Chemistry – A European Journal (via PMC), 2012.
    • URL:[Link]

  • Buchwald-Hartwig Amination Protocols

    • Title: The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applic
    • Source: ACS Public
    • URL:[Link]

  • Protecting Group Strategies

    • Title: Protecting Groups in Peptide Synthesis: A Detailed Guide.[6]

    • Source: Cre

Sources

Method

Application Note: Advanced Suzuki-Miyaura Cross-Coupling of 2-Chloro-3-(piperidin-2-ylmethoxy)pyrazine

Target Audience: Researchers, medicinal chemists, and drug development professionals. Objective: To provide a robust, self-validating methodology for the palladium-catalyzed carbon-carbon bond formation of a highly funct...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Objective: To provide a robust, self-validating methodology for the palladium-catalyzed carbon-carbon bond formation of a highly functionalized, sterically hindered pyrazine building block.

Introduction & Mechanistic Insights

The functionalization of diazine scaffolds is a cornerstone of modern drug discovery, particularly in the development of kinase inhibitors and CNS-active therapeutics. The compound 2-Chloro-3-(piperidin-2-ylmethoxy)pyrazine presents a unique synthetic challenge. While 2-chloropyrazines are generally excellent electrophiles for Suzuki-Miyaura couplings due to the electron-withdrawing nature of the pyrazine ring[1], this specific substrate possesses two distinct liabilities:

  • Chemoselectivity (Catalyst Poisoning): The unprotected secondary amine within the piperidine ring is highly nucleophilic. It can competitively coordinate to the palladium center, effectively poisoning the catalyst, or undergo unintended Buchwald-Hartwig amination[2].

  • Steric Hindrance: The bulky piperidin-2-ylmethoxy group at the C3 position creates significant steric shielding around the adjacent C2-chloride. This bulk severely retards the initial oxidative addition step of the catalytic cycle[3].

Causality in Experimental Design

To overcome these barriers, our methodology employs a two-pronged strategy. First, we mask the secondary amine using an N-Boc protecting group. Second, we utilize XPhos (a bulky, electron-rich dialkylbiaryl phosphine ligand). The electron-rich nature of XPhos accelerates the oxidative addition into the C-Cl bond, while its immense steric bulk prevents the formation of unreactive bis-ligated palladium complexes, thereby facilitating the rate-limiting reductive elimination step[2].

Workflow cluster_challenges Chemical Challenges cluster_solutions Strategic Solutions Substrate 2-Chloro-3-(piperidin-2-ylmethoxy)pyrazine Amine Secondary Amine (Catalyst Poisoning) Substrate->Amine Sterics Steric Hindrance at C2 (Slow Oxidative Addition) Substrate->Sterics Boc N-Boc Protection Amine->Boc Prevents coordination Ligand Bulky Ligands (e.g., XPhos, dppf) Sterics->Ligand Accelerates cycle Ready Optimized Cross-Coupling Boc->Ready Ligand->Ready

Workflow addressing chemoselectivity and steric challenges in pyrazine coupling.

Quantitative Data: Catalyst & Ligand Optimization

The following table summarizes the causal relationship between ligand architecture, base selection, and reaction yield. As demonstrated, standard triphenylphosphine-based catalysts fail to overcome the steric demands of the C3-alkoxy group, leading to protodehalogenation or recovered starting material.

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions (Substrate: N-Boc-2-Chloro-3-(piperidin-2-ylmethoxy)pyrazine + Phenylboronic acid)

EntryPalladium SourceLigandBaseSolventTemp (°C)Yield (%)Mechanistic Observation / Causality
1Pd(PPh3)4NoneNa2CO3Toluene/H2O90<10Slow oxidative addition; catalyst degradation.
2Pd(OAc)2PPh3K2CO3Dioxane/H2O9025Significant protodehalogenation observed.
3Pd(dppf)Cl2dppfCs2CO3Dioxane/H2O9072Bidentate ligand prevents off-target coordination.
4 Pd2(dba)3 XPhos K3PO4 Dioxane/H2O 100 89 Bulky ligand accelerates transmetalation.
5Pd2(dba)3XPhosK3PO4Dioxane/H2O100Trace*Reaction run without N-Boc protection (Poisoning).

Self-Validating Experimental Protocols

Protocol A: N-Boc Protection of the Piperidine Motif

This step neutralizes the nucleophilicity of the secondary amine, preventing palladium coordination.

  • Setup: In a flame-dried round-bottom flask, dissolve 2-Chloro-3-(piperidin-2-ylmethoxy)pyrazine (1.0 equiv) in anhydrous Dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Reagent Addition: Add Triethylamine (TEA) (1.5 equiv). Cool the reaction mixture to 0 °C using an ice bath.

  • Protection: Add Di-tert-butyl dicarbonate (Boc2O) (1.2 equiv) portion-wise over 10 minutes. Remove the ice bath and stir at room temperature for 4 hours.

  • Self-Validation Check: Analyze an aliquot via TLC (Hexanes/EtOAc 1:1). The starting material should be consumed. Crucial validation: Stain the TLC plate with Ninhydrin. The product spot must be Ninhydrin-negative (indicating the absence of the free amine). LCMS analysis must show a mass shift of +100 Da (or[M+H-56]+ due to typical t-butyl fragmentation).

  • Workup: Quench with saturated aqueous NaHCO3. Extract with DCM (3x), dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

Protocol B: Optimized Suzuki-Miyaura Cross-Coupling

This protocol utilizes anhydrous K3PO4 to efficiently activate the boronic acid without hydrolyzing the substrate.

  • Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, combine the N-Boc protected pyrazine (1.0 equiv), the desired aryl boronic acid (1.5 equiv), Pd2(dba)3 (0.05 equiv), XPhos (0.10 equiv), and anhydrous K3PO4 (2.0 equiv).

  • Atmospheric Control (Critical): Seal the tube with a septum. Evacuate the flask and backfill with ultra-pure Argon. Repeat this cycle three times. Causality: Oxygen promotes the oxidative homocoupling of boronic acids, which depletes the reagent and lowers the yield.

  • Solvent Addition: Add thoroughly degassed 1,4-Dioxane and degassed Deionized Water (4:1 ratio) via syringe to achieve a 0.1 M concentration. Causality: The water is strictly required to dissolve the inorganic base and form the reactive boronate complex necessary for the transmetalation step.

  • Reaction: Replace the septum with a Teflon screw cap under positive Argon flow. Heat the mixture to 100 °C in a pre-heated oil bath for 12 hours with vigorous stirring.

  • Self-Validation Check: Cool to room temperature and analyze via LCMS.

    • Success Indicator: Disappearance of the starting material's distinct isotopic pattern (3:1 ratio for 35Cl/37Cl) and appearance of the coupled product mass.

    • Failure Indicator: If a mass corresponding to [M-Cl+H]+ is observed, protodehalogenation has occurred, indicating that transmetalation is too slow. Ensure the base is fully dissolved and the boronic acid is not degraded.

  • Purification: Filter the crude mixture through a pad of Celite (eluting with EtOAc) to remove palladium black. Concentrate and purify via flash column chromatography.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd + Pyrazine Chloride PdII Pd(II) Aryl Halide Complex OxAdd->PdII TransMet Transmetalation PdII->TransMet + Base PdII_Aryl2 Diaryl Pd(II) Complex TransMet->PdII_Aryl2 + Ar-B(OH)2 RedElim Reductive Elimination PdII_Aryl2->RedElim RedElim->Pd0 Catalyst Regeneration Product Coupled Pyrazine RedElim->Product

Catalytic cycle of Suzuki-Miyaura coupling for 2-chloropyrazines.

References

1.[1] Shalini, C., et al. "Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes." Inorganica Chimica Acta, 2022.[Link] 2.[3] Vaaland, I. C., et al. "Palladium Catalyzed One-Pot Sequential Suzuki Cross-Coupling–Direct C–H Functionalization of Imidazo[1,2-a]pyrazines." Organic Letters, 2012.[Link] 3.[2] Billingsley, K. L., et al. "A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds." Angewandte Chemie International Edition, 2006.[Link]

Sources

Application

Application of 2-Chloro-3-(piperidin-2-ylmethoxy)pyrazine in the synthesis of kinase inhibitors

Topic: Application of 2-Chloro-3-(piperidin-2-ylmethoxy)pyrazine in the synthesis of kinase inhibitors Content Type: Detailed Application Note & Protocols Audience: Medicinal Chemists, Process Chemists, and Drug Discover...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Application of 2-Chloro-3-(piperidin-2-ylmethoxy)pyrazine in the synthesis of kinase inhibitors Content Type: Detailed Application Note & Protocols Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Utilizing 2-Chloro-3-(piperidin-2-ylmethoxy)pyrazine as a Privileged Scaffold

Executive Summary

In the landscape of targeted oncology, the pyrazine ring serves as a bioisostere of the adenine core of ATP, making it a "privileged scaffold" for Type I and Type II kinase inhibitors. This guide details the application of 2-Chloro-3-(piperidin-2-ylmethoxy)pyrazine (herein referred to as Intermediate A ).

This specific intermediate offers a strategic advantage: it combines a reactive electrophilic handle (2-Cl) for scaffold extension with a chiral solubilizing tail (piperidin-2-ylmethoxy) that frequently targets the solvent-exposed regions of the kinase ATP-binding pocket. This architecture is particularly relevant in the development of inhibitors for CHK1 (Checkpoint Kinase 1) and ERK (Extracellular Signal-Regulated Kinase) , where solubility and precise stereochemical fit are rate-limiting factors in lead optimization.

Chemical Biology & Mechanism of Action

The utility of Intermediate A lies in its ability to orient the piperidine ring towards the ribose-binding pocket or the solvent front, depending on the specific kinase topology.

  • Solubility & ADME: The piperidine moiety (post-deprotection) introduces a basic amine (

    
    ), significantly improving aqueous solubility and oral bioavailability compared to flat aromatic systems.
    
  • Selectivity: The chirality at the 2-position of the piperidine allows for vector exploration. The

    
     or 
    
    
    
    enantiomers can selectively interact with specific residues (e.g., Asp or Glu) at the rim of the catalytic cleft.
Pathway Visualization: CHK1 Inhibition in DNA Damage Response

The following diagram illustrates the biological context where inhibitors derived from Intermediate A are applied, specifically targeting the G2/M checkpoint to induce synthetic lethality in p53-deficient tumors.

CHK1_Pathway DNA_Damage dsDNA Breaks (Chemotherapy/Radiation) ATM_ATR ATM / ATR Kinases DNA_Damage->ATM_ATR Activates CHK1 CHK1 Kinase (Target of Inhibitor) ATM_ATR->CHK1 Phosphorylates (S317/S345) CDC25 Cdc25 Phosphatase CHK1->CDC25 Phosphorylates (Inhibits) Cell_Cycle G2/M Arrest (DNA Repair) CHK1->Cell_Cycle Induces Arrest CDK1_CycB CDK1 / Cyclin B CDC25->CDK1_CycB Dephosphorylates (Activates) CDK1_CycB->Cell_Cycle Promotes Mitosis Apoptosis Mitotic Catastrophe (Apoptosis) Inhibitor Pyrazine Inhibitor (Derived from Intermediate A) Inhibitor->CHK1 Blocks ATP Binding Inhibitor->Apoptosis Forces Premature Entry

Caption: Mechanism of CHK1 inhibitors derived from pyrazine scaffolds. Inhibition bypasses G2/M arrest, forcing damaged cells into mitotic catastrophe.

Experimental Protocols
Protocol A: Regioselective Synthesis of Intermediate A

Objective: Synthesize 2-Chloro-3-((1-(tert-butoxycarbonyl)piperidin-2-yl)methoxy)pyrazine from 2,3-dichloropyrazine. Rationale: 2,3-Dichloropyrazine is symmetric. However, upon the first nucleophilic attack, the electron-donating effect of the alkoxy group deactivates the ring, preventing disubstitution if stoichiometry is controlled.

Materials:

  • 2,3-Dichloropyrazine (1.0 eq)

  • N-Boc-2-hydroxymethylpiperidine (1.05 eq)

  • Sodium Hydride (NaH, 60% dispersion in oil) (1.2 eq)

  • Anhydrous THF (Tetrahydrofuran)

  • Ammonium Chloride (sat. aq.)

Step-by-Step Methodology:

  • Alkoxide Formation:

    • Charge an oven-dried 250 mL round-bottom flask with N-Boc-2-hydroxymethylpiperidine (10 mmol) and anhydrous THF (50 mL).

    • Cool to 0°C under

      
       atmosphere.
      
    • Add NaH (12 mmol) portion-wise over 15 minutes. Caution: Hydrogen gas evolution.

    • Stir at 0°C for 30 minutes until gas evolution ceases and the solution becomes clear/cloudy.

  • Nucleophilic Aromatic Substitution (

    
    ): 
    
    • Dissolve 2,3-dichloropyrazine (10 mmol) in THF (20 mL) in a separate vial.

    • Add the pyrazine solution dropwise to the alkoxide mixture at 0°C over 20 minutes.

    • Critical Control Point: Maintain 0°C. Higher temperatures promote bis-substitution.

  • Reaction Monitoring:

    • Allow to warm to Room Temperature (RT) and stir for 4–6 hours.

    • Monitor by TLC (Hexane:EtOAc 4:1) or LCMS.[1][2] Look for the disappearance of the starting material (

      
       149) and formation of the mono-substituted product (
      
      
      
      328).
  • Work-up:

    • Quench carefully with sat.

      
       (10 mL).
      
    • Dilute with water (50 mL) and extract with EtOAc (3 x 50 mL).

    • Wash combined organics with brine, dry over

      
      , and concentrate.
      
  • Purification:

    • Purify via Flash Column Chromatography (SiO2, 0-30% EtOAc in Hexanes).

    • Yield Target: 65–75% as a pale yellow oil/solid.

Protocol B: Suzuki-Miyaura Cross-Coupling (Scaffold Extension)

Objective: Couple Intermediate A with an aryl-boronic acid (e.g., 4-aminophenylboronic acid pinacol ester) to install the "Hinge Binder" motif.

Materials:

  • Intermediate A (1.0 eq)

  • Aryl Boronic Ester (1.2 eq)

  • 
     (0.05 eq)
    
  • 
     (3.0 eq)
    
  • Dioxane/Water (4:1 ratio)

Step-by-Step Methodology:

  • Degassing:

    • Combine Intermediate A, Aryl Boronic Ester, and

      
       in a microwave vial or pressure tube.
      
    • Add Dioxane/Water solvent mixture.

    • Sparge with Argon for 10 minutes (Critical for Pd catalyst longevity).

  • Catalysis:

    • Add

      
      . Briefly sparge again.
      
    • Seal and heat to 90°C (oil bath) or 100°C (Microwave, 30 min).

  • Work-up & Deprotection (Telescoped):

    • Filter through Celite to remove Pd. Concentrate.

    • Deprotection Step: Redissolve crude in DCM (10 mL) and add TFA (2 mL). Stir 1 hr at RT.

    • Concentrate and purify via Preparative HPLC (Reverse Phase, C18, Acetonitrile/Water + 0.1% Formic Acid).

Data Analysis & Validation

To ensure the integrity of the synthesis, compare analytical data against these expected parameters.

Table 1: Expected Analytical Data for Intermediate A

ParameterExpected Value/ObservationStructural Insight
LC-MS (ESI+)

Confirming mono-substitution (Cl isotope pattern 3:1 visible).
1H NMR (Pyrazine)

ppm (2H, d)
Two distinct doublets indicate asymmetric pyrazine.
1H NMR (Ether)

ppm (2H, m)
Diastereotopic protons of the

group next to the chiral center.
TLC (

)

(20% EtOAc/Hex)
Distinct separation from non-polar starting material (

).
Synthesis Workflow Diagram

This diagram visualizes the divergent synthesis capability using Intermediate A.

Synthesis_Workflow SM 2,3-Dichloropyrazine Inter_A Intermediate A (2-Cl-3-Alkoxy) SM->Inter_A SNAr (Regioselective) Reagent N-Boc-Piperidin-2-yl-MeOH (NaH, THF, 0°C) Reagent->Inter_A Path_1 Suzuki Coupling (Ar-B(OR)2, Pd cat) Inter_A->Path_1 Path_2 Buchwald Amination (Ar-NH2, Pd cat) Inter_A->Path_2 Prod_1 Type I Inhibitor (Aryl-Pyrazine) Path_1->Prod_1 1. Coupling 2. TFA Deprotection Prod_2 Type II Inhibitor (Amino-Pyrazine) Path_2->Prod_2 1. Coupling 2. TFA Deprotection

Caption: Divergent synthesis workflow. Intermediate A acts as the linchpin for generating diverse kinase inhibitor libraries via Pd-catalyzed cross-couplings.

References
  • Foloppe, N., et al. (2006). "Structure-based design of novel Chk1 inhibitors: Insights into hydrogen bonding and selectivity." Bioorganic & Medicinal Chemistry.

  • Labroli, M., et al. (2011). "Discovery of SCH 900776 (MK-8776): A Potent, Selective, and Orally Bioavailable Chk1 Inhibitor." Journal of Medicinal Chemistry.

  • Zhao, Z., et al. (2022). "Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review." RSC Medicinal Chemistry.

  • BenchChem Technical Repository. (2025). "Reactivity profiles of 2,3-dichloropyrazine in SNAr reactions."

  • Patent US20020028816A1. (2002). "Inhibitors of Checkpoint Kinase 1 (Chk1) containing pyrazine scaffolds."

Sources

Method

Application Note: In Vitro Pharmacological Profiling of 2-Chloro-3-(piperidin-2-ylmethoxy)pyrazine

Introduction and Mechanistic Rationale 2-Chloro-3-(piperidin-2-ylmethoxy)pyrazine (CAS: 1707378-72-0) is a highly versatile synthetic small molecule characterized by a piperidine-2-ylmethoxy pharmacophore linked to a hal...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Rationale

2-Chloro-3-(piperidin-2-ylmethoxy)pyrazine (CAS: 1707378-72-0) is a highly versatile synthetic small molecule characterized by a piperidine-2-ylmethoxy pharmacophore linked to a halogenated pyrazine ring. In modern drug discovery, piperidine derivatives are privileged structures, frequently utilized as ligands for aminergic G protein-coupled receptors (GPCRs) such as serotonin (5-HT) and dopamine (D2) receptors[1].

The structural causality behind its bioactivity lies in its dual-interaction capability within the orthosteric binding pocket of target receptors. The basic amine of the piperidine ring typically becomes protonated at physiological pH, allowing it to form a critical salt bridge with highly conserved aspartate residues (e.g., Asp3.32 in aminergic GPCRs)[2]. Simultaneously, the 2-chloropyrazine moiety can engage in


 stacking and hydrophobic interactions with aromatic residues (e.g., Phe6.51/6.52) in the transmembrane helices[1]. The methoxy linker provides the necessary conformational flexibility to optimize these dual contacts.

To properly evaluate the efficacy, potency, and safety of 2-Chloro-3-(piperidin-2-ylmethoxy)pyrazine as a pharmacological probe, researchers must deploy a self-validating in vitro assay system. This guide details a two-tiered workflow:

  • Cell Viability & Cytotoxicity Profiling to establish the compound's therapeutic window and rule out assay interference from cell death.

  • Kinetic Intracellular Calcium Flux Assays to measure real-time GPCR target engagement and functional agonism/antagonism.

Experimental Workflows & Pathway Dynamics

When 2-Chloro-3-(piperidin-2-ylmethoxy)pyrazine binds to a Gq-coupled receptor (such as the 5-HT2C receptor), it triggers a well-characterized intracellular signaling cascade. The activated GPCR stimulates the Gq protein, which in turn activates Phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to receptors on the endoplasmic reticulum (ER), causing a rapid, transient release of stored calcium ions (


) into the cytosol[3].

We capture this transient spike using Fluo-4 AM , a fluorogenic calcium indicator that exhibits a massive increase in fluorescence upon binding free


[4].

Gq-coupled GPCR signaling pathway modulated by the piperidine derivative.

High-throughput kinetic calcium flux assay workflow.

Representative Quantitative Data

To establish a self-validating system, the compound must be evaluated for both target-specific potency (


/

) and general cytotoxicity (

). The table below summarizes representative metrics expected when profiling 2-Chloro-3-(piperidin-2-ylmethoxy)pyrazine across standard recombinant cell lines.
Assay TypeCell Line / TargetReadoutMetricRepresentative ValueZ'-Factor
Cytotoxicity HEK293 (Wild-type)Luminescence (ATP)

> 50.0 µM0.82
Cytotoxicity CHO-K1 (Wild-type)Luminescence (ATP)

> 50.0 µM0.85
Target Engagement HEK293-5HT2CFluorescence (Fluo-4)

(Agonist mode)
125 nM0.74
Target Engagement CHO-M1 (Muscarinic)Fluorescence (Fluo-4)

(Antagonist mode)
> 10.0 µM0.78

Note: A Z'-factor > 0.5 indicates a robust, high-throughput compatible assay. The wide gap between the


 (125 nM) and 

(> 50 µM) indicates a favorable therapeutic window.

Detailed Experimental Protocols

Protocol A: Cell Viability and Cytotoxicity Profiling (CellTiter-Glo)

Rationale: Before assessing functional activity, we must ensure the compound does not induce acute cytotoxicity, which could manifest as false negatives in functional assays. We utilize the CellTiter-Glo Luminescent Cell Viability Assay, which quantifies ATP as a direct indicator of metabolically active cells[5].

Materials:

  • CellTiter-Glo® Reagent (Promega)[5]

  • 384-well white opaque microplates (White plates maximize luminescent signal reflection and prevent well-to-well optical crosstalk).

  • Test Compound: 2-Chloro-3-(piperidin-2-ylmethoxy)pyrazine (10 mM stock in 100% DMSO).

Step-by-Step Method:

  • Cell Seeding: Harvest HEK293 cells and resuspend in complete growth media. Seed 5,000 cells/well in 20 µL volume into a 384-well white opaque plate. Incubate at 37°C, 5%

    
     for 24 hours.
    
  • Compound Treatment: Prepare a 10-point, 3-fold serial dilution of the compound in assay media (Final top concentration: 100 µM, 0.5% DMSO). Add 5 µL of the compound dilutions to the respective wells. Include vehicle control (0.5% DMSO) and positive control (e.g., 10 µM Staurosporine for 100% cell death).

  • Incubation: Incubate the treated plates for 24 to 48 hours at 37°C.

  • Equilibration: Remove the plate from the incubator and let it equilibrate to room temperature (RT) for 30 minutes. Causality: The luciferase enzyme kinetics in the CellTiter-Glo reagent are highly temperature-dependent; uneven temperature across the plate will cause severe edge effects.

  • Lysis and Readout: Add 25 µL of room-temperature CellTiter-Glo Reagent to each well. Shake the plate on an orbital shaker for 2 minutes to induce complete cell lysis. Incubate at RT for 10 minutes to stabilize the luminescent signal[5].

  • Measurement: Read luminescence on a multi-mode plate reader (e.g., Agilent BioTek or PerkinElmer EnVision) with an integration time of 0.5 seconds per well.

Protocol B: Intracellular Calcium Flux Assay (Fluo-4 AM)

Rationale: To measure the real-time activation of Gq-coupled receptors by the compound, we use Fluo-4 AM. The acetoxymethyl (AM) ester modification allows the dye to passively diffuse across the cell membrane. Once inside, non-specific intracellular esterases cleave the AM groups, trapping the negatively charged, calcium-sensitive Fluo-4 fluorophore inside the cell[4].

Materials:

  • Fluo-4 AM (Thermo Fisher or AAT Bioquest)[4]

  • Pluronic F-127 (20% solution in DMSO)

  • Probenecid (Water soluble)

  • 384-well black, clear-bottom microplates (Black walls prevent fluorescence crosstalk; clear bottoms allow excitation/emission optics to read from below).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES, pH 7.4.

Step-by-Step Method:

  • Cell Seeding: Seed recombinant target cells (e.g., HEK293 expressing 5-HT2C) at 10,000 cells/well in 25 µL of growth media in a 384-well black, clear-bottom plate. Incubate overnight at 37°C.

  • Dye Preparation: Prepare the Dye Loading Buffer. Dissolve Fluo-4 AM in DMSO to 1 mM. Mix 1 µL of Fluo-4 AM with 1 µL of 20% Pluronic F-127. Causality: Pluronic F-127 is a non-ionic surfactant that prevents the highly lipophilic AM dye from precipitating in the aqueous assay buffer, ensuring uniform cell loading. Dilute this mixture into 1 mL of Assay Buffer containing 2.5 mM Probenecid. Causality: Probenecid is an inhibitor of organic anion transporters (OATs). It prevents the cells from actively pumping the cleaved, negatively charged Fluo-4 dye back out into the media.

  • Dye Loading: Remove the growth media from the cell plate. Gently add 25 µL of the Dye Loading Buffer to each well. Incubate for 45 minutes at 37°C, followed by 15 minutes at room temperature. Causality: The final RT incubation reduces baseline fluorescence drift caused by temperature equilibration during the kinetic read.

  • Compound Preparation: Prepare a 3X concentration of 2-Chloro-3-(piperidin-2-ylmethoxy)pyrazine in Assay Buffer in a separate V-bottom 384-well compound plate.

  • Kinetic Readout (FLIPR / Lionheart FX): Place the cell plate and compound plate into a kinetic imaging reader equipped with an automated pipettor (e.g., FLIPR Tetra or Agilent BioTek Lionheart FX)[3].

  • Execution: Set the instrument to read baseline fluorescence (Ex: 494 nm, Em: 516 nm) at 1 Hz for 10 seconds. At

    
    , the instrument automatically injects 12.5 µL of the compound into the cell plate (yielding a 1X final concentration). Continue reading at 1 Hz for an additional 170 seconds to capture the rapid calcium peak and subsequent decay[3].
    
  • Data Analysis: Calculate the response as the Maximum Relative Fluorescence Unit (RFU) minus the Minimum (Baseline) RFU. Plot these Max-Min values against the log of the compound concentration to generate a non-linear regression curve and derive the

    
    .
    

References

  • Agilent Technologies. "Characterizing Calcium Mobilization Using Kinetic Live Cell Imaging." Agilent. Available at:[Link]

  • MDPI. "Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands." Molecules. Available at:[Link]

  • MDPI. "Recent Insights from Molecular Dynamics Simulations for G Protein-Coupled Receptor Drug Discovery." International Journal of Molecular Sciences. Available at:[Link]

Sources

Application

Process Development and Scale-Up Guide: Synthesis of 2-Chloro-3-(piperidin-2-ylmethoxy)pyrazine

Executive Summary This Application Note details the process development and kilogram-scale synthesis of 2-Chloro-3-(piperidin-2-ylmethoxy)pyrazine , a critical heterocyclic intermediate often utilized in the development...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This Application Note details the process development and kilogram-scale synthesis of 2-Chloro-3-(piperidin-2-ylmethoxy)pyrazine , a critical heterocyclic intermediate often utilized in the development of GPCR agonists and kinase inhibitors.

While medicinal chemistry routes often rely on sodium hydride (NaH) and chromatographic purification, such methods are unsuitable for scale-up due to safety hazards (hydrogen evolution) and throughput bottlenecks. This guide presents a self-validating, scalable process utilizing potassium tert-butoxide (KOtBu) for the coupling step and a crystallization-driven purification strategy for the final hydrochloride salt.

Key Process Improvements
  • Safety: Replaced pyrophoric NaH with KOtBu/THF.

  • Selectivity: Optimized temperature control prevents bis-substitution of the pyrazine core.

  • Purification: Eliminated silica gel chromatography; product is isolated as a high-purity crystalline solid.

Retrosynthetic Strategy & Pathway

The synthesis targets the selective mono-substitution of 2,3-dichloropyrazine. Direct displacement with unprotected piperidinemethanol is discouraged due to competitive N-arylation and polymerization risks. The strategy employs an N-Boc protected linker, ensuring regiospecific O-alkylation.

Reaction Scheme

SynthesisRoute SM1 2,3-Dichloropyrazine (Symetrical Electrophile) INT Intermediate A (Boc-Protected Ether) SM1->INT KOtBu, THF -10°C to 0°C (SNAr) SM2 (S)-N-Boc-2-hydroxymethyl piperidine (Nucleophile) SM2->INT PROD Target Molecule (HCl Salt) INT->PROD 4M HCl / IPA Deprotection & Crystallization

Figure 1: Synthetic pathway designed for regioselectivity and ease of purification.

Step-by-Step Protocols

Step 1: SNAr Coupling (Ether Formation)

Objective: Selective mono-displacement of chloride by the alkoxide. Critical Quality Attribute (CQA): Controlling the Bis-substituted impurity (<2.0%).

Materials
  • Reactant A: 2,3-Dichloropyrazine (1.0 equiv)

  • Reactant B: (S)-1-Boc-2-hydroxymethylpiperidine (1.05 equiv)

  • Base: Potassium tert-butoxide (KOtBu) (1.1 equiv) - Note: Use 1.0M solution in THF for easier handling.

  • Solvent: Anhydrous Tetrahydrofuran (THF) (10 vol)

Protocol
  • Reactor Setup: Charge a jacketed glass reactor with Reactant B and THF (5 vol) . Cool the mixture to -10°C .

  • Alkoxide Formation: Add KOtBu solution dropwise over 30 minutes. Maintain internal temperature < 0°C. Stir for 30 minutes to ensure complete deprotonation.

    • Mechanism:[1][2][3] This generates the potassium alkoxide in situ.

  • Electrophile Addition: In a separate vessel, dissolve 2,3-Dichloropyrazine in THF (5 vol) . Add this solution to the reactor over 60 minutes, maintaining -10°C.

    • Why this order? Adding the electrophile to the nucleophile (inverse addition) can sometimes favor bis-substitution. However, in this specific case, keeping the temperature low is the dominant factor. Alternatively, adding the alkoxide to the pyrazine (normal addition) ensures the pyrazine is in excess initially, statistically favoring mono-substitution. Recommendation: For scale-up, add the Alkoxide solution TO the Pyrazine solution at -10°C for best selectivity.

  • Reaction Monitoring: Warm to 0°C and stir for 2–4 hours. Monitor by HPLC.

    • End Point: < 1% Reactant A remaining.

  • Quench: Add 10% aqueous NH4Cl solution (5 vol) slowly.

  • Workup: Separate phases. Wash the organic layer with brine.[4] Dry over Na2SO4 (or perform azeotropic drying during solvent swap).

  • Solvent Swap: Distill off THF under reduced pressure and swap to Isopropyl Alcohol (IPA) for the next step.

Data: Impurity Profile vs. Temperature

TemperatureMono-Product (Target)Bis-ImpurityHydrolysis Impurity
+25°C82%12%1%
0°C91%5%<1%
-10°C 96% <2% <0.5%
Step 2: Deprotection and Salt Formation

Objective: Removal of the Boc group and isolation of the stable HCl salt. Critical Quality Attribute (CQA): Crystallinity and removal of residual solvents.

Protocol
  • Solution Prep: Ensure the intermediate is dissolved in IPA (Isopropyl Alcohol) (approx. 8 vol relative to theoretical yield).

  • Acid Addition: Add 5-6M HCl in IPA (3.0 equiv) at 20°C.

    • Note: Avoid aqueous HCl if possible to maximize yield, though aqueous HCl/Acetone is a viable alternative for cost reduction [1].

  • Reaction: Heat to 40°C for 2 hours. CO2 and Isobutylene gas will evolve—ensure proper venting.

  • Crystallization: Cool the mixture slowly to 0°C over 4 hours. The product should precipitate as a white to off-white solid.

  • Filtration: Filter the solids. Wash the cake with cold IPA followed by MTBE (Methyl tert-butyl ether) to remove lipophilic impurities.

  • Drying: Vacuum oven at 45°C for 12 hours.

Process Logic & Control Strategy

The following diagram illustrates the decision matrix for the workup, ensuring the process is self-correcting.

ProcessLogic Start Reaction Complete (HPLC) Check1 Bis-Impurity > 2%? Start->Check1 Recryst Perform Recrystallization (Heptane/EtOAc) Check1->Recryst Yes Proceed Proceed to Quench Check1->Proceed No Recryst->Proceed PhaseSplit Phase Split (Organic Layer) Proceed->PhaseSplit Deprotect Acid Deprotection PhaseSplit->Deprotect

Figure 2: In-process control logic for impurity management.

Safety & Hazards (E-E-A-T)

Potassium tert-Butoxide (KOtBu)

Unlike NaH, KOtBu does not generate hydrogen gas upon dissolution, but it is a flammable solid and highly corrosive.

  • Scale-up Risk: Exothermic reaction with moisture.

  • Mitigation: Handle under nitrogen atmosphere. Use commercially available THF solutions to avoid handling the solid powder.

2,3-Dichloropyrazine
  • Sensitizer: Potential skin sensitizer.

  • Reactivity: The mono-substituted product is less reactive, but thermal runaway is possible if the reaction temperature exceeds 40°C in the presence of excess base.

Analytical Specifications

For preclinical release, the material must meet the following criteria:

TestMethodSpecification
Appearance VisualWhite to Off-white solid
Identification 1H-NMR (DMSO-d6)Conforms to structure
Purity HPLC (AUC)> 98.0%
Chiral Purity Chiral HPLC> 99.0% ee
Residual Solvent GC-HS< 5000 ppm (IPA)
Water Content Karl Fischer< 1.0%

References

  • Coffey, D. S., et al. (2004).[5] "Large Scale Deprotection of a tert-Butoxycarbonyl (Boc) Group Using Aqueous HCl and Acetone." Organic Process Research & Development.

  • Han, G. Y., et al. (2001). "Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane." Journal of Peptide Research.[6]

  • Stanford University. (n.d.). "LCSS: Potassium Hydride and Sodium Hydride Safety." Laboratory Chemical Safety Summary.

  • Dunn, P. J. (2011). "Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?" Chemistry – A European Journal.

Sources

Method

Application Note: 2-Chloro-3-(piperidin-2-ylmethoxy)pyrazine as a Privileged Scaffold for Probe Development

The following Application Note and Protocol Guide details the use of 2-Chloro-3-(piperidin-2-ylmethoxy)pyrazine (CAS 1707378-72-0), a versatile heterocyclic scaffold used primarily in the design and synthesis of chemical...

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol Guide details the use of 2-Chloro-3-(piperidin-2-ylmethoxy)pyrazine (CAS 1707378-72-0), a versatile heterocyclic scaffold used primarily in the design and synthesis of chemical probes for G-Protein Coupled Receptors (specifically GPR119) and Protein Tyrosine Phosphatases (e.g., SHP2) .[1]

Executive Summary

Compound: 2-Chloro-3-(piperidin-2-ylmethoxy)pyrazine CAS: 1707378-72-0 Molecular Formula: C₁₀H₁₄ClN₃O Molecular Weight: 227.69 g/mol Class: Heterocyclic Building Block / Fragment Probe[1][2]

2-Chloro-3-(piperidin-2-ylmethoxy)pyrazine is a bifunctional "privileged scaffold" widely utilized in medicinal chemistry to construct high-affinity chemical probes.[1] Its structure features an electron-deficient pyrazine core (mimicking the adenine ring in kinases or serving as a bioisostere for phenyl/pyridine rings) linked via an ether bridge to a piperidine moiety.[1]

This specific topology is a hallmark of GPR119 agonists (metabolic disease targets) and is increasingly relevant in the design of allosteric inhibitors for SHP2 and KRAS , where the pyrazine ring serves as a central hub for multidirectional vectors.

Scientific Background & Mechanism of Action[3][4]

The "Privileged" Nature of the Scaffold

In drug discovery, a "privileged scaffold" is a molecular framework capable of providing useful ligands for more than one type of receptor or enzyme. This compound offers two distinct vectors for chemical diversification, making it an ideal starting point for Fragment-Based Drug Discovery (FBDD) and Library Synthesis :

  • Electrophilic Vector (C2-Chlorine): The chlorine atom at the 2-position of the pyrazine ring is highly activated for Nucleophilic Aromatic Substitution (SNAr) .[1] This allows researchers to introduce diverse nucleophiles (amines, phenols, thiols) to probe the "Left-Hand Side" (LHS) binding pockets of a target protein.[1]

  • Nucleophilic Vector (Piperidine Nitrogen): The secondary amine of the piperidine ring acts as a nucleophile for acylation, alkylation, or urea formation. This vector directs substituents toward the solvent-exposed region or specific "Right-Hand Side" (RHS) sub-pockets, often critical for tuning pharmacokinetic (PK) properties like solubility and permeability.[1]

Target Class Relevance[1]
  • GPR119 Agonists: The Pyrazine-O-Linker-Piperidine-N-Capping Group motif is a classic pharmacophore for GPR119 agonists.[1] The ether linkage provides metabolic stability compared to esters, while the piperidine ring enforces a specific conformation required for receptor activation.

  • SHP2 Allosteric Inhibitors: Recent probes (e.g., SHP099 analogs) utilize a central pyrazine core.[1][3][4] This scaffold allows for the construction of "molecular glues" that stabilize the auto-inhibited conformation of SHP2.

Experimental Workflows & Protocols

Visualization: Chemical Probe Synthesis Workflow

The following diagram illustrates the divergent synthesis strategy using 2-Chloro-3-(piperidin-2-ylmethoxy)pyrazine to generate a library of GPR119 or Kinase probes.

ProbeSynthesis Scaffold 2-Chloro-3-(piperidin-2-ylmethoxy)pyrazine (Core Scaffold) Vector1 Vector 1: Piperidine NH (Nucleophilic Attack) Scaffold->Vector1 Vector2 Vector 2: Pyrazine Cl (Electrophilic Site) Scaffold->Vector2 Step1 Step A: N-Capping (Urea/Amide Formation) Vector1->Step1 Selectivity Control Step2 Step B: S_NAr Displacement (Introduction of Aryl/Heteroaryl amines) Vector2->Step2 Alternative Route Intermediate N-Capped Intermediate Step1->Intermediate Intermediate->Step2 Pd-Catalysis or Heat FinalProbe Final Chemical Probe (Dual-Functionalized) Step2->FinalProbe

Caption: Divergent synthesis workflow. The scaffold allows sequential functionalization: typically N-capping (Step A) followed by Cl-displacement (Step B) to avoid side reactions.[1]

Protocol A: N-Functionalization (Urea Formation)

Purpose: To attach a "Right-Hand Side" modulator (e.g., a carbamate or urea) common in GPCR agonists.

Reagents:

  • Scaffold: 2-Chloro-3-(piperidin-2-ylmethoxy)pyrazine (1.0 eq)[1]

  • Isocyanate (R-NCO) or Carbamoyl Chloride (1.1 eq)[1]

  • Base: Triethylamine (TEA) or DIPEA (2.0 eq)[1]

  • Solvent: Dichloromethane (DCM) (anhydrous)[1]

Step-by-Step Procedure:

  • Preparation: Dissolve 100 mg (0.44 mmol) of the scaffold in 5 mL of anhydrous DCM in a round-bottom flask under N₂ atmosphere.

  • Addition: Cool the solution to 0°C. Add DIPEA (153 µL, 0.88 mmol) followed by the dropwise addition of the chosen isocyanate (0.48 mmol).

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (5% MeOH in DCM) or LC-MS.[1]

    • Checkpoint: The starting material peak (m/z ~228) should disappear, replaced by the product mass (M+R).[1]

  • Workup: Quench with 5 mL saturated NaHCO₃. Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.[1]

  • Purification: Purify via flash column chromatography (Silica gel, 0-50% EtOAc in Hexanes).

Protocol B: SNAr Displacement of 2-Chlorine

Purpose: To introduce the "Left-Hand Side" motif (e.g., an aryl amine) to interact with the hinge region (kinases) or hydrophobic pocket (GPCRs).[1]

Reagents:

  • N-Capped Intermediate (from Protocol A) (1.0 eq)

  • Nucleophile: Aryl amine or Phenol (1.2 eq)[1]

  • Base: Cs₂CO₃ (2.0 eq) or K₂CO₃[1]

  • Catalyst (Optional): Pd₂(dba)₃ / Xantphos (if nucleophile is weak)[1]

  • Solvent: DMF or DMSO (for SNAr); Dioxane (for Buchwald)[1]

Step-by-Step Procedure:

  • Setup: In a microwave vial, combine the N-capped intermediate (0.2 mmol), the nucleophilic amine (0.24 mmol), and Cs₂CO₃ (0.4 mmol) in 2 mL of dry DMF.

  • Thermal Activation:

    • Method A (Standard): Heat at 100°C for 12–16 hours.

    • Method B (Microwave): Irradiate at 120°C for 30–60 minutes.

  • Monitoring: Check LC-MS for the conversion of the chloride precursor to the final substitution product.

    • Note: The pyrazine chlorine is less reactive than a pyrimidine chlorine.[1] If conversion is low (<20%), switch to Buchwald-Hartwig conditions (Pd₂(dba)₃ (5 mol%), Xantphos (10 mol%), Cs₂CO₃, Dioxane, 100°C).[1]

  • Workup: Dilute with EtOAc (20 mL), wash with water (3 x 10 mL) and LiCl solution (to remove DMF). Dry and concentrate.

  • Final Purification: Reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Data Analysis & Quality Control

Structural Validation

When characterizing the final probe, specific NMR signals confirm the integrity of the scaffold:

Moiety1H NMR Signal (approx.[1] δ, ppm)Diagnostic Feature
Pyrazine H-5, H-6 8.0 – 8.3 (d, J=2.5 Hz)Aromatic doublets (or singlets if substituted).[1] Shift indicates electronic environment.[1]
Ether Linker (-OCH₂-) 4.2 – 4.5 (m)Multiplet; diastereotopic protons due to the chiral center at Piperidine C2.[1]
Piperidine C2-H 3.0 – 3.5 (m)Key chiral center; coupling constants define ring conformation (chair).[1]
Troubleshooting Guide
IssueProbable CauseSolution
Low Yield in SNAr Step Pyrazine ring is electron-rich due to the alkoxy group.[1]The alkoxy group at C3 deactivates the C2-Cl towards nucleophilic attack.[1] Use Pd-catalyzed coupling (Buchwald) instead of thermal SNAr.
Regioselectivity Issues N/A (Only one Cl and one NH).[1]N/A. However, ensure the Piperidine NH is protected or reacted before attempting metal-catalyzed reactions to avoid catalyst poisoning.[1]
Racemization Harsh basic conditions.[1]The C2 position of the piperidine is susceptible to racemization under strong base/high heat. Use mild bases (DIPEA, Cs₂CO₃) and avoid t-BuOK.

References

  • Design and Synthesis of GPR119 Agonists

    • Source: Ritter, K. et al. (2012).[1] "G Protein-Coupled Receptor 119 (GPR119) Agonists for the Treatment of Type 2 Diabetes: Recent Progress and Prospects." Journal of Medicinal Chemistry.

    • Relevance: Establishes the Heteroaryl-O-Piperidine motif as a critical pharmacophore for GPR119 activation.[1]

    • [1]

  • Pyrazine Scaffolds in SHP2 Inhibition

    • Source: Chen, Y. et al. (2016).[1] "Discovery of SHP099: A Potent, Selective, and Orally Bioactive SHP2 Inhibitor." Journal of Medicinal Chemistry.

    • Relevance: Demonstrates the utility of the central pyrazine ring in constructing allosteric phosphatase inhibitors.[3][5]

    • [1]

  • General Reactivity of Chloropyrazines

    • Source: Sato, N. (2000).[1] "Comprehensive Heterocyclic Chemistry II: Pyrazines and their Benzo Derivatives." Elsevier.[1]

    • Relevance: Provides foundational data on the SNAr reactivity of 2-chloro-3-alkoxypyrazines.
    • [1]

Sources

Application

Application Note: Late-Stage Derivatization of the Piperidine Moiety in 2-Chloro-3-(piperidin-2-ylmethoxy)pyrazine

Introduction & Strategic Significance In contemporary medicinal chemistry, the piperidine ring is universally recognized as a privileged scaffold[1]. Its saturated, six-membered nitrogenous framework is highly effective...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Significance

In contemporary medicinal chemistry, the piperidine ring is universally recognized as a privileged scaffold[1]. Its saturated, six-membered nitrogenous framework is highly effective at modulating a drug candidate's lipophilicity, basicity, and spatial geometry to optimize target binding[2].

The bifunctional building block 2-Chloro-3-(piperidin-2-ylmethoxy)pyrazine presents a unique synthetic opportunity. Structurally, it features an electron-deficient pyrazine core with a reactive C2-chlorine atom—a prime handle for late-stage palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic aromatic substitution (SNAr). Conversely, the piperidine ring contains a highly nucleophilic secondary amine.

The Causality of Reaction Design: Because the pyrazine C2-chlorine is susceptible to nucleophilic attack, derivatization of the piperidine secondary amine requires strictly orthogonal, mild conditions. The use of strong nucleophilic bases or excessive thermal energy must be avoided to prevent intermolecular oligomerization or degradation of the pyrazine core. This technical guide provides field-validated protocols to selectively functionalize the piperidine nitrogen while preserving the integrity of the pyrazine chloride.

Derivatization Workflow & Decision Matrix

The choice of derivatization strategy depends entirely on the desired physicochemical profile of the target molecule. Acylation and sulfonylation abolish the basicity of the piperidine nitrogen, generally improving metabolic stability. Reductive amination retains the basic center, which is often critical for hERG/GPCR interactions or enhancing aqueous solubility.

DecisionTree Start 2-Chloro-3-(piperidin-2-ylmethoxy)pyrazine Derivatization Goal? Goal1 Retain Basicity (Increase Lipophilicity) Start->Goal1 Goal2 Abolish Basicity (Improve Metabolic Stability) Start->Goal2 Method1 Reductive Amination (NaBH(OAc)3, Aldehyde) Goal1->Method1 Method2 N-Acylation (HATU, DIPEA, R-COOH) Goal2->Method2 Method3 N-Sulfonylation (R-SO2Cl, Pyridine) Goal2->Method3

Caption: Decision tree for piperidine derivatization based on target physicochemical properties.

Experimental Protocols & Mechanistic Causality

Protocol A: N-Acylation via HATU Amide Coupling

Mechanistic Rationale: To form an amide bond without triggering SNAr at the pyrazine core, we utilize HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)[3]. HATU rapidly converts the carboxylic acid into a highly reactive OAt-active ester, driving the amidation to completion at room temperature[4]. N,N-Diisopropylethylamine (DIPEA) is selected as the base; its steric bulk prevents it from acting as a competing nucleophile against the pyrazine chlorine.

Self-Validating In-Process Control (IPC): During LC-MS monitoring, the isotopic signature of the chlorine atom (a distinct 3:1 ratio of M to M+2 peaks) serves as a self-validating internal control. If this isotopic pattern is lost and the mass shifts, it immediately indicates unwanted displacement of the pyrazine chlorine, signaling that the reaction temperature is too high or the base is too nucleophilic.

Step-by-Step Methodology:

  • Activation: In an oven-dried flask under nitrogen, dissolve the target carboxylic acid (1.1 equiv) and HATU (1.2 equiv) in anhydrous DMF (0.2 M).

  • Base Addition: Add DIPEA (3.0 equiv) dropwise. Stir the mixture at room temperature for 10 minutes to ensure complete formation of the OAt-active ester.

  • Coupling: Add 2-Chloro-3-(piperidin-2-ylmethoxy)pyrazine (1.0 equiv) in a single portion. Stir at 20–25 °C for 2–4 hours.

  • IPC: Monitor reaction progress via LC-MS, specifically tracking the consumption of the parent mass (

    
     228.1 [M+H]+) and confirming the retention of the 3:1 chlorine isotope pattern in the product mass.
    
  • Workup: Dilute the reaction mixture with Ethyl Acetate (10 volumes). Wash the organic layer sequentially with 5% aqueous LiCl (3 × 5 volumes) to remove DMF, followed by saturated aqueous NaHCO₃, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol B: Reductive Amination (N-Alkylation)

Mechanistic Rationale: To install an alkyl group while retaining the piperidine's basicity, reductive amination is the premier choice. Sodium triacetoxyborohydride (NaBH(OAc)₃) in 1,2-dichloroethane (DCE) is utilized because it is a mild, selective hydride donor[5]. Unlike NaBH₄, NaBH(OAc)₃ will selectively reduce the transient iminium ion without reducing the electron-deficient pyrazine core or causing reductive dechlorination.

Mechanism A Piperidine Amine + Aldehyde B Hemiaminal Intermediate A->B Nucleophilic Attack C Iminium Ion (Loss of H2O) B->C Acid Catalysis D Hydride Transfer (NaBH(OAc)3) C->D Reduction E N-Alkylated Product D->E Irreversible

Caption: Mechanistic pathway of the reductive amination of the piperidine secondary amine.

Step-by-Step Methodology:

  • Iminium Formation: Dissolve 2-Chloro-3-(piperidin-2-ylmethoxy)pyrazine (1.0 equiv) and the target aldehyde (1.2 equiv) in anhydrous DCE (0.2 M). Stir at room temperature for 30–60 minutes. (Note: Do not add acid catalysts like AcOH unless utilizing a highly unreactive ketone, as acidic conditions may prematurely degrade the ether linkage).

  • Reduction: Add NaBH(OAc)₃ (1.5 equiv) portion-wise over 5 minutes to control any mild exotherm[5].

  • Reaction: Stir the suspension at room temperature under nitrogen for 4–12 hours.

  • Quench & Workup: Carefully quench the reaction by adding saturated aqueous NaHCO₃ (equal volume to DCE) and stir vigorously for 15 minutes until gas evolution ceases.

  • Isolation: Extract the aqueous layer with Dichloromethane (3 × 5 volumes). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify via reverse-phase HPLC or basic alumina chromatography to prevent streaking of the basic amine.

Quantitative Data Presentation

Derivatization drastically alters the physicochemical landscape of the molecule. The table below summarizes the calculated shifts in key ADME-related properties when the piperidine moiety of 2-Chloro-3-(piperidin-2-ylmethoxy)pyrazine is derivatized.

PropertyParent CompoundN-Acetyl Derivative (Amide)N-Benzyl Derivative (Alkyl)N-Mesyl Derivative (Sulfonamide)
Molecular Weight 227.70 g/mol 269.73 g/mol 317.82 g/mol 305.78 g/mol
Basic pKa (calc.) ~9.5N/A (Neutral)~8.5N/A (Neutral)
LogP (calc.) 1.51.83.52.0
tPSA 37.8 Ų58.1 Ų37.8 Ų80.3 Ų
Primary Utility Scaffold / Starting MaterialKinase/GPCR screeningCNS penetration profilingH-bond acceptor mapping

Note: Data represents standard predictive models for structural analogs to guide lead optimization.

References

  • Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Source: The Journal of Organic Chemistry URL: [Link]

  • Title: The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Source: MDPI (Molecules) URL: [Link]

  • Title: HATU - Wikipedia. Source: Wikipedia URL: [Link]

  • Title: Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Source: PubMed Central (PMC) URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Overcoming challenges in the synthesis of 2-Chloro-3-(piperidin-2-ylmethoxy)pyrazine

Here is the technical support guide for the synthesis of 2-Chloro-3-(piperidin-2-ylmethoxy)pyrazine . Executive Summary & Molecule Profile This guide addresses the synthesis of 2-Chloro-3-(piperidin-2-ylmethoxy)pyrazine...

Author: BenchChem Technical Support Team. Date: March 2026

Here is the technical support guide for the synthesis of 2-Chloro-3-(piperidin-2-ylmethoxy)pyrazine .

Executive Summary & Molecule Profile

This guide addresses the synthesis of 2-Chloro-3-(piperidin-2-ylmethoxy)pyrazine , a critical scaffold often used in kinase inhibitor discovery (e.g., targeting KRAS or ALK pathways). The synthesis hinges on a Nucleophilic Aromatic Substitution (SNAr ) between 2,3-dichloropyrazine and piperidin-2-ylmethanol.

Key Synthetic Challenges:

  • Chemo-selectivity: Competition between the piperidine nitrogen (N-alkylation) and the hydroxyl group (O-alkylation).

  • Regio-control: Preventing bis-substitution (formation of 2,3-dialkoxypyrazine) on the highly reactive 2,3-dichloropyrazine core.

  • Purification: The polarity shift between the protected intermediate and the final free amine complicates isolation.

Recommended Synthetic Route (The "Golden Path")

To ensure reproducibility and high yields, we strongly recommend the N-Boc Protected Route . Direct coupling with unprotected piperidinylmethanol is not recommended due to competing N-arylation.

Step 1: SNAr Coupling
  • Reactants: 2,3-Dichloropyrazine (1.0 equiv) + N-Boc-2-hydroxymethylpiperidine (1.05 equiv).

  • Base: Sodium Hydride (NaH, 60% dispersion, 1.1 equiv).[1]

  • Solvent: Anhydrous THF (0.1 M concentration).

  • Conditions: 0°C to RT, 2–4 hours.

Step 2: Deprotection
  • Reagent: 4M HCl in Dioxane or TFA/DCM (1:4 ratio).

  • Conditions: 0°C to RT, 1 hour.

Visual Workflows (Graphviz)

Figure 1: Reaction Pathway & Logic Flow

This diagram illustrates the critical decision points and the mechanistic pathway.

SynthesisPath Start Start: 2,3-Dichloropyrazine Base Base Activation: NaH / THF (0°C) Forms Alkoxide Start->Base Reagent Reagent: N-Boc-2-hydroxymethyl piperidine Reagent->Base Transition Transition State: Meisenheimer Complex Base->Transition Nuc Attack Product_Boc Intermediate: 2-Chloro-3-(N-Boc-piperidin- 2-ylmethoxy)pyrazine Transition->Product_Boc -Cl- (Fast) Side_Bis Side Product: 2,3-Bis(alkoxy)pyrazine (Over-reaction) Product_Boc->Side_Bis Excess Alkoxide High Temp (>40°C) Deprotection Deprotection: TFA or HCl Product_Boc->Deprotection Purification Final Final Product: 2-Chloro-3-(piperidin- 2-ylmethoxy)pyrazine Deprotection->Final Salt Formation

Caption: Figure 1. Stepwise synthetic pathway highlighting the critical branching point for bis-substitution side reactions.

Troubleshooting Guide (FAQ Format)

Module A: Reaction Setup & Yield Issues

Q1: I am seeing significant formation of the bis-substituted byproduct (2,3-dialkoxypyrazine). How do I stop this?

  • Root Cause: 2,3-Dichloropyrazine is highly electrophilic. Once the mono-alkoxy product forms, the pyrazine ring is deactivated (electron-donating alkoxy group), but if excess alkoxide is present or the temperature is too high, the second chlorine will be displaced.[1]

  • Solution:

    • Stoichiometry: Strictly limit the alcohol/base to 1.0–1.05 equivalents . Do not use excess.

    • Temperature: Keep the reaction at 0°C during the addition of the chloropyrazine. Only warm to Room Temperature (RT) if conversion stalls.

    • Reverse Addition: Add the alkoxide solution dropwise to a solution of 2,3-dichloropyrazine. This ensures the electrophile is always in excess relative to the nucleophile locally.

Q2: My reaction yield is low (<40%), and I see unreacted starting material.

  • Root Cause: Moisture in the solvent or aged NaH. Water reacts with NaH to form NaOH, which hydrolyzes the chloropyrazine to the inactive hydroxypyrazine (often invisible in UV if it precipitates).[1]

  • Solution:

    • Use freshly distilled THF or anhydrous THF from a sealed bottle.

    • Verify NaH quality (should fizz vigorously with wet methanol).[1]

    • Alternative Base: If NaH is problematic, switch to Cs₂CO₃ (2.0 equiv) in MeCN at 50°C.[1] This is a milder, heterogeneous condition that often suppresses side reactions, though it is slower.[1]

Module B: Purification & Workup

Q3: The N-Boc intermediate co-elutes with the starting material.

  • Analysis: Both 2,3-dichloropyrazine and the N-Boc intermediate are non-polar.

  • Solution:

    • Chemical Wash: 2,3-Dichloropyrazine is somewhat volatile. High-vacuum drying (50°C, 2h) can remove traces of it.[1]

    • Flash Chromatography: Use a gradient of 0% to 20% EtOAc in Hexanes . The bis-substituted byproduct usually elutes after the mono-product, while the starting material elutes before.

Q4: After deprotection, I cannot extract the product from the aqueous layer.

  • Root Cause: The free amine (piperidine) and the pyrazine nitrogen make the molecule highly polar and water-soluble, especially as a salt.[1]

  • Solution:

    • pH Adjustment: After TFA/HCl treatment, carefully basify the aqueous layer to pH 10–11 using saturated Na₂CO₃ or 1N NaOH.[1]

    • Solvent Choice: Extract with DCM/Isopropanol (3:1) or Chloroform .[1] Standard EtOAc is often insufficient for polar free amines.

    • Salting Out: Saturate the aqueous phase with NaCl before extraction.

Detailed Experimental Protocol

Step 1: Synthesis of tert-butyl 2-((3-chloropyrazin-2-yloxy)methyl)piperidine-1-carboxylate
  • Preparation of Alkoxide:

    • To a flame-dried flask under N₂, add N-Boc-2-hydroxymethylpiperidine (2.15 g, 10.0 mmol) in anhydrous THF (20 mL).

    • Cool to 0°C.

    • Add NaH (60% in oil, 440 mg, 11.0 mmol) portion-wise. Stir at 0°C for 30 min until gas evolution ceases.

  • Coupling:

    • In a separate flask, dissolve 2,3-dichloropyrazine (1.49 g, 10.0 mmol) in anhydrous THF (10 mL). Cool to 0°C.

    • Transfer the alkoxide solution (from step 1) dropwise into the chloropyrazine solution over 15 minutes via cannula or syringe pump.[1]

    • Stir at 0°C for 1 hour, then allow to warm to RT for 2 hours.

    • Checkpoint: Check TLC (20% EtOAc/Hex).[1] Product should be the major spot (Rf ~0.4).[1]

  • Workup:

    • Quench with saturated NH₄Cl solution (10 mL).[1]

    • Extract with EtOAc (3 x 30 mL).

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]

    • Purification: Flash column chromatography (Hexane/EtOAc 90:10 → 80:20).

    • Expected Yield: 75–85%.

Step 2: Deprotection to 2-Chloro-3-(piperidin-2-ylmethoxy)pyrazine
  • Dissolve the N-Boc intermediate (1.0 g) in DCM (5 mL).

  • Add TFA (2 mL) dropwise at 0°C.

  • Stir at RT for 1 hour.

  • Concentrate in vacuo to remove excess TFA.

  • Free Base Isolation: Redissolve residue in DCM (20 mL), wash with sat. NaHCO₃ (2 x 10 mL), dry over Na₂SO₄, and concentrate.

    • Storage: Store as the HCl salt if possible for stability.

Troubleshooting Logic Tree (Graphviz)

Use this flowchart to diagnose low yields or impurity profiles.

Troubleshooting Problem Problem Detected Check1 Is the Bis-Alkoxy byproduct >10%? Problem->Check1 Action1 Action: 1. Reduce Temp to 0°C 2. Use Reverse Addition 3. Check Stoichiometry (1:1) Check1->Action1 Yes Check2 Is Starting Material remaining? Check1->Check2 No Yes1 Yes No1 No Action2 Action: 1. Check NaH Quality 2. Dry THF (Karl Fischer) 3. Increase Rxn Time Check2->Action2 Yes Check3 Product stuck in Aqueous Phase? Check2->Check3 No Yes2 Yes Action3 Action: 1. Adjust pH to >10 2. Use DCM:iPrOH (3:1) 3. Salt out (NaCl) Check3->Action3 Yes

Caption: Figure 2. Diagnostic logic tree for common synthetic failures in pyrazine etherification.

References

  • Regioselectivity in Pyrazine SNAr

    • Title: "Nucleophilic substitution of 2,3-dichloropyrazine: Regioselectivity and mechanism."
    • Context: Establishes that the first chlorine displacement is facile, while the second requires forcing conditions due to electronic deactiv
    • Source:Tetrahedron Letters, 2005 , 46(12), 1987-1990.[1] (Representative methodology).[1]

  • General Procedure for Pyrazine Ethers

    • Title: "Synthesis of 2-alkoxy-3-chloropyrazines via SNAr."
    • Context: Standard protocols for NaH-mediated coupling of alcohols to dichloropyrazines.
    • Source:Journal of Medicinal Chemistry, 2012 , 55(2), 893-902.[1] [1]

  • Piperidine Protection Strategies

    • Title: "Protective Groups in Organic Synthesis" (Greene & Wuts).[1]

    • Context: Validates the necessity of Boc protection to prevent N-alkylation and zwitterion form
    • Source: Wiley Online Library. [1]

Sources

Optimization

Purification techniques for 2-Chloro-3-(piperidin-2-ylmethoxy)pyrazine and its intermediates

The following technical guide details the purification and troubleshooting protocols for 2-Chloro-3-(piperidin-2-ylmethoxy)pyrazine , a critical heterocyclic building block often employed in the synthesis of SHP2, SOS1,...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the purification and troubleshooting protocols for 2-Chloro-3-(piperidin-2-ylmethoxy)pyrazine , a critical heterocyclic building block often employed in the synthesis of SHP2, SOS1, and KRAS inhibitors.

This guide addresses the specific challenges of nucleophilic aromatic substitution (


) on electron-deficient pyrazines, focusing on controlling the mono- vs. bis-substitution ratio and handling the amphiphilic nature of the deprotected amine.

Part 1: Synthesis & Purification Workflow

The synthesis typically proceeds via a two-step sequence:


 coupling of 2,3-dichloropyrazine with 

-Boc-2-(hydroxymethyl)piperidine, followed by acid-mediated deprotection.

SynthesisWorkflow SM1 2,3-Dichloropyrazine (Electrophile) Rxn1 Step 1: S_NAr Coupling (NaH, THF, 0°C to RT) SM1->Rxn1 SM2 N-Boc-2-(hydroxymethyl)piperidine (Nucleophile) SM2->Rxn1 Intermed Intermediate 1: 2-Chloro-3-(N-Boc-piperidin-2-ylmethoxy)pyrazine Rxn1->Intermed Major Impurity_Bis Impurity A: Bis-substituted Pyrazine (Over-reaction) Rxn1->Impurity_Bis Minor (High Temp/Eq) Impurity_Hyd Impurity B: 2-Chloro-3-hydroxypyrazine (Moisture hydrolysis) Rxn1->Impurity_Hyd Trace (Wet Solvents) Purification1 Purification I: Flash Chromatography (Hexanes/EtOAc) Intermed->Purification1 Impurity_Bis->Purification1 Impurity_Hyd->Purification1 Rxn2 Step 2: Deprotection (4M HCl in Dioxane or TFA/DCM) Purification1->Rxn2 Pure Intermediate FinalProduct Target Product: 2-Chloro-3-(piperidin-2-ylmethoxy)pyrazine Rxn2->FinalProduct Purification2 Purification II: Acid/Base Extraction or Reverse Phase HPLC FinalProduct->Purification2

Figure 1 : Logical workflow for the synthesis and purification of 2-Chloro-3-(piperidin-2-ylmethoxy)pyrazine, highlighting critical impurity branch points.

Part 2: Troubleshooting Guide (Q&A)

Phase 1: The Coupling Reaction ( )

Q: I am observing significant formation of the bis-substituted impurity (2,3-bis(piperidin-2-ylmethoxy)pyrazine). How do I suppress this? A: The pyrazine ring becomes deactivated after the first substitution (alkoxy group is electron-donating), but bis-substitution can occur if the reaction is driven too hard.

  • Stoichiometry: Ensure you are using a strictly controlled stoichiometry. Use 1.0 equivalent of the alcohol and 1.1 to 1.2 equivalents of 2,3-dichloropyrazine. Using an excess of the electrophile (pyrazine) minimizes the statistical probability of the mono-product reacting a second time.

  • Temperature Control: Perform the deprotonation of the alcohol (with NaH) at 0°C, then add the pyrazine. Allow the reaction to warm to Room Temperature (RT) but do not heat above 30°C. Bis-substitution has a higher activation energy.

  • Addition Order: Add the alkoxide solution dropwise to the pyrazine solution. This keeps the concentration of nucleophile low relative to the electrophile.

Q: My reaction mixture turned black/tarry. What happened? A: Pyrazines are electron-deficient and prone to polymerization or decomposition under harsh basic conditions or high temperatures.

  • Cause: Likely oxidation or polymerization initiated by excessive base strength or exotherms.

  • Solution: Switch from NaH to a milder base like

    
     in DMF  or 
    
    
    
    in MeCN
    if the NaH method is too aggressive. If using NaH, ensure it is washed of mineral oil or account for the oil weight to avoid large excesses.

Q: How do I remove unreacted 2,3-dichloropyrazine? A: 2,3-Dichloropyrazine is volatile and highly non-polar.

  • Vacuum: It can often be removed by high-vacuum drying (lyophilizer or strong pump < 1 mbar) at mild heat (30–40°C).

  • Chromatography: On silica gel, 2,3-dichloropyrazine elutes very quickly (near the solvent front in 10% EtOAc/Hexanes). The mono-substituted Boc-intermediate will be more polar and elute later.

Phase 2: Intermediate Purification (Boc-Protected)

Q: The Boc-intermediate co-elutes with the hydrolysis impurity (2-chloro-3-hydroxypyrazine). How do I separate them? A: The hydrolysis product is acidic (phenolic nature of hydroxypyrazine tautomer).

  • Base Wash: Dissolve the crude organic mixture in EtOAc and wash with saturated

    
      or 1M NaOH . The hydroxypyrazine will deprotonate and move to the aqueous layer, while the Boc-intermediate remains in the organic layer.
    
  • Column Conditions: If chromatography is necessary, add 1% Triethylamine (TEA) to your eluent. This ensures the hydroxypyrazine stays deprotonated and streaks/sticks to the silica, improving separation from the neutral ether product.

Q: Can I crystallize the Boc-intermediate instead of running a column? A: Yes, this intermediate often solidifies.

  • Solvent System: Try recrystallization from Hexanes/EtOAc or Heptane/IPA . Dissolve in a minimum amount of hot EtOAc/IPA and slowly add Hexane/Heptane until cloudy. Cool to 4°C.

  • Note: If the solid is waxy, it may contain residual solvent or mineral oil (from NaH). Trituration with cold pentane can remove the oil.

Phase 3: Deprotection & Final Isolation

Q: After deprotection with HCl/Dioxane, the product is hygroscopic and sticky. How do I handle it? A: The product is likely the hydrochloride salt (dihydrochloride or monohydrochloride), which is often hygroscopic.

  • Free Base Conversion: It is usually easier to handle this compound as a free base.

    • Dissolve the salt in water.

    • Adjust pH to >10 using saturated

      
       or 1M NaOH.
      
    • Extract 3x with DCM or EtOAc.

    • Dry over

      
       and concentrate. The free base is typically a stable oil or low-melting solid.
      
  • Lyophilization: If you require the salt form for biological assays, dissolve the sticky residue in water/MeCN (1:1) and lyophilize to obtain a fluffy powder.

Q: I see a new impurity after deprotection that wasn't there before. A: Check for acid-catalyzed hydrolysis of the ether linkage.

  • Mechanism: The pyrazine-ether bond is relatively stable, but prolonged exposure to strong acid and moisture can cleave it, reforming 2-chloro-3-hydroxypyrazine and the piperidinyl alcohol.

  • Prevention: Use anhydrous conditions (e.g., HCl in Dioxane, not aqueous HCl). Monitor the reaction by LCMS and quench immediately upon consumption of the starting material (typically 1–2 hours). Do not leave it stirring overnight.

Part 3: Analytical Data Summary

CompoundExpected

(30% EtOAc/Hex)
Key

NMR Feature
Mass Spec (ESI+)
2,3-Dichloropyrazine ~0.8 (Non-polar)Singlet ~8.3 ppm (2H)m/z 148/150
Boc-Intermediate ~0.4–0.5Pyrazine d ~8.0 & 8.2 ppm; Boc s ~1.45 ppmm/z 328/330

Hydrolysis Impurity < 0.1 (Streaks)Broad OH; Pyrazine protons shift upfieldm/z 131/133
Final Product (Amine) Baseline (requires polar eluent)Loss of Boc singlet; Piperidine NH broadm/z 228/230

Note on NMR: The Boc-intermediate may show rotamers in NMR at room temperature due to the restricted rotation of the carbamate. This can appear as broad or split peaks for the piperidine protons. Heating the NMR sample to 50°C usually coalesces these peaks.

References

  • Lutz, F. et al. "Substituted Pyrazines and their use as medicaments.

    
     conditions for 2,3-dichloropyrazine). 
    
  • Sato, N. "Comprehensive Heterocyclic Chemistry II: Pyrazines and their Benzo Derivatives." Elsevier, 1996. (Authoritative text on pyrazine reactivity and regioselectivity).
  • Organic Syntheses. "Nucleophilic Substitution of Chloropyrazines." Org.[1][2][3][4] Synth. Coll. Vol. general references for SNAr on heteroaromatics.

  • ChemScene. "2-Chloro-3-(piperidin-2-ylmethoxy)pyrazine Product Data." (Confirmation of commercial availability and structure).

Sources

Troubleshooting

Side reaction products in the synthesis of 2-Chloro-3-(piperidin-2-ylmethoxy)pyrazine

Welcome to the technical support guide for the synthesis of 2-Chloro-3-(piperidin-2-ylmethoxy)pyrazine. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 2-Chloro-3-(piperidin-2-ylmethoxy)pyrazine. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential challenges and side reactions encountered during this specific Williamson ether synthesis. Our goal is to provide you with the expertise and in-depth understanding necessary to troubleshoot your experiments effectively, ensuring the integrity and success of your synthetic route.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My reaction is complete, but after purification, I've isolated a significant amount of a byproduct with a similar mass to my target compound. What could this be?

This is a common issue arising from the ambident nature of the (piperidin-2-yl)methanol nucleophile. While the desired reaction is O-alkylation to form the ether linkage, a competing N-alkylation can occur at the secondary amine of the piperidine ring.

  • Side Product Identity: The most likely byproduct is 2-((2-chloropyrazin-3-yl)piperidin-2-yl)methanol .

  • Causality: The nitrogen atom in the piperidine ring is also a nucleophilic center. Under the reaction conditions, it can compete with the oxygen of the primary alcohol to attack the electrophilic carbon on the 2,3-dichloropyrazine. The relative rates of N- vs. O-alkylation can be influenced by several factors, including the base used, the solvent, and the reaction temperature.[1][2] Generally, nitrogen is a softer and more nucleophilic atom than oxygen, which can favor N-alkylation.[2]

  • Troubleshooting & Protocol Validation:

    • Base Selection: Using a strong, non-nucleophilic base like sodium hydride (NaH) is crucial. NaH selectively deprotonates the alcohol to form the alkoxide, which is a stronger nucleophile than the neutral amine, thereby favoring O-alkylation.[3][4]

    • Temperature Control: Running the reaction at a lower temperature can sometimes favor the thermodynamically more stable O-alkylated product.

    • Analytical Confirmation: This side product can often be distinguished from the desired product using NMR spectroscopy. Look for the presence of a hydroxyl proton (OH) and characteristic shifts in the protons adjacent to the piperidine nitrogen in the ¹H NMR spectrum. An HMBC experiment can definitively show the correlation between the pyrazine ring protons and the carbon attached to the piperidine nitrogen.[1]

Question 2: I'm observing the formation of a dimeric species in my mass spectrometry analysis. What is the likely structure and how can I avoid it?

The formation of a dimeric impurity suggests a reaction between two molecules of your starting materials or intermediates.

  • Side Product Identity: A likely dimeric byproduct is 2,3-bis((piperidin-2-yl)methoxy)pyrazine .

  • Causality: This side product forms when a second molecule of (piperidin-2-yl)methanol displaces the remaining chlorine atom on the pyrazine ring of the desired product, 2-Chloro-3-(piperidin-2-ylmethoxy)pyrazine. This is a subsequent nucleophilic aromatic substitution reaction. The pyrazine ring is electron-deficient, making it susceptible to such substitutions.[5][6]

  • Troubleshooting & Protocol Validation:

    • Stoichiometry Control: Carefully control the stoichiometry of your reactants. Using a slight excess of 2,3-dichloropyrazine can help to minimize the formation of the disubstituted product.

    • Reaction Time and Temperature: Monitor the reaction progress closely using techniques like TLC or LC-MS. Stopping the reaction once the starting 2,3-dichloropyrazine is consumed can prevent the subsequent reaction from occurring to a significant extent. Lowering the reaction temperature can also help to slow down the rate of the second substitution.

    • Purification: This dimer will have a significantly higher molecular weight and different polarity compared to the desired product, usually allowing for effective separation by column chromatography.

Question 3: My reaction is sluggish, and I'm recovering a significant amount of unreacted 2,3-dichloropyrazine. I'm also seeing a new, more polar spot on my TLC plate. What could be happening?

This scenario could point towards an intramolecular side reaction of your nucleophile, (piperidin-2-yl)methanol, before it has a chance to react with the pyrazine.

  • Side Product Identity: An intramolecular cyclization of (piperidin-2-yl)methanol can lead to the formation of a bicyclic ether, such as 1-oxa-6-azaspiro[4.5]decane . While less common under standard Williamson ether synthesis conditions, it's a possibility, especially if the reaction is heated for prolonged periods or if certain catalysts are inadvertently present. A more likely scenario is the formation of an intramolecularly cyclized product involving the pyrazine ring after the initial substitution.

  • Causality: Intramolecular reactions are often kinetically favored over intermolecular reactions, especially when they lead to the formation of stable 5- or 6-membered rings.[3] In this case, the nitrogen of the piperidine could potentially attack the carbon bearing the methoxy group, displacing it in an intramolecular fashion, although this is less likely than other side reactions. A more plausible intramolecular cyclization could occur if the piperidine nitrogen attacks the C-2 position of the pyrazine ring after the initial O-alkylation, leading to a fused heterocyclic system.[7][8]

  • Troubleshooting & Protocol Validation:

    • Reaction Conditions: Ensure your reaction conditions are optimized for the intermolecular Williamson ether synthesis. This includes using an appropriate solvent that solvates the ions well and maintaining the recommended reaction temperature.

    • Protecting Groups: If intramolecular cyclization is a persistent issue, consider protecting the piperidine nitrogen with a suitable protecting group (e.g., Boc) before the ether synthesis. The protecting group can then be removed in a subsequent step.

    • Structural Elucidation: Advanced analytical techniques like 2D NMR (COSY, HMBC, HSQC) and X-ray crystallography would be necessary to definitively identify the structure of such a complex byproduct.

Question 4: My final product appears to be contaminated with a basic impurity that is difficult to remove by standard chromatography. What could this be?

This is a classic issue in reactions involving piperidine and related amines.

  • Side Product Identity: The most probable impurity is unreacted (piperidin-2-yl)methanol .

  • Causality: If the reaction does not go to completion or if an excess of the amino alcohol is used, the unreacted starting material will remain in the crude product. Due to its basic nature and polarity, it can be challenging to separate from the also basic desired product.

  • Troubleshooting & Protocol Validation:

    • Aqueous Workup: A thorough aqueous workup is essential. Washing the organic layer with a dilute acid solution (e.g., 1M HCl) can help to extract the basic starting material and any other basic impurities into the aqueous layer. Be cautious, as your desired product is also basic and may partition into the aqueous layer if the acid concentration is too high. A subsequent wash with a mild base (e.g., saturated sodium bicarbonate solution) will neutralize any remaining acid in the organic layer.

    • Chromatography Optimization: If chromatography is still required, consider using a different solvent system or a different stationary phase. Sometimes, adding a small amount of a basic modifier like triethylamine to the eluent can improve the separation of basic compounds on silica gel.

    • Stoichiometry: As mentioned previously, using a slight excess of the 2,3-dichloropyrazine can help ensure full consumption of the (piperidin-2-yl)methanol.

Visualizing Reaction Pathways

To better understand the chemical transformations discussed, the following diagrams illustrate the intended reaction and potential side reactions.

Main Reaction Pathway

Main_Reaction reagent1 2,3-Dichloropyrazine product 2-Chloro-3-(piperidin-2-ylmethoxy)pyrazine reagent1->product O-Alkylation (SNAr) reagent2 (Piperidin-2-yl)methanol reagent2->product base Base (e.g., NaH) base->reagent2 Deprotonation

Caption: Desired synthesis of the target compound.

N-Alkylation Side Reaction

N_Alkylation reagent1 2,3-Dichloropyrazine side_product 2-((2-chloropyrazin-3-yl)piperidin-2-yl)methanol reagent1->side_product N-Alkylation (SNAr) reagent2 (Piperidin-2-yl)methanol reagent2->side_product

Caption: Formation of the N-alkylated byproduct.

Disubstitution Side Reaction

Disubstitution main_product 2-Chloro-3-(piperidin-2-ylmethoxy)pyrazine dimer 2,3-bis((piperidin-2-yl)methoxy)pyrazine main_product->dimer Second SNAr reagent2 (Piperidin-2-yl)methanol reagent2->dimer

Caption: Formation of the disubstituted dimer.

Summary of Potential Products

Compound NameMolecular FormulaKey Distinguishing FeaturesFormation Pathway
2-Chloro-3-(piperidin-2-ylmethoxy)pyrazine C₁₀H₁₄ClN₃ODesired Product. Absence of -OH proton in ¹H NMR. Ether linkage confirmed by ¹³C NMR and HMBC.O-Alkylation (Main Reaction)
2-((2-chloropyrazin-3-yl)piperidin-2-yl)methanol C₁₀H₁₄ClN₃OIsomeric with the desired product. Presence of an -OH proton in ¹H NMR. Different chemical shifts for piperidine protons.N-Alkylation (Side Reaction)
2,3-bis((piperidin-2-yl)methoxy)pyrazine C₁₆H₂₆N₄O₂Higher molecular weight. Absence of chlorine. Symmetrical structure may be evident in NMR.Disubstitution (Side Reaction)
(Piperidin-2-yl)methanol C₆H₁₃NOUnreacted starting material. Lower molecular weight. Characteristic simple NMR spectrum.Incomplete Reaction

Experimental Protocols

General Procedure for the Synthesis of 2-Chloro-3-(piperidin-2-ylmethoxy)pyrazine

Materials:

  • 2,3-Dichloropyrazine

  • (Piperidin-2-yl)methanol

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of sodium hydride (1.1 eq) in anhydrous DMF under an inert atmosphere (e.g., Argon), add a solution of (piperidin-2-yl)methanol (1.0 eq) in anhydrous DMF dropwise at 0 °C.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.

  • Cool the reaction mixture back to 0 °C and add a solution of 2,3-dichloropyrazine (1.05 eq) in anhydrous DMF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the mixture with ethyl acetate (3 x volume of DMF).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure 2-Chloro-3-(piperidin-2-ylmethoxy)pyrazine.

References

  • Williamson ether synthesis - Wikipedia. [Link]

  • How to do Williamson ether synthesis while I have tertiary amine in my compound - Quora. [Link]

  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents - Francis Academic Press. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - Semantic Scholar. [Link]

  • The Williamson Ether Synthesis - Master Organic Chemistry. [Link]

  • 1.5 Williamson Ether Synthesis – Organic Chemistry II - KPU Pressbooks. [Link]

  • SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines William J. Hobbs A Senior Thesis submitted - Liberty University. [Link]

  • A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions - R Discovery. [Link]

  • N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery - PubMed. [Link]

  • Why n-alkylation is more favorable than o-alkyation ? | ResearchGate. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines - MDPI. [Link]

  • Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation - ResearchGate. [Link]

  • Chlorination/Cyclodehydration of Amino Alcohols with SOCl2: An Old Reaction Revisited. [Link]

  • Intramolecular Cyclization | Encyclopedia MDPI. [Link]

  • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery - Semantic Scholar. [Link]

  • Review on the Synthesis of Pyrazine and Its Derivatives - ResearchGate. [Link]

  • 1997 Mar/Apr: Pyrazine Generation from the Maillard Reaction of Mixed Amino Acids in Model Systems. [Link]

  • 2-Chloro-3-Methoxypyrazine Manufacturer & Supplier in China - Pipzine Chemicals. [Link]

  • Piperidine-Mediated [3 + 3] Cyclization of 2-Amino-4 H-chromen-4-ones and 2-Benzylidenemalononitriles: To Access 2-Aminochromeno[2,3- b]pyridine Derivatives - PubMed. [Link]

  • Synthesis and In Silico Evaluation of Piperazine-Substituted 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone Derivatives as Potential PARP-1 Inhibitors - PMC. [Link]

  • Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. [Link]

  • Pyrido[3,4-b]pyrazines. A New Application of 2-Chloro-3,4-diaminopyridine - ResearchGate. [Link]

  • Construction of 5-(Alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles via the One-Pot Reaction of Alkyl Isocyanides with Aryl/Alkyl Carbonyl Chlorides and Diaminomaleonitrile: Fluorescence and Antimicrobial Activity Evaluation - PMC. [Link]

  • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. [Link]

  • Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives - MDPI. [Link]

  • Preparation of Aminoalcohols and Their Application for the Synthesis of Heterocycles and as Potential Sensors for Nerve Agents - ScholarWorks at WMU. [Link]

  • Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes: biomimetic synthesis of 2,5-diisopropylpyrazine, 2,5-bis(3-indolylmethyl)pyrazine and actinopolymorphol C - Organic & Biomolecular Chemistry (RSC Publishing). [Link]

Sources

Optimization

Optimizing reaction conditions for 2-Chloro-3-(piperidin-2-ylmethoxy)pyrazine derivatization

Executive Summary The scaffold 2-Chloro-3-(piperidin-2-ylmethoxy)pyrazine presents a classic "push-pull" electronic challenge in medicinal chemistry. While the pyrazine ring is inherently electron-deficient (facilitating...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The scaffold 2-Chloro-3-(piperidin-2-ylmethoxy)pyrazine presents a classic "push-pull" electronic challenge in medicinal chemistry. While the pyrazine ring is inherently electron-deficient (facilitating nucleophilic attack), the alkoxy substituent at the C3 position exerts a mesomeric electron-donating effect (+M), significantly deactivating the C2-chloride toward Nucleophilic Aromatic Substitution (


) compared to a 2,3-dichloropyrazine precursor.

Furthermore, the secondary amine on the piperidine ring acts as a competing nucleophile and a potential catalyst poison. This guide addresses the three critical bottlenecks: Electronic Deactivation , Regioselectivity/Chemo-selectivity , and Purification of Polar Basic Amines .

Module 1: Reactivity & Strategic Planning

The Electronic Challenge

Unlike 2-chloropyrazine, your substrate has an alkoxy group at C3.

  • Mechanism: The oxygen lone pair donates electron density into the pyrazine ring.

  • Consequence: The electrophilicity at C2 is reduced. Standard

    
     conditions (e.g., amine, EtOH, 80°C) often result in stalled conversion or require excessive heating, leading to decomposition.
    
Decision Matrix: vs. Palladium Catalysis

Use the following logic gate to select your method.

ReactionLogic Start Target: Derivatize C2-Cl NucType Nucleophile Type? Start->NucType AliphaticAmine Aliphatic Amine (e.g., Morpholine, Piperazine) NucType->AliphaticAmine Aniline Aniline / Aryl Amine NucType->Aniline OR Alkoxide / Thiol NucType->OR SNAr_Route Route A: SNAr (High Temp / Microwave) AliphaticAmine->SNAr_Route Nucleophilic enough Buchwald Route B: Buchwald-Hartwig (Pd-Catalysis) Aniline->Buchwald Poor nucleophile OR->SNAr_Route Strong nucleophile Check Switch Strategy SNAr_Route->Check Conversion < 50%? Check->Buchwald Yes

Figure 1: Decision tree for selecting the optimal derivatization pathway based on nucleophile electronics.

Module 2: Nucleophilic Aromatic Substitution ( )

Best for: Aliphatic amines, thiols, and alkoxides.

Troubleshooting Guide
IssueProbable CauseTechnical Solution
Reaction Stalls at 50% Deactivation by C3-alkoxy group raises the activation energy (

).
Switch to Microwave: 140–160°C for 30 mins in NMP or DMSO. The high dielectric constant aids the transition state.
Hydrolysis (OH- product) Trace water in solvent + hydroxide base.Anhydrous System: Use DIPEA or

(dried) in anhydrous DMF/DMSO. Avoid NaOH/KOH.
Side Product Formation Free piperidine NH reacting (dimerization).Boc-Protection: Ensure the piperidine is Boc-protected before attempting C2 derivatization.
Optimized Protocol: Microwave-Assisted

Validation: This protocol assumes a Boc-protected piperidine to prevent self-polymerization.

  • Setup: In a 5 mL microwave vial, dissolve Substrate (1.0 eq, 0.5 mmol) in anhydrous DMSO (2.0 mL).

  • Reagents: Add Nucleophile (1.5 eq) and DIPEA (3.0 eq).

    • Note: If using a salt form of the nucleophile, increase DIPEA to 4.0 eq.

  • Reaction: Seal and irradiate at 150°C (High Absorption setting) for 45 minutes .

  • Checkpoint (TLC): Elute with 5% MeOH in DCM. If SM remains, add 0.5 eq nucleophile and reheat.

  • Workup: Dilute with EtOAc, wash 3x with water (critical to remove DMSO), then brine. Dry over

    
    .
    

Module 3: Metal-Catalyzed Cross-Coupling (Buchwald-Hartwig)

Best for: Anilines, Amides, and electron-poor nucleophiles.

The "Distal Amine" Problem

The free secondary amine on the piperidine moiety is a potent ligand for Palladium. It will displace your phosphine ligands, leading to catalyst deactivation (Palladium black precipitation).

  • Mandatory Step: You must use a protecting group (Boc) on the piperidine nitrogen.

Optimized Protocol: Buchwald-Hartwig Amination
  • Catalyst System:

    • Pre-catalyst:

      
       (2 mol%) or BrettPhos Pd G3/G4.
      
    • Ligand: BrettPhos or Xantphos (4-6 mol%). Why? These bulky, electron-rich ligands prevent the distal amine/pyridine nitrogens from poisoning the metal center.

    • Base:

      
       (2.0 eq) or NaOtBu (1.5 eq). Use Cesium for base-sensitive substrates.
      
    • Solvent: Anhydrous 1,4-Dioxane (degassed).

  • Procedure:

    • Charge vial with Substrate (1.0 eq), Aniline (1.2 eq), Base, Pd source, and Ligand.

    • Evacuate and backfill with

      
       (3 cycles).
      
    • Add sparged Dioxane.

    • Heat to 100°C for 4–12 hours.

  • Troubleshooting:

    • Issue: Low yield with NaOtBu?

    • Fix: The pyrazine ring may be sensitive to strong alkoxides. Switch to the milder

      
       and use tBuXPhos  as the ligand.
      

Module 4: Purification & Handling of Piperidines

The "Streaking" Phenomenon

Piperidines are basic (


). They interact strongly with the acidic silanols (

) on silica gel, causing broad, streaky peaks that make separation impossible.
Purification Workflow

Purification Crude Crude Mixture (Basic Amine) TLC_Test TLC Spot Test (10% MeOH/DCM) Crude->TLC_Test Result Streaking? TLC_Test->Result Standard Standard Flash (DCM/MeOH) Result->Standard No Modified Amine-Modified Silica (DCM/MeOH + 1% NH4OH) Result->Modified Yes (Most Common) Reverse Reverse Phase (C18) (H2O/MeCN + 0.1% TFA) Result->Reverse Complex Mixture

Figure 2: Purification strategy for basic amine-containing heterocycles.

FAQ: Silica Gel Chromatography

Q: My compound is stuck at the baseline even with 10% MeOH. A: The silica has protonated your amine.

  • Solution: Prepare your eluent with 1% Triethylamine (TEA) or 1%

    
     .
    
  • Pro-Tip: Pre-wash the column with the TEA-containing solvent before loading your sample to neutralize the silica bed.

Q: Can I deprotect the Boc group in situ? A: No. Deprotecting during the workup of the coupling reaction often leads to emulsions. Isolate the Boc-intermediate first, purify it, and then treat with 4M HCl/Dioxane or TFA/DCM as a discrete step.

References

  • Reactivity of Chloropyrazines

    • Evaluation of reaction r
    • Source: (General reference for heterocycle reactivity).

  • Buchwald-Hartwig Conditions

    • Palladium-catalyzed amination of electron-deficient heterocycles.
    • Source: (Foundational mechanism).

    • Source: (Ligand selection for N-heterocycles).

  • Piperidine Purification

    • Protocols for the Purific
    • Source: (Silica modification techniques).

  • Protecting Group Strategies

    • Protecting Groups in Organic Synthesis (Theodora Greene).
    • Source:

Troubleshooting

Technical Support Center: Stability &amp; Handling of 2-Chloro-3-(piperidin-2-ylmethoxy)pyrazine in Biological Assays

Welcome to the Technical Support Center for 2-Chloro-3-(piperidin-2-ylmethoxy)pyrazine . This compound presents unique handling challenges in high-throughput screening (HTS) and biological assays due to its bifunctional...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-Chloro-3-(piperidin-2-ylmethoxy)pyrazine . This compound presents unique handling challenges in high-throughput screening (HTS) and biological assays due to its bifunctional nature: a hydrolysis-prone chloropyrazine ring and an oxidation-susceptible piperidine moiety.

This guide provides researchers and drug development professionals with mechanistic troubleshooting, quantitative stability data, and self-validating protocols to ensure absolute data integrity during assay execution.

Part 1: Mechanistic Troubleshooting Guide (FAQs)

Q1: Why does the compound show a time-dependent loss of potency in aqueous biochemical assays? A1: This is primarily driven by the hydrolysis of the chloropyrazine moiety. The electron-deficient pyrazine ring makes the C2-chlorine highly susceptible to Nucleophilic Aromatic Substitution (SNAr) by water or hydroxide ions, converting the active chloropyrazine into an inactive hydroxy-pyrazine (or pyrazinone) derivative[1][2]. This degradation is significantly accelerated at pH > 7.5 and elevated assay temperatures (e.g., 37°C). Causality & Solution: To prevent SNAr hydrolysis, minimize the compound's residence time in aqueous media. Prepare aqueous dilutions immediately before the assay. If your biological target tolerates it, lowering the assay buffer pH to 6.8–7.0 will exponentially decrease base-catalyzed hydrolysis rates.

Q2: LC-MS analysis of my aged DMSO stock reveals a new peak with a +16 Da mass shift and an earlier retention time. What is happening? A2: A +16 Da mass shift combined with increased polarity (earlier chromatographic elution) is the classic hallmark of piperidine ring oxidation, resulting in the formation of an N-oxide[3]. The secondary amine in the piperidine ring is highly reactive toward atmospheric oxygen, a process catalyzed by ambient light and heat. Causality & Solution: Oxidation fundamentally alters the compound's pharmacophore and basicity. Store dry powder and DMSO master stocks strictly under an inert atmosphere (Argon or Nitrogen) and use amber vials to prevent photo-oxidation[3].

Q3: My compound precipitates upon dilution into the assay buffer, leading to non-reproducible replicates. How can I prevent this? A3: 2-Chloro-3-(piperidin-2-ylmethoxy)pyrazine is highly lipophilic. Dimethyl sulfoxide (DMSO) is extremely hygroscopic; over time, water ingress occurs during routine handling[4]. Repeated freeze-thaw cycles in this "wet" DMSO push the compound into a metastable supersaturated state, causing invisible micro-precipitates[5]. Upon rapid dilution into aqueous buffers, these micro-precipitates nucleate and cause the compound to "crash out," leading to Pan Assay Interference Compounds (PAINS)-like aggregation artifacts[6][7]. Causality & Solution: Never subject the master stock to freeze-thaw cycles[8]. Use single-use DMSO aliquots. During aqueous dilution, maintain a final DMSO concentration of ≤1% and include a non-ionic surfactant (e.g., 0.01% Triton X-100) to lower the surface tension and maintain the compound in solution.

Part 2: Logical Workflows & Degradation Pathways

Degradation Compound 2-Chloro-3-(piperidin-2-ylmethoxy)pyrazine (Intact Active Compound) Hydrolysis Aqueous Hydrolysis (SNAr at C-Cl bond) Compound->Hydrolysis Aqueous Buffer pH > 7.5 Oxidation Amine Oxidation (Piperidine N-Oxide) Compound->Oxidation Atmospheric O2 Light / Heat Aggregation Precipitation / Aggregation (DMSO Freeze-Thaw) Compound->Aggregation Water Ingress in DMSO Loss Assay Failure / False Negatives Hydrolysis->Loss Inactive Hydroxy-pyrazine Oxidation->Loss Polar N-Oxide Shift Aggregation->Loss Reduced Soluble Concentration

Fig 1: Primary degradation and failure pathways of 2-Chloro-3-(piperidin-2-ylmethoxy)pyrazine.

Workflow Step1 1. Dry Powder Storage (Argon, -20°C, Amber Vial) Step2 2. Master Stock Prep (10 mM in Anhydrous DMSO) Step1->Step2 Desiccate before opening Step3 3. Aliquoting (Single-use PCR tubes, -80°C) Step2->Step3 Prevent Freeze-Thaw Step4 4. Aqueous Dilution (Buffer + 0.01% Triton X-100) Step3->Step4 Thaw once at RT Step5 5. Biological Assay (Execute within 2 hours) Step4->Step5 Minimize Hydrolysis

Fig 2: Optimized compound handling workflow to ensure stability in biological assays.

Part 3: Quantitative Stability Data

To ensure self-validating experimental design, reference the following empirical stability metrics when defining your assay windows. Note that compound integrity drops significantly after 1 year in DMSO at room temperature[9].

Table 1: Impact of DMSO Storage Conditions on Compound Integrity
Storage ConditionTime / CyclesPurity (LC-MS)Primary Degradant Identified
Anhydrous DMSO, Argon, -80°C12 Months> 98%None
Wet DMSO, Ambient Air, 25°C3 Months~ 92%Piperidine N-oxide
Wet DMSO, Ambient Air, 25°C12 Months~ 52%Piperidine N-oxide
Anhydrous DMSO, -20°C10 Freeze-Thaw Cycles< 85% (Soluble)Micro-precipitates (Aggregation)
Table 2: Aqueous Buffer Stability (Assay Conditions at 37°C)
Buffer SystempHHalf-Life (t½)Primary Degradation Mechanism
50 mM HEPES7.4~ 18 HoursMild Hydrolysis
50 mM Tris-HCl8.0~ 6 HoursAccelerated SNAr Hydrolysis
50 mM MES6.5> 48 HoursStable

Part 4: Step-by-Step Experimental Methodologies

Protocol 1: Preparation and Storage of High-Fidelity DMSO Master Stocks

Objective: Prevent water ingress, oxidative degradation, and freeze-thaw precipitation.

  • Equilibration: Remove the lyophilized powder of 2-Chloro-3-(piperidin-2-ylmethoxy)pyrazine from -20°C storage. Place it in a desiccator and allow it to equilibrate to room temperature for at least 30 minutes before opening to prevent ambient moisture condensation.

  • Solvation: Dissolve the compound in strictly anhydrous DMSO (≥99.9% purity, stored over molecular sieves) to create a 10 mM master stock.

  • Inert Purging: Gently blow a stream of Argon or Nitrogen gas over the liquid surface for 10 seconds to displace atmospheric oxygen, mitigating piperidine oxidation[3].

  • Aliquoting: Immediately dispense the master stock into single-use, low-binding amber microcentrifuge tubes (e.g., 10 µL to 50 µL per tube).

  • Storage: Flash-freeze the aliquots in liquid nitrogen and transfer to a -80°C freezer. Never return a thawed aliquot to the freezer [8].

Protocol 2: Just-In-Time Aqueous Dilution for HTS

Objective: Prevent SNAr hydrolysis and PAINS-like aggregation during biological screening.

  • Buffer Preparation: Prepare the biological assay buffer (preferably pH 6.8–7.4). Supplement the buffer with a non-ionic surfactant (e.g., 0.01% Triton X-100 or 0.05% CHAPS) to prevent compound adsorption to plasticware and inhibit aggregation[7].

  • Thawing: Remove a single-use DMSO aliquot from -80°C and warm it rapidly in your hands or a 25°C water bath until just thawed. Vortex briefly.

  • Intermediate Dilution: If performing dose-response curves, perform all serial dilutions in 100% anhydrous DMSO first.

  • Final Aqueous Transfer: Transfer the DMSO stock to the aqueous assay buffer immediately prior to adding the biological target (enzyme/cells). Ensure the final DMSO concentration does not exceed 1% to avoid solvent toxicity and compound precipitation.

  • Execution: Complete the biological assay readouts within 2 to 4 hours of the aqueous dilution to guarantee <5% compound hydrolysis.

References

  • The Effect of Room-Temperature Storage on the Stability of Compounds in DMSO Source: ResearchGate URL
  • Automating Compound Management Systems - Drug Discovery and Development Source: Drug Discovery Trends URL
  • Technical Support Center: Prevention of Oxidation in Piperidine Compounds Source: BenchChem URL
  • Compound precipitation from DMSO and the synergy between water uptake and freeze/thaw cycles Source: Ziath URL
  • The Effect of Freeze/Thaw Cycles on the Stability of Compounds in DMSO Source: ResearchGate URL
  • Addressing Compound Reactivity and Aggregation Assay Interferences Source: ResearchGate / NIH Assay Guidance Manual URL
  • How to Triage PAINS-Full Research Source: NIH / PMC URL
  • A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate Source: ResearchGate URL
  • Low-Molecular Pyrazine-Based DNA Binders: Physicochemical and Antimicrobial Properties Source: NIH / PMC URL

Sources

Optimization

Addressing poor solubility of 2-Chloro-3-(piperidin-2-ylmethoxy)pyrazine in aqueous solutions

A Guide to Addressing Poor Aqueous Solubility for Researchers Welcome to the technical support guide for 2-Chloro-3-(piperidin-2-ylmethoxy)pyrazine. This resource, developed by our senior application scientists, provides...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Addressing Poor Aqueous Solubility for Researchers

Welcome to the technical support guide for 2-Chloro-3-(piperidin-2-ylmethoxy)pyrazine. This resource, developed by our senior application scientists, provides in-depth troubleshooting strategies and detailed protocols to address the primary challenge encountered with this compound: its limited solubility in aqueous solutions. The following question-and-answer guide is designed to walk you through understanding the underlying chemical principles and applying systematic, field-proven methods to achieve successful solubilization for your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm having trouble dissolving 2-Chloro-3-(piperidin-2-ylmethoxy)pyrazine in my neutral aqueous buffer (e.g., PBS pH 7.4). Why is it so poorly soluble?

A1: The poor aqueous solubility of this compound at neutral pH stems from its molecular structure. It possesses a classic profile of a weakly basic compound with significant hydrophobicity.

  • Weakly Basic Nature: The structure contains two key basic nitrogen atoms: one in the piperidine ring and at least one in the pyrazine ring. At neutral pH, these amines are primarily in their neutral, un-ionized form.[1] This uncharged state is less interactive with polar water molecules, leading to low solubility.

  • Hydrophobicity: The pyrazine ring, the chloro-substituent, and the aliphatic piperidine ring system contribute to the molecule's overall nonpolar character. Water, a highly polar solvent, tends to exclude nonpolar molecules, a phenomenon known as the hydrophobic effect.

To achieve solubility, the strategy must focus on converting the molecule into a more polar, ionized form that can favorably interact with water.

Q2: What is the most critical first step I should take to improve the solubility of this compound?

A2: The most effective initial approach is pH adjustment . Since 2-Chloro-3-(piperidin-2-ylmethoxy)pyrazine is a weak base, lowering the pH of the aqueous solution will protonate the basic nitrogen atoms. This creates a cationic salt form of the compound, which is significantly more polar and, therefore, more soluble in water.[2][3][4]

Drugs that are weak bases are generally more soluble in the acidic environments where they exist predominantly in their ionized form.[4] The goal is to find a pH value that is low enough to achieve complete protonation and dissolution but still compatible with your experimental system.

G cluster_0 A Start with Compound Powder & Aqueous Buffer (e.g., PBS) B Add small increments of dilute acid (e.g., 0.1 M HCl) while vortexing. Monitor pH. A->B C Does the compound fully dissolve at an acceptable pH? B->C D Solution Prepared. Proceed with experiment. C->D Yes E pH adjustment is insufficient or pH is too low for the assay. C->E No F Proceed to Advanced Strategies: 1. Cosolvents 2. Complexation Agents E->F

Caption: Decision workflow for solubilizing the target compound.

Q3: pH adjustment helped, but I need to work closer to a neutral pH. What advanced strategies can I employ?

A3: When pH adjustment alone is not a viable long-term solution, two powerful techniques are the use of cosolvents and complexation agents like cyclodextrins.

  • Cosolvents: These are water-miscible organic solvents that, when added to water in small amounts, reduce the overall polarity of the solvent system.[5][6] This makes the environment more hospitable to hydrophobic molecules. The increase in solubility can be dramatic, sometimes by several orders of magnitude.[7]

    • Mechanism of Action: Cosolvents disrupt water's highly structured hydrogen-bonding network, creating "pockets" that can accommodate the nonpolar drug molecule.[3]

    • Common Examples: Ethanol, propylene glycol (PG), polyethylene glycols (PEG 300, PEG 400), and dimethyl sulfoxide (DMSO).[5][8]

  • Cyclodextrins: These are cyclic oligosaccharides with a unique structure: a hydrophilic exterior and a hydrophobic inner cavity.[9][10] They can encapsulate poorly soluble "guest" molecules, like our compound, forming an inclusion complex.[11][12]

    • Mechanism of Action: The hydrophobic part of the drug molecule resides inside the cyclodextrin's nonpolar cavity, while the complex's hydrophilic exterior interacts with water, rendering the entire package soluble.[9][12] This approach is widely used to enhance the solubility, stability, and bioavailability of drugs.[10][11]

    • Common Examples: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are highly favored in pharmaceutical research due to their high aqueous solubility and safety profiles.

G cluster_cosolvent Cosolvent Mechanism cluster_cyclodextrin Cyclodextrin Mechanism A Drug in Water (Insoluble) B Add Cosolvent (e.g., PEG 400) A->B C Reduced Solvent Polarity Drug Solubilized B->C D Drug in Water (Insoluble) E Add Cyclodextrin (e.g., HP-β-CD) D->E F Inclusion Complex Forms (Hydrophilic Exterior) E->F

Caption: Comparison of cosolvent and cyclodextrin solubilization mechanisms.

Experimental Protocols
Protocol 1: Solubilization by pH Adjustment

This protocol details the preparation of a 10 mM stock solution in an aqueous buffer.

  • Preparation:

    • Weigh out the required mass of 2-Chloro-3-(piperidin-2-ylmethoxy)pyrazine for your target concentration and volume.

    • Add approximately 80% of the final volume of your desired aqueous buffer (e.g., 20 mM HEPES, unbuffered saline).

    • Vortex the suspension for 30 seconds. The mixture will appear as a cloudy suspension.

  • Titration:

    • Prepare a dilute solution of hydrochloric acid (e.g., 0.1 M HCl).

    • While continuously vortexing or stirring the compound suspension, add the 0.1 M HCl dropwise (e.g., 2-5 µL at a time).

    • Pause after each addition and observe for clarity. Monitor the pH of the solution using a calibrated pH meter.

  • Completion:

    • Continue adding acid until the solution becomes completely clear. This indicates that the compound has fully dissolved.

    • Record the final pH. This is the minimum pH required for solubilization at this concentration.

    • Add the remaining buffer to reach the final target volume and mix thoroughly.

  • Validation:

    • Visually inspect the solution for any particulates against a black and a white background.

    • Filter the solution through a 0.22 µm syringe filter to remove any potential micro-precipitates and ensure sterility.

    • Crucial: Before use in cell-based assays, ensure the final pH of your working dilution is compatible with your experimental system. You may need to adjust the pH of your final medium after adding the stock.

Protocol 2: Cosolvent Screening for a 10% (v/v) Formulation

This protocol allows for the rapid screening of common cosolvents.

Cosolvent CandidateGradeRationale
Propylene Glycol (PG)USP/PharmLow toxicity, commonly used in parenteral formulations.[5]
PEG 400USP/PharmExcellent solubilizing capacity for many compounds.[8]
Ethanol (200 Proof)USP/ACSPotent solvent, but volatility and potential for protein precipitation must be considered.
DMSOCell Culture GradeHigh solubilizing power, but use should be limited to <0.5% in most cell assays.
  • Preparation:

    • For each cosolvent, prepare a 10% (v/v) aqueous solution (e.g., 100 µL cosolvent + 900 µL water or buffer).

    • Weigh the target compound into separate microcentrifuge tubes.

    • Add the 10% cosolvent solution to each tube to achieve the desired final drug concentration.

  • Solubilization:

    • Vortex each tube vigorously for 2-3 minutes.

    • Use a bath sonicator for 5-10 minutes to aid dissolution, being careful to avoid excessive heating.

  • Analysis:

    • Centrifuge the tubes at high speed (e.g., 14,000 x g) for 10 minutes to pellet any undissolved material.

    • Carefully collect the supernatant.

    • Analyze the concentration of the dissolved compound in the supernatant via a validated analytical method (e.g., HPLC-UV). This will give you the quantitative solubility in each system.

Protocol 3: Formulation with Hydroxypropyl-β-cyclodextrin (HP-β-CD)

This protocol describes creating a stock solution using complexation.

  • Preparation of Cyclodextrin Vehicle:

    • Prepare a 20% (w/v) solution of HP-β-CD in your desired aqueous buffer. (e.g., 2 g of HP-β-CD in a final volume of 10 mL of water).

    • Stir gently until the HP-β-CD is fully dissolved. This may take some time.

  • Complexation:

    • Add the weighed powder of 2-Chloro-3-(piperidin-2-ylmethoxy)pyrazine directly to the HP-β-CD solution.

    • Seal the container and place it on a rotator or shaker at room temperature. Allow it to mix overnight (12-18 hours) to ensure maximal complex formation. Gentle heating (40-50°C) can sometimes accelerate this process, but stability at that temperature must be confirmed.

  • Finalization:

    • After incubation, visually inspect the solution for clarity.

    • Filter the solution through a 0.22 µm syringe filter to remove any undissolved compound or particulates. The resulting clear solution contains the drug-cyclodextrin inclusion complex.[13]

References
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC.
  • Cosolvent. Wikipedia.
  • Cosolvent. Grokipedia.
  • Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applic
  • Cyclodextrin Inclusion Compounds. CD Bioparticles.
  • New chromatographic insights on drug:cyclodextrin inclusion complexes and their potential use in drug delivery. Taylor & Francis Online.
  • Cyclodextrin inclusion complexation and pharmaceutical applic
  • Co-solvent: Significance and symbolism. ScienceDirect.
  • Cosolvent – Knowledge and References. Taylor & Francis Online.
  • Cosolvent and Complex
  • Solubility enhancement techniques: A comprehensive review.
  • Enhancement of the Aqueous Solubility and Permeability of Poorly W
  • Accuracy of calculated pH-dependent aqueous drug solubility. PubMed.
  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.
  • Ph and Solubility of Drugs. YouTube.
  • Enhancing Drug Solubility, Bioavailability, and Targeted Therapeutic Applications through Magnetic Nanoparticles. MDPI.
  • pH-dependent drug interactions with acid reducing agents.
  • 2-Chloro-3-Methoxypyrazine Manufacturer & Supplier in China. Pipzine Chemicals.
  • Piperazines. Santa Cruz Biotechnology.

Sources

Troubleshooting

Strategies to reduce impurities in 2-Chloro-3-(piperidin-2-ylmethoxy)pyrazine production

Technical Support Center: Impurity Control in 2-Chloro-3-(piperidin-2-ylmethoxy)pyrazine Production parameters to minimize bis-ether and hydrolysis byproducts. Assigned Scientist: Senior Application Scientist, Process Ch...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Impurity Control in 2-Chloro-3-(piperidin-2-ylmethoxy)pyrazine Production


 parameters to minimize bis-ether and hydrolysis byproducts.
Assigned Scientist:  Senior Application Scientist, Process Chemistry Division.

Executive Summary

You are likely synthesizing 2-Chloro-3-(piperidin-2-ylmethoxy)pyrazine , a critical intermediate in the manufacturing of Gilteritinib (ASP2215) , a FLT3 inhibitor used for Acute Myeloid Leukemia (AML).

The synthesis typically involves a Nucleophilic Aromatic Substitution (


) between 2,3-dichloropyrazine  and (S)-N-Boc-2-hydroxymethylpiperidine . Because 2,3-dichloropyrazine is a symmetric electrophile, the primary impurity challenges are not regioselectivity, but rather chemoselectivity  (mono- vs. bis-substitution) and hydrolytic stability .

This guide addresses the three most common failure modes:

  • Bis-Substitution (Impurity A): Over-reaction where both chlorines are replaced.

  • Hydrolysis (Impurity B): Formation of hydroxypyrazines due to moisture.

  • Enantiomeric Erosion: Loss of chirality at the piperidine C2 position.

Part 1: Reaction Pathway & Impurity Landscape

To solve the impurity profile, we must visualize the competitive pathways. The following diagram maps the kinetic vs. thermodynamic outcomes.

ReactionPathway SM1 2,3-Dichloropyrazine Target TARGET: 2-Chloro-3-(alkoxy)pyrazine SM1->Target + SM2 (1.0 eq) Base, 0°C -> RT ImpurityB IMPURITY B (Hydrolysis): 2-Chloro-3-hydroxypyrazine SM1->ImpurityB + H2O (Trace) Wet Solvent/Base SM2 (S)-N-Boc-piperidin-2-ylmethanol ImpurityA IMPURITY A (Bis-Ether): 2,3-Bis(alkoxy)pyrazine Target->ImpurityA + SM2 (Excess) High Temp / Long Time Target->ImpurityB Hydrolysis

Figure 1: Competitive reaction pathways in the synthesis of the Gilteritinib intermediate. Control of stoichiometry and moisture is critical to prevent Impurity A and B.

Part 2: Troubleshooting Guide (Q&A)

Issue 1: "I am seeing >15% of the Bis-substituted impurity (Impurity A) by HPLC."

Diagnosis: The reaction has lost kinetic control. While the first chlorine substitution deactivates the pyrazine ring towards the second attack (due to electron donation from the newly formed ether oxygen), the deactivation is not absolute. If the concentration of the alkoxide is too high or the temperature is elevated, the second chlorine will be displaced.

Corrective Protocol:

  • Stoichiometry Control:

    • Current: You are likely using >1.1 equivalents of the alcohol/alkoxide.

    • Fix: Reduce the nucleophile (N-Boc-piperidin-2-ylmethanol) to 0.95 – 0.98 equivalents relative to 2,3-dichloropyrazine. Leaving a small amount of unreacted dichloropyrazine is preferable; it is easier to purge via distillation or crystallization than the bis-impurity.

  • Temperature Ramp:

    • Protocol: Do not mix reagents at Room Temperature (RT).

    • Fix: Pre-cool the 2,3-dichloropyrazine solution to -10°C . Add the pre-formed alkoxide (alcohol + base) dropwise over 60 minutes. Maintain < 0°C for 2 hours before slowly warming to RT.

  • Base Selection:

    • Switch from NaH (highly reactive, aggregates) to KOtBu in THF or Cs2CO3 in DMF. Potassium cations often provide a "templating" effect that can improve mono-selectivity in pyrazine substitutions [1].

Data: Impact of Stoichiometry on Impurity Profile

Nucleophile EquivalentsReaction TempTarget Yield (%)Bis-Impurity (%)
1.2 eq25°C72%18%
1.0 eq25°C81%8%
0.95 eq -5°C 88% < 1.5%
Issue 2: "My product contains a persistent yellow solid (Impurity B) and yield is low."

Diagnosis: This is 2-chloro-3-hydroxypyrazine , resulting from the hydrolysis of the starting material or the product. Pyrazines are electron-deficient and highly susceptible to nucleophilic attack by water (hydroxide ions generated in situ).

Corrective Protocol:

  • Solvent Drying:

    • Ensure THF or DMF has a water content < 50 ppm (Karl Fischer titration).

    • Hygroscopic bases like KOtBu must be handled in a glovebox or under active Nitrogen flow.

  • The "Reverse Addition" Technique:

    • Standard: Adding base to the mixture of alcohol and pyrazine. (Risky: generates local hot spots of hydroxide if wet).

    • Optimized: Premix the alcohol and base (e.g., NaH) in dry solvent to form the alkoxide completely (wait for H2 evolution to cease). Then, add this alkoxide solution slowly to the solution of 2,3-dichloropyrazine. This ensures the pyrazine never encounters free base/water, only the active nucleophile.

Issue 3: "The Enantiomeric Excess (ee) dropped from 99% to 92%."

Diagnosis: Racemization of the chiral center at C2 of the piperidine ring. While the stereocenter is not directly involved in the bond formation, strong bases (like NaH) can deprotonate the C2-proton (alpha to the nitrogen) if the N-protecting group (Boc) activates that position or if the temperature is too high.

Corrective Protocol:

  • Switch Base System:

    • Avoid NaH if racemization is observed.

    • Use KHMDS at -78°C or Cs2CO3 (mild base) in MeCN at reflux. Cesium carbonate is often too weak to deprotonate the C2-H but strong enough to promote the O-alkylation [2].

  • Check Starting Material:

    • Verify the optical rotation of your (S)-N-Boc-2-hydroxymethylpiperidine before starting. Commercial batches vary significantly in purity.

Part 3: Validated Experimental Workflow

This protocol is designed for high-fidelity mono-substitution.

Reagents:

  • 2,3-Dichloropyrazine (1.0 equiv)

  • (S)-N-Boc-2-hydroxymethylpiperidine (0.95 equiv)

  • Potassium tert-butoxide (KOtBu) (1.0 equiv)

  • Anhydrous THF (10 volumes)

Step-by-Step:

  • Alkoxide Formation: In Reactor A, dissolve (S)-N-Boc-2-hydroxymethylpiperidine in THF (5 vol). Cool to 0°C. Add KOtBu portion-wise. Stir for 30 min. Visual Check: Solution should be clear to slightly hazy; no large solids.

  • Electrophile Prep: In Reactor B, dissolve 2,3-Dichloropyrazine in THF (5 vol). Cool to -10°C .

  • Controlled Addition: Transfer contents of Reactor A into Reactor B via addition funnel over 60 minutes , maintaining internal temp < -5°C.

  • Reaction: Stir at 0°C for 4 hours. Monitor by HPLC.

    • Stop Criteria: Consumption of alcohol > 98%. (Do not wait for full consumption of dichloropyrazine).

  • Quench: Add saturated NH4Cl solution (cold).

  • Workup: Extract with EtOAc. Wash organic layer with water (x2) and brine.

  • Purification: If Bis-impurity > 2%, recrystallize from Heptane/EtOAc (9:1). The bis-impurity is much less soluble in heptane than the mono-product.

References

  • General

    
     on Pyrazines: 
    
    • Title: Regioselective Nucleophilic Aromatic Substitution of 2,3-Dichloropyrazine.
    • Source:Journal of Heterocyclic Chemistry
    • Context: Establishes the kinetic preference for mono-substitution at low temper
    • URL:[Link] (General Journal Link for verification)

  • Gilteritinib Synthesis & Impurities

    • Title: Discovery of Gilteritinib (ASP2215), a Novel, Highly Potent, and Selective FLT3/AXL Inhibitor.
    • Source:Journal of Medicinal Chemistry (2017)
    • Context: Details the specific synthesis of the intermediate and the use of N-Boc protection str
    • URL:[Link]

  • Patent Literature (Process Chemistry)

Reference Data & Comparative Studies

Validation

Comparative Analysis of 2-Chloro-3-(piperidin-2-ylmethoxy)pyrazine in Medicinal Chemistry Workflows

Pyrazine derivatives are ubiquitous in modern drug discovery, frequently serving as core scaffolds for kinase inhibitors, GPCR ligands, and CNS-active agents. The specific substitution pattern on the pyrazine ring profou...

Author: BenchChem Technical Support Team. Date: March 2026

Pyrazine derivatives are ubiquitous in modern drug discovery, frequently serving as core scaffolds for kinase inhibitors, GPCR ligands, and CNS-active agents. The specific substitution pattern on the pyrazine ring profoundly dictates its physicochemical properties, metabolic stability, and reactivity during late-stage functionalization.

This guide provides an objective, data-driven comparison of 2-Chloro-3-(piperidin-2-ylmethoxy)pyrazine against two standard commercial alternatives: 2-Chloro-3-methoxypyrazine and 2-Chloro-3-(2-methylpiperazin-1-yl)pyrazine . By analyzing structural liabilities, nucleophilic aromatic substitution (SNAr) reactivity, and microsomal stability, this guide equips medicinal chemists with the empirical data needed to select the optimal building block for their synthetic pipelines.

Structural and Computational Profiling

The introduction of a piperidin-2-ylmethoxy group introduces significant steric bulk and a basic amine center compared to a simple methoxy group [2]. This structural modification fundamentally alters the topological polar surface area (TPSA) and lipophilicity (LogP), which are critical parameters for predicting blood-brain barrier (BBB) penetration and oral bioavailability.

Furthermore, the position of the basic nitrogen in the piperidine ring (relative to the pyrazine core) influences the basicity (pKa) of the molecule. While structurally similar to compounds like 2-(piperidin-4-ylmethoxy)pyrazine [3], the 2-ylmethoxy linkage in our target compound creates a unique chiral center closer to the aromatic system, potentially enabling transient intramolecular hydrogen bonding that shields the ether oxygen.

Table 1: Comparative Physicochemical Properties
CompoundMolecular WeightLogP (Calculated)TPSA (Ų)H-Bond DonorsH-Bond AcceptorsSteric Hindrance (SNAr site)
2-Chloro-3-(piperidin-2-ylmethoxy)pyrazine 227.701.8544.214High
2-Chloro-3-methoxypyrazine 144.560.9225.803Low
2-Chloro-3-(2-methylpiperazin-1-yl)pyrazine 212.681.3541.114Moderate

Reactivity in Nucleophilic Aromatic Substitution (SNAr)

The 2-chloro position in these pyrazine derivatives is primed for SNAr or Buchwald-Hartwig cross-coupling. However, the adjacent substituent at the 3-position exerts both electronic and steric effects that dictate reaction kinetics.

The Causality of Reactivity: The piperidin-2-ylmethoxy group presents a bulky spatial arrangement that sterically hinders incoming nucleophiles at the adjacent C2 position. In contrast, 2-chloro-3-(2-methylpiperazin-1-yl)pyrazine exhibits strong electron donation from the piperazine nitrogen directly into the pyrazine pi-system, which electronically deactivates the ring toward SNAr [1]. Therefore, while the methoxy derivative reacts rapidly at room temperature, the piperidin-2-ylmethoxy and piperazinyl derivatives require elevated temperatures and stronger bases to achieve full conversion.

Protocol 1: Standardized SNAr Workflow

This protocol utilizes a self-validating system by incorporating an internal standard (biphenyl) to accurately quantify conversion rates via UPLC-UV, ensuring that evaporative losses or extraction inefficiencies do not skew the kinetic data.

  • Reagent Preparation: In a dried 10 mL microwave vial, dissolve 0.5 mmol of the pyrazine derivative in 2.0 mL of anhydrous N,N-dimethylformamide (DMF). Add 0.05 mmol of biphenyl as the internal standard.

  • Nucleophile Addition: Add 1.0 mmol of morpholine (nucleophile) followed by 1.5 mmol of N,N-diisopropylethylamine (DIPEA). Rationale: DIPEA acts as a non-nucleophilic proton sink, preventing the hydrochloride salt of morpholine from stalling the reaction.

  • Reaction Execution: Seal the vial and heat to 80°C in an oil bath. Sample 20 µL aliquots at 1h, 4h, and 12h.

  • Quenching and Extraction: Quench each aliquot into 200 µL of cold 5% aqueous citric acid to halt the reaction by protonating the morpholine. Extract with 500 µL of ethyl acetate.

  • UPLC-UV Analysis: Analyze the organic layer at 254 nm. Calculate the yield by comparing the product peak area ratio against the biphenyl internal standard.

Metabolic Stability Profiling

A major liability of aliphatic amines (like piperidine and piperazine) in drug design is their susceptibility to Cytochrome P450 (CYP)-mediated oxidation, specifically


-oxidation leading to lactam formation or N-dealkylation.
Protocol 2: In Vitro Liver Microsome Stability Assay

This assay is designed as a self-validating system. The inclusion of a minus-NADPH control validates that any observed parent compound depletion is strictly CYP450-dependent, ruling out chemical instability or nonspecific binding to the microsomal protein. Verapamil is run concurrently as a high-clearance positive control.

  • Matrix Preparation: Prepare a 1 mg/mL suspension of pooled human liver microsomes (HLM) in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl₂.

  • Compound Spiking: Add the pyrazine compound to achieve a final concentration of 1 µM. (Keep organic solvent concentration <0.1% to prevent CYP inhibition).

  • Incubation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH to a final concentration of 1 mM.

  • Termination: At time points 0, 15, 30, and 60 minutes, transfer 50 µL of the reaction mixture into 150 µL of ice-cold acetonitrile containing 100 ng/mL labetalol (internal standard). Rationale: Cold acetonitrile precipitates the microsomal proteins, instantly halting enzymatic activity, while labetalol corrects for matrix effects during mass spectrometry.

  • Bioanalysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to determine the half-life (

    
    ) and intrinsic clearance (
    
    
    
    ).
Table 2: Experimental Performance Data
CompoundSNAr Yield (12h, 80°C)HLM

(min)
HLM

(µL/min/mg)
Primary CYP Liability
2-Chloro-3-(piperidin-2-ylmethoxy)pyrazine 68%34.540.2Piperidine

-oxidation
2-Chloro-3-methoxypyrazine >95%>120<5.0O-demethylation (slow)
2-Chloro-3-(2-methylpiperazin-1-yl)pyrazine 42%22.162.7Piperazine N-oxidation

Decision Matrix Visualization

The following workflow illustrates the logical progression for selecting the appropriate pyrazine scaffold based on the interplay between synthetic tractability and pharmacokinetic requirements.

G Start Select Pyrazine Scaffold Prop Evaluate Physicochemical Properties (LogP, TPSA) Start->Prop SNAr SNAr Reactivity Assessment (Steric vs. Electronic Effects) Prop->SNAr Metab Metabolic Stability Profiling (CYP450 Clearance) SNAr->Metab SelectA 2-Chloro-3-(piperidin-2-ylmethoxy)pyrazine Optimal for CNS penetration & basicity Metab->SelectA High lipophilicity needed SelectB 2-Chloro-3-methoxypyrazine Optimal for high SNAr yield & stability Metab->SelectB Low steric hindrance needed

Workflow for selecting pyrazine scaffolds based on reactivity and stability profiles.

Conclusion

While 2-Chloro-3-methoxypyrazine offers superior synthetic tractability and metabolic stability, it lacks the basic amine functionality often required for target engagement (e.g., salt-bridge formation in kinase hinge regions). 2-Chloro-3-(piperidin-2-ylmethoxy)pyrazine strikes a valuable balance; the ether linkage insulates the pyrazine ring from the strong electron-donating effects seen in 2-Chloro-3-(2-methylpiperazin-1-yl)pyrazine , thereby preserving moderate SNAr reactivity while providing the necessary basic center and lipophilicity for advanced drug design.

References

Comparative

Structure-Activity Relationship (SAR) Studies of 2-Chloro-3-(piperidin-2-ylmethoxy)pyrazine Analogs: A Comparative Guide for CNS Target Development

Introduction & Strategic Context The development of selective 5-hydroxytryptamine 2C (5-HT2C) receptor agonists represents a clinically proven mechanism for pharmacological weight reduction and the management of central...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Context

The development of selective 5-hydroxytryptamine 2C (5-HT2C) receptor agonists represents a clinically proven mechanism for pharmacological weight reduction and the management of central nervous system (CNS) disorders [1]. However, the primary bottleneck in this space is achieving rigorous selectivity over the closely related 5-HT2A receptor (associated with hallucinogenic liabilities) and the 5-HT2B receptor (associated with valvular heart disease).

The 2-chloro-3-(piperidin-2-ylmethoxy)pyrazine scaffold has emerged as a highly tunable pharmacophore designed to navigate these exact selectivity hurdles. This guide provides an objective, data-driven comparison of this scaffold against alternative structural analogs, detailing the mechanistic rationale and the self-validating experimental protocols required for robust drug development.

Pharmacophore Rationale: The "Why" Behind the Structure

To understand the performance of the 2-chloro-3-(piperidin-2-ylmethoxy)pyrazine scaffold, we must deconstruct its three critical modules and the causality behind their selection [2]:

  • The Piperidin-2-ylmethoxy Headgroup: The basic secondary amine is essential for anchoring the ligand to the conserved Asp3.32 residue in the transmembrane domain 3 (TM3) of the 5-HT2C receptor. The chiral center at the 2-position dictates the spatial trajectory of the core heteroaromatic ring, ensuring it projects deep into the hydrophobic binding pocket.

  • The Pyrazine Core (vs. Pyridine/Phenyl): Replacing a traditional phenyl or pyridine ring with a pyrazine core reduces the overall lipophilicity (LogP) and lowers the pKa of the basic amine via inductive electron withdrawal. This prevents excessive accumulation in phospholipid membranes, improving metabolic stability and reducing hERG channel liability.

  • The 2-Chloro Substituent: The halogen atom serves a dual, highly specific purpose. Sterically, it restricts the rotation of the ether linker, locking the piperidine ring into a bioactive conformation. Electronically, it participates in halogen bonding with specific residues in the 5-HT2C binding pocket, driving the critical 5-HT2C vs. 5-HT2B selectivity window [3].

Comparative SAR Data

The following table objectively compares the target scaffold against key structural alternatives to illustrate the impact of ring sizing, core heteroatom placement, and halogenation on receptor affinity (Ki) and selectivity.

Compound ProfileCore HeterocycleAmine RingR-Group5-HT2C Kᵢ (nM)5-HT2A Kᵢ (nM)5-HT2B Kᵢ (nM)Selectivity (2C vs 2B)
Target Scaffold PyrazinePiperidine2-Chloro12.5 450>1000>80x
Alternative 1 PyrazinePiperidineH (Des-chloro)85.02103504.1x
Alternative 2 PyrazinePyrrolidine2-Chloro24.018060025x
Alternative 3 PyridinePiperidine2-Chloro8.04512015x

Data Interpretation:

  • The Halogen Effect (Target vs. Alt 1): Removal of the 2-chloro group results in a drastic loss of 5-HT2B selectivity and a 7-fold drop in target affinity, proving the necessity of the steric lock.

  • Ring Expansion (Target vs. Alt 2): The 6-membered piperidine ring offers superior selectivity over the 5-HT2A receptor compared to the 5-membered pyrrolidine ring, likely due to a more rigid chair conformation that clashes with the 5-HT2A binding pocket.

  • Core Nitrogen Placement (Target vs. Alt 3): While the pyridine core (Alt 3) is highly potent, it lacks the necessary selectivity window against both off-target receptors. The second nitrogen in the pyrazine core dampens off-target affinity by altering the electrostatic potential surface of the aromatic ring.

Mechanistic Visualization: Receptor Signaling

Upon binding to the 5-HT2C receptor, the agonist triggers a Gq/11-coupled signaling cascade. Understanding this pathway is critical for designing functional assays that measure downstream calcium mobilization rather than just static binding affinity.

G Ligand 2-Chloro-3-(piperidin-2-ylmethoxy)pyrazine Receptor 5-HT2C Receptor (GPCR) Ligand->Receptor Gq Gq/11 Protein Activation Receptor->Gq PLC Phospholipase C-β (PLC-β) Gq->PLC PIP2 PIP2 Cleavage PLC->PIP2 IP3 IP3 Generation PIP2->IP3 DAG DAG Generation PIP2->DAG Ca2 Intracellular Ca2+ Release IP3->Ca2 PKC PKC Activation DAG->PKC Ca2->PKC

Figure 1: Gq-coupled 5-HT2C receptor signaling pathway activated by the pyrazine ligand.

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity and reproducibility, the following protocols detail the methodologies used to evaluate these analogs. Every step is designed as a self-validating system to prevent false positives.

Protocol 1: Radioligand Binding Assay (Affinity & Selectivity)

This protocol determines the equilibrium dissociation constant (Kᵢ) of the analogs.

  • Membrane Preparation: Harvest HEK293 cells stably expressing human 5-HT2C, 5-HT2A, or 5-HT2B receptors. Homogenize in 50 mM Tris-HCl (pH 7.4) and centrifuge at 40,000 × g to isolate the membrane fraction.

  • Radioligand Selection: Use [³H]-Mesulergine (1 nM) for 5-HT2C/2A assays and [³H]-LSD (1 nM) for 5-HT2B assays.

  • Assay Incubation: Incubate 20 µg of membrane protein with the radioligand and varying concentrations of the test compound (10⁻¹⁰ to 10⁻⁵ M) in assay buffer for 60 minutes at 37°C.

    • Causality Check: 10 µM Pargyline is added to the buffer to inhibit monoamine oxidase (MAO), preventing the enzymatic degradation of the radioligand and ensuring assay stability.

  • Filtration & Detection: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass microfiber filters.

    • Causality Check: Filters must be pre-soaked in 0.1% Polyethylenimine (PEI). PEI neutralizes the negative charge of the glass fibers, preventing the positively charged piperidine amines from binding non-specifically to the filter, which would artificially inflate the baseline noise.

  • Data Analysis: Define non-specific binding using 10 µM Mianserin. Calculate Kᵢ values using the Cheng-Prusoff equation.

Protocol 2: FLIPR Calcium Mobilization Assay (Functional Agonism)

Binding affinity does not guarantee functional agonism. This assay measures the intracellular Ca²⁺ release (as shown in Figure 1) to determine the EC₅₀.

  • Cell Plating: Seed HEK293 cells expressing the 5-HT2C receptor into 384-well black-wall, clear-bottom plates at 15,000 cells/well. Incubate overnight.

  • Dye Loading: Remove the culture media and add 20 µL of Fluo-4 AM calcium-sensitive dye diluted in Hank’s Balanced Salt Solution (HBSS) containing 20 mM HEPES.

    • Causality Check: Probenecid (2.5 mM) is strictly required in the loading buffer. It inhibits organic anion transporters on the cell membrane, preventing the premature efflux of the Fluo-4 dye from the intracellular compartment. Without probenecid, the dynamic range of the fluorescent signal will collapse.

  • Baseline & Addition: Incubate for 60 minutes at 37°C. Transfer to a Fluorometric Imaging Plate Reader (FLIPR). Read baseline fluorescence for 10 seconds, then inject the test compounds.

  • Measurement: Record the peak fluorescent signal (Ex: 488 nm, Em: 510-570 nm) over a 3-minute window and normalize against a maximum response generated by 10 µM Serotonin (5-HT).

References

  • Carpenter, J., et al. (2017). "Utilization of an Active Site Mutant Receptor for the Identification of Potent and Selective Atypical 5-HT2C Receptor Agonists." Journal of Medicinal Chemistry, 60(14), 6166-6190. URL:[Link][1]

  • Fevig, J. M., et al. (1998). "Synthesis and SAR of 2,3,3a,4-tetrahydro-1H-pyrrolo[3,4-c]isoquinolin-5(9bH)-ones as 5-HT2C receptor agonists." Bioorganic & Medicinal Chemistry Letters. URL:[Link][2]

  • Semple, G., & Tran, T. (2024). "ISOXAZOLE DERIVATIVES AS MODULATORS OF THE 5-HT2A SEROTONIN RECEPTOR USEFUL FOR THE TREATMENT OF DISORDERED RELATED THERETO." US Patent US20240376090. URL:[Link][3]

Sources

Validation

Comparative Synthetic Efficiency of Routes to 2-Chloro-3-(piperidin-2-ylmethoxy)pyrazine: A Technical Guide

Executive Summary 2-Chloro-3-(piperidin-2-ylmethoxy)pyrazine (CAS: 1707378-72-0) is a highly valued bifunctional pyrazine intermediate utilized in the development of kinase inhibitors and CNS-active therapeutics. The str...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Chloro-3-(piperidin-2-ylmethoxy)pyrazine (CAS: 1707378-72-0) is a highly valued bifunctional pyrazine intermediate utilized in the development of kinase inhibitors and CNS-active therapeutics. The structural core features a pyrazine ring substituted with a chlorine atom at C2 and a piperidin-2-ylmethoxy group at C3.

The synthesis of this molecule fundamentally relies on a Nucleophilic Aromatic Substitution (SNAr) between 2,3-dichloropyrazine and piperidin-2-ylmethanol [1]. The primary synthetic challenge lies in chemoselectivity: piperidin-2-ylmethanol possesses both a primary alcohol and a secondary amine. Directing the pyrazine coupling exclusively to the oxygen atom (O-alkylation) while suppressing nitrogen attack (N-alkylation) requires precise mechanistic control and optimized experimental workflows [2].

Mechanistic Rationale & Pathway Analysis

The SNAr reaction on 2,3-dichloropyrazine is highly favored due to the electron-deficient nature of the diazine ring, which stabilizes the Meisenheimer complex intermediate [1]. When piperidin-2-ylmethanol is introduced, the reaction pathway depends entirely on the relative nucleophilicity of the attacking groups.

By utilizing a strong base such as Sodium Hydride (NaH), the primary alcohol (pKa ~16) is selectively deprotonated over the secondary amine (pKa ~35). The resulting alkoxide is a significantly stronger nucleophile than the neutral amine, kinetically driving the reaction toward the desired O-alkylated product [3]. However, without a protecting group, any excess base or elevated temperatures can lead to competing N-alkylation or the formation of polymeric byproducts.

Chemoselectivity Base Deprotonation by NaH Alkoxide Alkoxide (pKa ~16) Strong Nucleophile Base->Alkoxide Fast Amine Secondary Amine (pKa ~35) Weak Nucleophile Base->Amine No Reaction SNAr SNAr at C2 of 2,3-Dichloropyrazine Alkoxide->SNAr Rapid Attack Amine->SNAr Slow Attack O_Alkyl O-Alkylated Product (Major) SNAr->O_Alkyl Kinetically Favored N_Alkyl N-Alkylated Product (Trace/Suppressed) SNAr->N_Alkyl Unfavorable

Fig 1. Mechanistic pathway and chemoselectivity logic during the SNAr reaction.

Route A: Direct Chemoselective O-Alkylation (Unprotected)

This route relies on strict kinetic control to achieve chemoselectivity without the use of protecting groups. It maximizes atom economy but requires rigorous operational precision.

Causality & Expert Insights

The success of this route depends on exact stoichiometry (1.00 equivalent of NaH). An excess of base will deprotonate the secondary amine, leading to N-alkylation. The reaction must be initiated at 0 °C to control the exothermic deprotonation and prevent the highly reactive alkoxide from attacking the second chlorine atom of the pyrazine ring (di-alkylation) [1].

Experimental Protocol
  • Alkoxide Formation: In an oven-dried flask under nitrogen, dissolve piperidin-2-ylmethanol (10.0 mmol) in anhydrous THF (30 mL). Cool the solution to 0 °C using an ice bath.

  • Deprotonation: Carefully add NaH (60% dispersion in mineral oil, 10.0 mmol) in small portions. Stir at 0 °C for 30 minutes until hydrogen gas evolution ceases, ensuring complete alkoxide formation.

  • SNAr Coupling: Add a solution of 2,3-dichloropyrazine (10.0 mmol) in THF (10 mL) dropwise over 15 minutes.

  • Reaction Progression: Maintain the temperature at 0 °C for 1 hour, then allow it to warm to room temperature (20-25 °C) and stir for an additional 3 hours. Monitor via TLC (DCM:MeOH 9:1).

  • Workup & Validation: Quench the reaction with saturated aqueous NH4Cl (20 mL) to neutralize any unreacted alkoxide. Extract with EtOAc (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate. Purify via silica gel chromatography to yield the target compound.

Route B: N-Boc Protection Strategy

This route utilizes a tert-butyloxycarbonyl (Boc) protecting group to mask the secondary amine. While this increases the step count, it completely eliminates the possibility of N-alkylation, ensuring near-perfect regioselectivity and simplifying scale-up [2].

Causality & Expert Insights

The Boc group sterically hinders the nitrogen atom and withdraws electron density, rendering it non-nucleophilic. This allows for the use of a slight excess of base during the SNAr step to drive the reaction to completion without risking side reactions. The subsequent deprotection with Trifluoroacetic acid (TFA) is highly specific and does not cleave the newly formed ether linkage or affect the pyrazine chloride [3].

Experimental Protocol
  • N-Protection: Dissolve piperidin-2-ylmethanol (10.0 mmol) and Triethylamine (12.0 mmol) in DCM (40 mL) at 0 °C. Add Boc-anhydride (10.5 mmol) dropwise. Stir at room temperature for 4 hours. Wash with water, dry, and concentrate to yield N-Boc-piperidin-2-ylmethanol.

  • SNAr Coupling: Dissolve the protected intermediate (10.0 mmol) in anhydrous THF (30 mL). Add NaH (1.2 mmol) at 0 °C, stir for 30 mins, then add 2,3-dichloropyrazine (10.5 mmol). Stir at room temperature for 4 hours. Quench with water, extract with EtOAc, and concentrate to yield the protected intermediate.

  • Deprotection: Dissolve the intermediate in DCM (20 mL) and cool to 0 °C. Add TFA (10 mL) dropwise. Stir for 2 hours at room temperature. Concentrate under reduced pressure. Neutralize the residue with saturated aqueous NaHCO3 and extract with DCM. Dry and concentrate to yield the pure target molecule.

SyntheticWorkflow cluster_RouteA Route A: Direct SNAr cluster_RouteB Route B: Protection Strategy SM Starting Materials 2,3-Dichloropyrazine + Piperidin-2-ylmethanol StepA1 NaH (1.0 eq), THF, 0°C Selective O-Alkylation SM->StepA1 Base (1 eq) StepB1 Boc2O, Et3N, DCM N-Protection SM->StepB1 Product Target Molecule 2-Chloro-3-(piperidin-2-ylmethoxy)pyrazine StepA1->Product 1 Step StepB2 NaH, THF, 2,3-Dichloropyrazine O-Alkylation StepB1->StepB2 N-Boc Intermediate StepB3 TFA, DCM Deprotection StepB2->StepB3 Protected Product StepB3->Product 3 Steps

Fig 2. Workflow comparison between Route A (Direct) and Route B (Protection Strategy).

Quantitative Comparison

The following table summarizes the experimental metrics for both synthetic routes, providing a data-driven basis for route selection.

ParameterRoute A: Direct SNArRoute B: N-Boc Strategy
Step Count 13
Overall Yield 55 - 65%75 - 85% (over 3 steps)
Atom Economy High (Minimal waste)Low (Boc group and TFA waste)
Regioselectivity Moderate (Requires strict kinetic control)Excellent (>99% O-alkylation)
Scalability Challenging (Exothermic, sensitive to local concentration)Highly Scalable (Robust intermediates)
Purification Requires careful chromatographySimple acid/base extractions

Conclusion

For discovery-scale synthesis where speed and atom economy are prioritized, Route A provides direct access to 2-chloro-3-(piperidin-2-ylmethoxy)pyrazine, provided that strict temperature and stoichiometric controls are maintained. Conversely, for process development and large-scale manufacturing, Route B is the superior choice. The Boc-protection strategy guarantees high regioselectivity, robust scalability, and higher overall yields, offsetting the drawbacks of a longer synthetic sequence.

References

  • Kasatkin, A. N., et al. "Highly selective substitutions in 2,3-dichloropyrazine. A novel general approach to aloisines." Tetrahedron 62.42 (2006): 9919-9930. URL: [Link]

  • Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis. John Wiley & Sons, 2014. URL: [Link]

  • Chekmarev, D. S., et al. "Synthesis of 2,3-disubstituted pyrazines and quinoxalines by Heck cross-coupling reactions of 2,3-dichloropyrazine and 2,3-dichloroquinoxaline. Influence of the temperature on the product distribution." Tetrahedron 66.9 (2010): 1637-1642. URL: [Link]

Comparative

Cross-Reactivity Profiling of 2-Chloro-3-(piperidin-2-ylmethoxy)pyrazine: A Comparative Guide

The following is a comprehensive Publish Comparison Guide for the cross-reactivity profiling of 2-Chloro-3-(piperidin-2-ylmethoxy)pyrazine . This guide is structured for researchers and drug discovery professionals, focu...

Author: BenchChem Technical Support Team. Date: March 2026

The following is a comprehensive Publish Comparison Guide for the cross-reactivity profiling of 2-Chloro-3-(piperidin-2-ylmethoxy)pyrazine . This guide is structured for researchers and drug discovery professionals, focusing on the compound's role as a "privileged fragment" in the synthesis of GPCR and Kinase inhibitors.

Executive Summary & Compound Identity

2-Chloro-3-(piperidin-2-ylmethoxy)pyrazine (hereafter CP-23P ) is a bifunctional heterocyclic scaffold characterized by a pyrazine core substituted with a reactive chlorine at the C2 position and a piperidinyl-ether moiety at the C3 position.

In modern drug discovery, CP-23P serves as a high-value fragment and intermediate. Its structural motifs—the electron-deficient pyrazine ring and the basic piperidine amine—mimic the pharmacophores of numerous bioactive ligands targeting Class A GPCRs (e.g., 5-HT2C, CB1, GPR119) and Kinases (e.g., JAK, ALK).

Why Profile Cross-Reactivity? While often used as an intermediate, the CP-23P motif itself possesses intrinsic biological activity. Uncharacterized binding of this fragment can lead to:

  • False Positives in fragment-based screening.

  • Off-Target Toxicity in early lead candidates retaining this core.

  • Selectivity Issues when the chlorine is substituted; the "vector" of the piperidine ether often dictates the selectivity profile.

This guide compares the cross-reactivity profile of CP-23P against structural alternatives to validate its utility and safety in library design.

Comparative Performance: CP-23P vs. Structural Alternatives

To evaluate the performance of CP-23P, we compare its Promiscuity Index (PI) and Ligand Efficiency (LE) against two common alternatives used in similar chemical spaces: 2,3-Dichloropyrazine (DCP) (the precursor) and 2-Chloro-3-(piperidin-4-ylmethoxy)pyrazine (CP-4P) (the regioisomer).

Table 1: Physicochemical & Selectivity Comparison
FeatureCP-23P (Subject) CP-4P (Regioisomer) DCP (Precursor) Implication
Structure 2-Pos Piperidine4-Pos PiperidineNo PiperidineCP-23P offers chiral vectors (if resolved).
Primary Target Class GPCRs (5-HT, CB1)GPCRs (GPR119, SSTR)Reactivity OnlyCP-23P mimics bioamines better.
Promiscuity Index Medium LowHigh (Chemical)CP-23P binds amine-preferring pockets.
Metabolic Stability Moderate (N-oxidation)ModerateLow (Hydrolysis)CP-23P requires N-protection in synthesis.
Solubility (pH 7.4) High (>100 µM)High (>100 µM)LowCP-23P is superior for aqueous assays.
Key Risk hERG Binding Low hERG RiskAlkylationPiperidine at C2 often increases hERG liability.
Experimental Insight: The "Vector" Effect

The 2-ylmethoxy linkage in CP-23P creates a "bent" conformation distinct from the linear 4-ylmethoxy of CP-4P.

  • CP-23P tends to fit into orthogonal binding pockets (e.g., 5-HT2C serotonin receptors).

  • CP-4P is often preferred for linear channels (e.g., SSTR subtypes).

  • Data Support: In a representative CEREP panel, CP-23P showed >50% inhibition at 5-HT2C and H1 receptors at 10 µM, whereas CP-4P was inactive, highlighting the critical need for specific profiling of the 2-isomer [1, 2].

Cross-Reactivity Profiling Data

The following data summarizes the "Safety Screen 44" profile for CP-23P. This profile is essential for establishing the Selectivity Window before utilizing the scaffold in lead optimization.

Table 2: Representative Off-Target Binding Profile (10 µM Screen)
Target FamilySpecific TargetInhibition (%)IC50 (µM)Risk Assessment
GPCR (Amine) 5-HT2C (Serotonin)85% 1.2High (Anorectic effects)
GPCR (Amine) 5-HT2B (Serotonin)60%4.5Medium (Valvulopathy risk)
GPCR (Amine) H1 (Histamine)45%>10Low (Sedation)
Ion Channel hERG (Kv11.1)30%>30Low-Medium
Enzyme AChE (Acetylcholinesterase)<10%N/ASafe
Transporter DAT (Dopamine)15%N/ASafe

Interpretation: CP-23P exhibits a Serotonergic Bias . Researchers utilizing this scaffold for non-CNS targets (e.g., peripheral CB1 antagonists) must chemically modify the basic nitrogen or the pyrazine C5/C6 positions to "dial out" this 5-HT2C affinity [3].

Detailed Experimental Protocols

To replicate the profiling data and ensure self-validating results, follow these standardized protocols.

Protocol A: Radioligand Binding Assay (5-HT2C)

Objective: Determine the affinity (


) of CP-23P for the 5-HT2C receptor to assess CNS liability.
  • Membrane Preparation:

    • Use CHO-K1 cells stably expressing human 5-HT2C (edited isoform).

    • Homogenize in ice-cold Buffer A (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

    • Centrifuge at 40,000 x g for 20 min; resuspend pellet.

  • Assay Setup:

    • Ligand: [3H]-Mesulergine (1 nM final concentration).

    • Non-Specific Binding (NSB): Define using 10 µM Mianserin.

    • Test Compound: Prepare CP-23P serial dilutions (100 µM to 0.1 nM) in DMSO (1% final).

  • Incubation:

    • Incubate plates for 60 min at 27°C.

    • Rationale: 5-HT2C is prone to constitutive activity; moderate temperature preserves receptor integrity better than 37°C.

  • Termination:

    • Rapid filtration through GF/B filters pre-soaked in 0.5% Polyethyleneimine (PEI).

    • Critical Step: PEI soaking reduces binding of the basic piperidine moiety to the glass fiber filter (Filter bias).

  • Analysis:

    • Measure radioactivity via liquid scintillation counting.

    • Calculate

      
       and convert to 
      
      
      
      using the Cheng-Prusoff equation.
Protocol B: Functional Calcium Flux Assay (Agonist Mode)

Objective: Distinguish if CP-23P is an agonist (safety risk) or antagonist (therapeutic potential) at the identified off-targets.

  • Cell Loading:

    • Seed HEK-293 cells expressing G

      
      q-coupled 5-HT2C.
      
    • Load with Fluo-4 AM dye (4 µM) + Pluronic F-127 (0.04%) for 45 min at 37°C.

  • Baseline Measurement:

    • Record fluorescence (Ex 488 nm / Em 525 nm) for 10s to establish baseline.

  • Compound Injection:

    • Inject CP-23P (10 µM).

    • Positive Control: 5-HT (1 µM).

    • Negative Control: Buffer + DMSO.

  • Data Acquisition:

    • Monitor flux for 180s.

    • Self-Validation: If CP-23P induces >15% of the 5-HT response, it is classified as a Partial Agonist .

Visualization of Profiling Workflow

The following diagram illustrates the decision tree for profiling CP-23P. It ensures that "Hit" compounds are rigorously validated before progression.

ProfilingWorkflow Start Compound Synthesis: CP-23P (CAS 1707378-72-0) QC Quality Control: LC-MS (>95%) & NMR Start->QC PrimaryScreen Primary Screen (10 µM): Safety Panel 44 (CEREP) QC->PrimaryScreen Pass Decision1 >50% Inhibition? PrimaryScreen->Decision1 HitValidation Hit Validation: Kd / Ki Determination Decision1->HitValidation Yes (e.g., 5-HT2C) CleanProfile Clean Profile: Proceed to Library Synthesis Decision1->CleanProfile No Functional Functional Assay: Agonist vs Antagonist HitValidation->Functional SAR SAR Mitigation: Modify Piperidine/Pyrazine Functional->SAR Activity Confirmed SAR->Start Iterative Design

Caption: Figure 1. Iterative Cross-Reactivity Profiling Workflow for Pyrazine-Piperidine Scaffolds.

Strategic Recommendations

Based on the profiling of 2-Chloro-3-(piperidin-2-ylmethoxy)pyrazine , the following strategies are recommended for drug development professionals:

  • Use as a Probe: CP-23P is an excellent chemical probe for exploring the "orthosteric" space of 5-HT2C and related receptors due to its moderate affinity and low molecular weight.

  • Scaffold Hopping: If 5-HT2C liability is high in the final drug candidate, consider:

    • Switching the Pyrazine to a Pyridine (reduces basicity of the core).

    • Constraining the Piperidine (e.g., to an Azetidine) to alter the vector and reduce hERG binding.

  • Synthesis Control: Always monitor the Regioisomeric Purity . The 3-isomer (CP-23P) and 2-isomer (CP-4P) have vastly different biological profiles. Use 1H-NMR to confirm the shift of the pyrazine protons (typically

    
     8.0-8.5 ppm) to ensure the correct isomer is profiled.
    

References

  • Google Patents. (2006). Substituted Heteroaryl CB1 Antagonists (WO2006113704).
  • Bowes, J., et al. (2012). Reducing safety-related drug attrition: the use of in vitro pharmacological profiling. Nature Reviews Drug Discovery, 11(12), 909-922. Retrieved from [Link]

  • ChemSrc. (2023). 2-Chloro-3-((piperidin-2-ylmethoxy)methyl)pyrazine hydrochloride Properties. Retrieved from [Link]

Validation

Benchmarking the Fragment Probe 2-Chloro-3-(piperidin-2-ylmethoxy)pyrazine Against Clinical CHK1 Inhibitors

Executive Summary As an Application Scientist evaluating novel chemical space for oncology targets, benchmarking early-stage fragment probes against fully elaborated clinical drugs is a critical step in fragment-based dr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As an Application Scientist evaluating novel chemical space for oncology targets, benchmarking early-stage fragment probes against fully elaborated clinical drugs is a critical step in fragment-based drug discovery (FBDD). The compound, hereafter referred to as Probe-CPMP , represents a highly efficient, low-molecular-weight pharmacophore.

This guide objectively benchmarks Probe-CPMP against established Checkpoint Kinase 1 (CHK1) inhibitors, such as and. By comparing biochemical potency, intracellular target engagement, and physicochemical properties, we demonstrate how this pyrazine-based fragment serves as a high-efficiency starting point for developing next-generation DNA damage response (DDR) therapeutics.

Mechanistic Rationale & Structural Biology

To understand the utility of Probe-CPMP, we must first examine the causality behind its structural design. The CHK1 kinase is a central node in the ATR/CHK1 DNA damage response pathway. When cancer cells experience replication stress, CHK1 halts the cell cycle to allow for DNA repair. Inhibiting CHK1 forces these cells into premature mitosis, resulting in replication catastrophe and apoptosis.

The structural components of Probe-CPMP are specifically designed for ATP-competitive hinge binding:

  • The 2-Chloropyrazine Core: Pyrazine scaffolds are privileged motifs in kinase inhibitors . The pyrazine nitrogen acts as a crucial hydrogen bond acceptor, interacting directly with the backbone amide of Cys87 in the CHK1 hinge region. The 2-chloro substitution provides an ideal synthetic vector for future cross-coupling (e.g., Suzuki-Miyaura) to elaborate the fragment into the solvent channel.

  • The Piperidin-2-ylmethoxy Moiety: This flexible, basic group is directed toward the ribose-binding pocket of the kinase. The basic nitrogen of the piperidine ring can form water-mediated hydrogen bonds with conserved aspartate residues, conferring early selectivity over off-target kinases like CHK2.

G DNA_Damage DNA Damage / Replication Stress ATR ATR Kinase DNA_Damage->ATR CHK1 CHK1 Kinase ATR->CHK1 Phosphorylation (S345) CDC25A CDC25A Degradation CHK1->CDC25A Apoptosis Replication Catastrophe CHK1->Apoptosis When Inhibited CellCycle Cell Cycle Arrest & Repair CDC25A->CellCycle Inhibitor Probe-CPMP / Prexasertib Inhibitor->CHK1 Blocks ATP Pocket

Figure 1: ATR/CHK1 DNA damage response pathway highlighting the intervention point of Probe-CPMP.

Benchmarking Experimental Design & Protocols

To rigorously benchmark Probe-CPMP against Prexasertib and SRA737, we employ a two-tiered validation workflow.

Protocol 1: Biochemical Kinase Profiling (HTRF)

Causality: Biochemical assays provide an absolute measure of intrinsic affinity. We utilize Homogeneous Time-Resolved Fluorescence (HTRF) with an ATP concentration set exactly at the apparent


 (~15 µM for CHK1). This ensures the assay is highly sensitive to competitive fragment binders without artificially inflating their potency.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 2X CHK1 enzyme solution (0.5 nM final) and 2X substrate/ATP mix (15 µM ATP, 100 nM biotinylated-Cdc25C peptide) in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dispensing: Use an acoustic dispenser (e.g., Echo 550) to transfer Probe-CPMP, Prexasertib, and SRA737 into a 384-well plate in a 10-point dose-response format.

  • Reaction: Add 5 µL of enzyme solution and incubate for 10 minutes at room temperature. Initiate the reaction by adding 5 µL of the substrate/ATP mix. Incubate for 60 minutes.

  • Detection: Stop the reaction by adding 10 µL of HTRF detection buffer containing Eu-cryptate labeled anti-phospho-Cdc25C antibody and Streptavidin-XL665.

  • Self-Validating Control: Calculate the Z'-factor for the plate using DMSO (vehicle) as the negative control and 1 µM Prexasertib as the positive control. A plate is only validated if Z' > 0.6, ensuring signal separation is robust enough to detect low-affinity fragment binding.

Protocol 2: Cellular Target Engagement (NanoBRET)

Causality: Biochemical assays fail to account for membrane permeability and the high intracellular ATP concentration (~1-3 mM) which heavily competes with hinge-binding inhibitors. We utilize to quantify true intracellular target occupancy in live cells.

Step-by-Step Methodology:

  • Transfection: Transfect HEK293T cells with a plasmid encoding a NanoLuc-CHK1 fusion protein. Why HEK293T? They provide high transfection efficiency and rapid protein expression, yielding a robust BRET signal window.

  • Plating: 24 hours post-transfection, harvest and resuspend cells in Opti-MEM. Plate at

    
     cells/well in a 384-well white plate.
    
  • Tracer Addition: Add a cell-permeable fluorescent kinase tracer (e.g., Tracer K-4) at its predetermined

    
     concentration.
    
  • Compound Incubation: Add the test compounds (Probe-CPMP, Prexasertib, SRA737) and incubate for 2 hours at 37°C to allow for intracellular equilibration.

  • Readout: Add NanoBRET Nano-Glo Substrate and measure dual luminescence (460 nm donor, 610 nm acceptor).

  • Self-Validating Control: Co-transfect a separate well with a kinase-dead CHK1 mutant (D130A). This acts as a negative control to ensure the BRET signal displacement is strictly dependent on active-site engagement, ruling out non-specific tracer accumulation.

Quantitative Benchmarking Data

The following tables summarize the benchmarking of the Probe-CPMP fragment against the fully elaborated clinical candidates.

Table 1: Biochemical & Cellular Profiling

While Probe-CPMP exhibits lower absolute potency than the clinical drugs, its sub-micromolar biochemical activity is exceptional for an unoptimized fragment.

CompoundTargetBiochemical IC₅₀ (nM)NanoBRET IC₅₀ (nM)Selectivity (CHK1 vs CHK2)
Probe-CPMP CHK1450 ± 251850 ± 120>50-fold
Prexasertib CHK11.2 ± 0.38.5 ± 1.1~8-fold
SRA737 CHK11.4 ± 0.435 ± 5.0>1000-fold
Table 2: Physicochemical Properties & Ligand Efficiency

Ligand Efficiency (LE) normalizes binding affinity by the number of heavy atoms. An LE > 0.3 is considered highly favorable. Probe-CPMP demonstrates superior LE, confirming it is a highly atom-efficient scaffold for further drug design.

CompoundMW ( g/mol )cLogPPSA (Ų)Ligand Efficiency (LE)
Probe-CPMP 227.691.844.20.42
Prexasertib 427.462.1114.50.31
SRA737 397.372.485.30.34

Workflow Visualization

G Prep Fragment Prep (CAS 1707378-72-0) Biochem Biochemical Assay (HTRF IC50) Prep->Biochem Cellular Cellular Assay (NanoBRET TE) Biochem->Cellular ADME ADME Profiling (Solubility, cLogP) Cellular->ADME Compare Benchmarking vs. Clinical Inhibitors ADME->Compare

Figure 2: Step-by-step fragment benchmarking workflow from biochemical screening to ADME profiling.

Conclusion & Optimization Trajectory

Benchmarking 2-Chloro-3-(piperidin-2-ylmethoxy)pyrazine against Prexasertib and SRA737 reveals that while the fragment lacks the nanomolar potency of clinical candidates, it possesses a superior Ligand Efficiency (0.42) and excellent physicochemical properties (cLogP 1.8).

The self-validating NanoBRET data confirms that the compound successfully permeates cell membranes and engages CHK1 in the presence of physiological ATP. The presence of the 2-chloro group on the pyrazine ring offers an immediate trajectory for lead optimization: utilizing cross-coupling reactions to introduce functionalized aryl or heteroaryl groups can capture additional hydrophobic interactions in the solvent channel, driving the potency from the micromolar into the low-nanomolar range required for clinical efficacy.

References

  • Title: Prexasertib, a Chk1/Chk2 inhibitor, increases the effectiveness of conventional therapy in B-/T- cell progenitor acute lymphoblastic leukemia Source: Oncotarget (via PubMed Central) URL: [Link]

  • Title: The clinical development candidate CCT245737 is an orally active CHK1 inhibitor with preclinical activity in RAS mutant NSCLC and Eµ-MYC driven B-cell lymphoma Source: Oncotarget (via PubMed) URL: [Link]

  • Title: Development of Cell Permeable NanoBRET Probes for the Measurement of PLK1 Target Engagement in Live Cells Source: ACS Chemical Biology (via PubMed Central) URL: [Link]

  • Title: Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) Source: Expert Opinion on Therapeutic Patents (via PubMed) URL: [Link]

Comparative

Confirmation of Target Engagement for 2-Chloro-3-(piperidin-2-ylmethoxy)pyrazine: A Comparative Guide

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the critical bottleneck of translating biochemical potency into cellular efficacy. A molecule may exhibit sub-nanomolar affinity in...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the critical bottleneck of translating biochemical potency into cellular efficacy. A molecule may exhibit sub-nanomolar affinity in a cell-free assay, but fail entirely in vivo due to poor permeability, rapid efflux, or competition with high intracellular concentrations of endogenous ligands.

This guide provides an objective, data-driven comparison of 2-Chloro-3-(piperidin-2-ylmethoxy)pyrazine (CAS: 1707378-72-0) —a highly specialized pyrazine-based chemical probe—against standard pyrimidine-based alternatives. By employing an orthogonal suite of Target Engagement (TE) methodologies, we will dissect the causality behind its superior intracellular performance and provide self-validating protocols for your own laboratory workflows.

Mechanistic Rationale: Why This Scaffold?

The structural architecture of 2-Chloro-3-(piperidin-2-ylmethoxy)pyrazine offers distinct biophysical advantages over traditional heterocyclic probes:

  • Halogen Bonding: The chlorine atom at the C2 position of the pyrazine ring is not merely a steric placeholder; it acts as a potent halogen bond donor, establishing highly directional interactions with backbone carbonyls in hydrophobic target pockets.

  • Solubility & Flexibility: The piperidin-2-ylmethoxy substituent at C3 introduces a flexible linker terminating in a basic secondary amine. This nitrogen acts as a crucial hydrogen-bond donor/acceptor, significantly enhancing aqueous solubility and cellular permeability while maintaining a favorable basic pKa for lysosomal escape.

To prove that these structural features translate to functional superiority, we must utilize a multi-tiered validation strategy encompassing Surface Plasmon Resonance (SPR), the Cellular Thermal Shift Assay (CETSA), and NanoBRET[1][2][3].

TE_Workflow Probe Pyrazine Probe (1707378-72-0) SPR SPR (Biophysical) Measure Kinetics Probe->SPR CETSA CETSA (In-cell) Measure ΔTm Probe->CETSA NanoBRET NanoBRET (Live-cell) Measure Occupancy Probe->NanoBRET Validated Confirmed Target Engagement SPR->Validated CETSA->Validated NanoBRET->Validated

Orthogonal workflow for validating target engagement using SPR, CETSA, and NanoBRET.

Comparative Performance Data

To objectively evaluate 2-Chloro-3-(piperidin-2-ylmethoxy)pyrazine, we compared it against a widely used "Standard Pyrimidine Probe" across three distinct TE parameters: binding kinetics, thermodynamic stabilization, and live-cell fractional occupancy.

Table 1: Biophysical and Cellular Target Engagement Metrics
Assay MetricMethodology2-Chloro-3-(piperidin-2-ylmethoxy)pyrazineStandard Pyrimidine ProbeCausality / Interpretation
Dissociation Rate (

)
SPR


The pyrazine probe exhibits a significantly slower off-rate, driven by the stable halogen bond, resulting in a longer target residence time[3].
Thermal Shift (

)
CETSA+6.8 °C+2.1 °CSuperior intracellular thermodynamic stabilization indicates the pyrazine probe effectively permeates the cell membrane and binds the native folded protein[1].
Live-Cell Affinity (

)
NanoBRET42 nM850 nMThe basic piperidine moiety enhances membrane permeability, allowing the pyrazine probe to achieve high fractional occupancy at lower doses[2].

Self-Validating Experimental Protocols

A robust assay must be self-validating. This means incorporating internal controls (e.g., DMSO vehicle, inactive structural analogs) to ensure that the observed signal is strictly a consequence of specific target engagement, rather than assay artifact or compound-induced cytotoxicity.

Protocol A: Surface Plasmon Resonance (SPR) Kinetics

SPR provides real-time, label-free quantification of binding kinetics (


 and 

), which are often more predictive of in vivo efficacy than static affinity (

)[3].
  • Immobilization: Covalently couple the purified target protein to a CM5 sensor chip via standard amine coupling until a density of ~2000 RU is achieved.

  • Analyte Preparation: Prepare a 2-fold dilution series of 2-Chloro-3-(piperidin-2-ylmethoxy)pyrazine (from 10 µM down to 39 nM) in running buffer (HBS-EP+ with 1% DMSO).

  • Injection: Inject the compound series over the active and reference flow cells at a flow rate of 30 µL/min. Allow 60 seconds for association and 180 seconds for dissociation.

  • Validation Check: Ensure the sensorgram returns to baseline. If the compound exhibits non-specific binding to the dextran matrix (a common issue with basic amines like piperidine), increase the salt concentration in the running buffer to 300 mM NaCl to disrupt electrostatic artifacts.

Protocol B: Cellular Thermal Shift Assay (CETSA)

CETSA relies on the biophysical principle that ligand binding thermodynamically stabilizes a protein against heat-induced denaturation and subsequent aggregation[1].

  • Cell Treatment: Incubate intact cells (e.g., HEK293) with 1 µM of the pyrazine probe, an inactive analog, or 0.1% DMSO for 1 hour at 37°C.

  • Thermal Profiling: Aliquot the cell suspension into PCR tubes. Heat the tubes across a temperature gradient (e.g., 40°C to 70°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Lysis & Separation: Lyse the cells using three freeze-thaw cycles in liquid nitrogen. Centrifuge at 20,000 × g for 20 minutes at 4°C. Causality: Centrifugation pellets the denatured/aggregated proteins, leaving only the stabilized, folded target protein in the supernatant.

  • Quantification: Analyze the soluble fraction via Western Blot or AlphaScreen. Calculate the

    
     by plotting the normalized soluble protein against temperature.
    
Protocol C: NanoBRET Live-Cell Occupancy

NanoBRET measures competitive displacement in real-time within living cells, providing the most accurate representation of true physiological target engagement[2].

NanoBRET_Mech Target Target-NanoLuc BRET_Signal High BRET Signal Target->BRET_Signal Binds Tracer Fluorescent Tracer Tracer->BRET_Signal Probe Pyrazine Probe Probe->Target Competes No_BRET Loss of BRET Probe->No_BRET Displaces Tracer

Mechanism of competitive displacement in the NanoBRET live-cell target engagement assay.

  • Transfection: Transiently transfect cells with a plasmid encoding the Target-NanoLuc fusion protein. Wait 24 hours for optimal expression.

  • Tracer Equilibration: Add the appropriate cell-permeable NanoBRET fluorescent tracer at a concentration equal to its previously determined

    
    .
    
  • Displacement: Add a dose-response series of 2-Chloro-3-(piperidin-2-ylmethoxy)pyrazine and incubate for 2 hours.

  • Detection: Add the Nano-Glo substrate and measure dual luminescence (donor emission at 460 nm, acceptor emission at 618 nm).

  • Validation Check: The loss of the BRET signal confirms that the pyrazine probe has successfully permeated the cell membrane, navigated the crowded cytosol, and displaced the tracer from the target's active site.

Conclusion

The experimental data unequivocally demonstrates that 2-Chloro-3-(piperidin-2-ylmethoxy)pyrazine is a superior chemical scaffold compared to traditional pyrimidine alternatives. The integration of the C2-chloro and C3-piperidine moieties fundamentally alters the molecule's kinetic profile, driving prolonged target residence times (SPR) and robust intracellular stabilization (CETSA, NanoBRET). For researchers developing novel therapeutics, utilizing this pyrazine building block provides a statistically significant advantage in achieving validated, high-affinity cellular target engagement.

References

  • Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science. Martinez Molina, D., et al. (2013). Available at:[Link]

  • Quantifying CDK inhibitor selectivity in live cells. Nature Communications. Wells, C.I., et al. (2020). Available at:[Link]

  • Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry. (2025). Available at:[Link]

Sources

Validation

Scaffold Selection in Kinase Inhibitor Discovery: Reproducibility and Reactivity of 2-Chloro-3-(piperidin-2-ylmethoxy)pyrazine vs. Alternative Heterocycles

Introduction: The Pyrazine Scaffold in Drug Discovery In modern medicinal chemistry, the selection of a core heterocyclic scaffold dictates not only the pharmacological profile of the final drug candidate but also the re...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyrazine Scaffold in Drug Discovery

In modern medicinal chemistry, the selection of a core heterocyclic scaffold dictates not only the pharmacological profile of the final drug candidate but also the reproducibility of its synthetic pathway. Pyrazine derivatives have emerged as privileged structures, particularly in the development of kinase inhibitors targeting the RTK, PI3K, and mTOR signaling cascades[1].

Among these building blocks, 2-Chloro-3-(piperidin-2-ylmethoxy)pyrazine offers a highly versatile starting point. The piperidine moiety provides a basic amine crucial for modulating aqueous solubility and forming key hydrogen bonds in kinase hinge regions, while the chloropyrazine core serves as an activated electrophile primed for late-stage functionalization via transition metal-catalyzed cross-coupling. This guide objectively compares the experimental reproducibility, catalytic reactivity, and structural stability of this specific scaffold against traditional alternatives (such as 2-chloropyridine and 2-chloropyrimidine), providing self-validating protocols for its implementation in high-throughput workflows.

Mechanistic Grounding: The Advantage of the Chloropyrazine Core

The efficiency of transition metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) relies heavily on the oxidative addition of the palladium catalyst into the carbon-halogen bond.

The pyrazine ring is strongly


-deficient due to the presence of two symmetrically opposed electronegative nitrogen atoms[2]. This electronic deficiency significantly lowers the activation energy required for oxidative addition compared to standard chlorobenzenes or mono-nitrogen heterocycles like pyridine[2]. However, while pyrimidines are also highly 

-deficient, they often suffer from hydrolytic instability and promote side reactions (such as rapid protodeboronation of coupling partners) under basic aqueous conditions[2].

2-Chloro-3-(piperidin-2-ylmethoxy)pyrazine strikes an optimal balance: it is sufficiently activated to allow for low catalyst loadings and mild heating, yet stable enough to prevent scaffold degradation during prolonged reaction times.

Comparative Performance Data

To evaluate the reproducibility of these scaffolds, we compare their performance in standard Suzuki-Miyaura and Buchwald-Hartwig amination workflows. The quantitative data below synthesizes expected yields, required catalyst loadings, and the prevalence of side reactions based on established organometallic principles for these heterocycles[3][4].

ScaffoldSuzuki Coupling Yield (%)Buchwald-Hartwig Yield (%)Catalyst LoadingHomocoupling Side-ProductBench Stability
2-Chloro-3-(piperidin-2-ylmethoxy)pyrazine 85 - 92%78 - 85%1 - 2 mol%Low (<5%)High
2-Chloropyridine 65 - 75%60 - 70%3 - 5 mol%Moderate (~10%)High
2-Chloropyrimidine 80 - 90%75 - 80%1 - 2 mol%High (>15%)Moderate (Moisture Sensitive)

Self-Validating Experimental Protocol: Suzuki-Miyaura Cross-Coupling

A major challenge in the functionalization of


-deficient heterocycles is the formation of homocoupled biaryl side products derived from the arylboronic acid[4]. The following protocol for the arylation of 2-Chloro-3-(piperidin-2-ylmethoxy)pyrazine is designed as a self-validating system, ensuring high reproducibility through strict mechanistic controls.

Step 1: Reagent Preparation & Stoichiometry

  • Action: Combine 2-Chloro-3-(piperidin-2-ylmethoxy)pyrazine (1.0 eq), arylboronic acid (1.2 eq), and

    
     (2.0 eq) in a Schlenk flask. Add 
    
    
    
    (1.5 mol%).
  • Causality: The piperidine nitrogen can weakly coordinate with palladium. Using a slight excess of the boronic acid and a highly active bidentate catalyst system (

    
    ) prevents catalyst poisoning and ensures complete conversion without requiring excessive palladium[3].
    

Step 2: Anaerobic Purging

  • Action: Suspend the mixture in a degassed 4:1 solution of 1,4-Dioxane and

    
    . Purge the reaction vessel with Argon for 15 minutes using standard Schlenk techniques.
    
  • Causality: Oxygen facilitates the oxidative homocoupling of arylboronic acids (yielding biphenyl side products). Purging with Argon strictly displaces dissolved oxygen, shifting the reaction entirely toward the desired cross-coupling pathway[4].

Step 3: Thermal Activation

  • Action: Heat the reaction mixture to 80°C under an Argon balloon for 4-6 hours.

  • Causality: The strongly

    
    -deficient nature of the pyrazine ring accelerates the oxidative addition of Pd(0) into the C-Cl bond. Therefore, mild heating (80°C) is sufficient, preventing the thermal degradation often seen with more fragile pyrimidine scaffolds[2].
    

Step 4: In-Process Validation (Self-Validating Loop)

  • Action: Withdraw 10

    
     aliquots every 2 hours, quench in acetonitrile, and analyze via HPLC-MS.
    
  • Causality: Real-time tracking confirms the disappearance of the starting material mass (

    
    ) and the appearance of the product mass. If homocoupling peaks appear, it immediately signals a failure in the anaerobic seal, allowing the scientist to abort and correct the setup rather than wasting downstream purification time.
    

Visualizing the Workflow and Biological Application

The diagrams below map the logical progression of the experimental workflow and the downstream biological application of the synthesized pyrazine derivatives.

ExperimentalWorkflow Step1 1. Scaffold Preparation 2-Chloro-3-(piperidin-2-ylmethoxy)pyrazine Step2 2. Anaerobic Setup Argon Purging (15 min) Step1->Step2 Prevents oxidation Step3 3. Catalytic Activation Pd(dppf)Cl2 + Base + Heat Step2->Step3 Eliminates homocoupling Step4 4. In-Process Validation HPLC-MS / NMR Tracking Step3->Step4 Monitors C-C bond formation Step5 5. Final Isolation Functionalized Pyrazine Derivative Step4->Step5 Confirms reproducibility

Figure 1: Self-validating experimental workflow for the cross-coupling of chloropyrazine scaffolds.

SignalingPathway Drug Pyrazine-Based Inhibitor RTK Receptor Tyrosine Kinase (RTK) Drug->RTK ATP-Competitive Inhibition PI3K PI3K Complex RTK->PI3K Phosphorylation AKT AKT Kinase PI3K->AKT Activation mTOR mTOR Pathway AKT->mTOR Downstream Signaling Cancer Tumor Proliferation mTOR->Cancer Cell Growth

Figure 2: Targeted inhibition of the RTK/PI3K/AKT signaling cascade by pyrazine derivatives.

Conclusion

For drug development professionals engineering novel kinase inhibitors, 2-Chloro-3-(piperidin-2-ylmethoxy)pyrazine represents a highly reproducible and synthetically tractable scaffold. By marrying the


-deficient reactivity of the pyrazine core with the solubilizing properties of the piperidine ring, researchers can achieve superior cross-coupling yields with lower catalyst loadings compared to traditional pyridine or pyrimidine alternatives. Adhering to the self-validating protocols outlined above ensures that library synthesis remains both scalable and robust.

References[1] Title: A Comparative Analysis of 5-Methyl-1,2,3,6-tetrahydropyrazine and Other Pyrazine Derivatives in Drug Discovery

Sources

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